molecular formula C13H10ClNO4 B189433 Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 26893-17-4

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B189433
CAS No.: 26893-17-4
M. Wt: 279.67 g/mol
InChI Key: IQDOHPSCFUSFGJ-UHFFFAOYSA-N
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Description

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO4 and its molecular weight is 279.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDOHPSCFUSFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356444
Record name ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-17-4
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its fusion with a dioxolo ring system, as seen in Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, presents a unique heterocyclic scaffold with significant potential for further functionalization in drug discovery and materials science. This technical guide, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical characteristics of this compound. We will explore its structural attributes, spectral signature, and key properties, providing a foundational understanding for researchers aiming to leverage this molecule in their synthetic and developmental endeavors. It is important to note that while this compound is available commercially as a building block, detailed characterization data in peer-reviewed literature is sparse. Therefore, this guide synthesizes available information and draws logical inferences from closely related structural analogs to provide a comprehensive profile.

Molecular Identity and Structural Elucidation

At its core, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a polysubstituted aromatic heterocycle. A fundamental aspect of its characterization lies in confirming its molecular identity through various analytical techniques.

Fundamental Properties

A summary of the fundamental properties of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is presented in Table 1. This data is essential for accurate reagent measurements and for the interpretation of subsequent analytical data.

PropertyValueSource
IUPAC Name Ethyl 8-chloro-[3][4]dioxolo[4,5-g]quinoline-7-carboxylateN/A
CAS Number 26893-17-4[5]
Molecular Formula C₁₃H₁₀ClNO₄[5]
Molecular Weight 279.68 g/mol [5]
Purity ≥97%[5]
Molecular Structure

The structural framework of this molecule, which dictates its chemical behavior and potential biological activity, is illustrated in the diagram below.

Molecular Structure of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate cluster_quinoline Dioxolo[4,5-g]quinoline Core cluster_substituents Substituents C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N C5->N Cl Cl C5->Cl 8-chloro C6 C N->C6 C6->C1 C11 C=O C6->C11 7-carboxylate C8 C C7->C8 C8->C3 O1 O C8->O1 C9 C C10 CH2 O1->C10 O2 O C10->O2 O2->C7 O3 O C11->O3 C12 CH2 O3->C12 C13 CH3 C12->C13 Conceptual Synthetic Workflow start Substituted Aniline Precursor step1 Gould-Jacobs Reaction start->step1 intermediate1 Hydroxyquinoline Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 Chloroquinoline Intermediate step2->intermediate2 step3 Dioxolo Ring Formation intermediate2->step3 intermediate3 Dioxoloquinoline Intermediate step3->intermediate3 step4 Esterification intermediate3->step4 product Target Molecule step4->product

Caption: A plausible multi-step synthesis pathway.

This proposed pathway leverages well-established named reactions in heterocyclic chemistry. The Gould-Jacobs reaction is a classic method for constructing the quinoline core. Subsequent chlorination, formation of the methylenedioxy bridge (dioxolo ring), and final esterification would lead to the target compound. The choice of specific reagents and reaction conditions would require experimental optimization.

Chemical Reactivity

The reactivity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is governed by its constituent functional groups:

  • Ester Group: The ethyl ester at the 7-position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.

  • Chloro Group: The chlorine atom at the 8-position is on an electron-rich aromatic ring, making it amenable to nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups.

  • Dioxoloquinoline Core: The fused aromatic system can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for handling, formulation, and predicting the behavior of the compound in various experimental settings.

Melting Point

An experimentally determined melting point for this specific compound is not available in the cited literature. However, for a structurally similar compound, 7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester , a melting point of 288-290 °C has been reported. [1]Given the structural differences, particularly the presence of the dioxolo group instead of a second chloro substituent and a quinolone core, this value should be considered a rough estimate, and experimental determination is recommended for any application where this property is critical.

Solubility

Precise solubility data in various solvents has not been published. However, based on its molecular structure, a qualitative solubility profile can be predicted:

  • Polar Aprotic Solvents: Expected to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for NMR analysis of similar compounds. [1]* Chlorinated Solvents: Likely to show good solubility in dichloromethane and chloroform.

  • Ethers and Esters: Moderate solubility is expected in solvents such as diethyl ether and ethyl acetate.

  • Alcohols: Should be sparingly soluble in lower alcohols like methanol and ethanol.

  • Aqueous Solutions: Expected to be poorly soluble in water due to its largely nonpolar aromatic structure.

For drug development purposes, a systematic solubility study in pharmaceutically relevant solvents and buffer systems would be a necessary step.

Spectral Analysis

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity. The following sections detail the expected spectral characteristics based on data from analogous compounds and first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxolo ring, and the ethyl ester group. Based on a related 7-chloro-8-substituted quinoline derivative, the following assignments can be predicted (in DMSO-d6): [1]

  • Aromatic Protons (δ 7.5-9.0 ppm): Several signals in this region corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the chloro and ester groups.

  • Dioxolo Methylene Protons (δ ~6.0-6.5 ppm): A singlet corresponding to the two equivalent protons of the -O-CH₂-O- group.

  • Ethyl Ester Protons:

    • A quartet (q) around δ 4.2-4.4 ppm for the -O-CH₂- protons, coupled to the methyl protons.

    • A triplet (t) around δ 1.2-1.4 ppm for the -CH₃ protons, coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

  • Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon will appear in the downfield region.

  • Aromatic and Heteroaromatic Carbons (δ ~100-150 ppm): A complex set of signals corresponding to the carbons of the dioxoloquinoline core.

  • Dioxolo Methylene Carbon (δ ~100-105 ppm): The carbon of the -O-CH₂-O- group.

  • Ethyl Ester Carbons:

    • -O-CH₂- carbon around δ ~60-65 ppm .

    • -CH₃ carbon around δ ~14-15 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 279, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 281) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: Key fragmentation pathways for quinoline esters typically involve the loss of the ester group. [6]Expected fragmentation patterns for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate would likely include:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 234.

    • Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 206.

    • Further fragmentation of the quinoline core.

Experimental Protocols: A Framework for Characterization

For researchers synthesizing or utilizing this compound, a standardized workflow for its characterization is essential to ensure identity and purity.

Physicochemical Characterization Workflow start Synthesized/Purchased Compound purity_check Purity Assessment (TLC, HPLC) start->purity_check structural_elucidation Structural Elucidation (¹H NMR, ¹³C NMR, MS) purity_check->structural_elucidation physical_properties Physical Property Determination (Melting Point, Solubility) structural_elucidation->physical_properties crystallography Crystallographic Analysis (X-ray Diffraction - if crystalline) physical_properties->crystallography data_analysis Data Analysis and Structure Confirmation crystallography->data_analysis final_product Characterized Compound data_analysis->final_product

Caption: A systematic workflow for the comprehensive characterization of the title compound.

Step-by-Step Methodologies:

  • Purity Assessment:

    • Thin Layer Chromatography (TLC): A quick and effective method to assess the presence of impurities. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation.

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method should be developed using a C18 column with a mobile phase gradient of water and acetonitrile or methanol.

  • Structural Elucidation:

    • NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

    • Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and isotopic pattern.

  • Physical Property Determination:

    • Melting Point: Determine the melting point using a calibrated melting point apparatus.

    • Solubility: Assess the solubility in a range of solvents at a defined concentration (e.g., 1 mg/mL) and temperature.

  • Crystallographic Analysis:

    • If a single crystal of suitable quality can be obtained (e.g., by slow evaporation from a suitable solvent), perform single-crystal X-ray diffraction to unambiguously determine the solid-state structure.

Applications and Future Directions

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate serves as a valuable building block in synthetic chemistry. Its primary application lies in its use as a starting material for the synthesis of more complex quinoline derivatives. Research has indicated that derivatives synthesized from this compound exhibit potential cytotoxic activity against various cancer cell lines. This suggests that the dioxolo[4,5-g]quinoline scaffold could be a promising pharmacophore for the development of novel anticancer agents.

Future research could focus on:

  • Diversification of the Scaffold: Utilizing the reactive chloro and ester groups to generate a library of novel derivatives.

  • Biological Screening: Evaluating the synthesized compounds for a broader range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the structural modifications and the observed biological activities to guide the design of more potent and selective compounds.

Conclusion

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its known and inferred physicochemical characteristics. While a complete experimental dataset is not yet available in the public domain, the information presented here, based on available data and logical extrapolation from related structures, offers a solid foundation for researchers working with this promising molecule. Rigorous experimental characterization, as outlined in this guide, is paramount for any future studies and applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reddy, C. R., et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(4), 759-766.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 8270183.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-595.
  • Doležal, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(5), 654-658.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708.

Sources

An In-Depth Technical Guide to Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-17-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. This molecule represents a key heterocyclic building block, valued not for its intrinsic biological activity but as a crucial starting material for the synthesis of novel therapeutic candidates. We will delve into its chemical architecture, a robust proposed synthesis pathway, its application in derivative synthesis, and the established protocols for evaluating the biological activity of its progeny.

Molecular Overview and Physicochemical Properties

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a synthetic organic compound built upon a quinoline core.[1] Its structure is distinguished by a 1,3-dioxolo (or methylenedioxy) ring fused at the g-face (positions 5 and 6) of the quinoline system, a chlorine atom at position 8, and an ethyl carboxylate group at position 7.[1] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modification.

The fusion of the dioxolo ring creates a planar, aromatic framework that is a common motif in various natural products and pharmacologically active molecules. The electron-withdrawing chlorine atom at C8 and the ethyl ester at C7 are key handles for synthetic transformations, such as nucleophilic substitution and hydrolysis, respectively.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 26893-17-4[2]
Molecular Formula C₁₃H₁₀ClNO₄[2]
Molecular Weight 279.68 g/mol [2]
Boiling Point 392.2 ± 37.0 °C (Estimated)[1]
Density 1.4 ± 0.1 g/cm³ (Estimated)[1]
Purity Typically ≥97%[2]
Storage & Shipping Room Temperature[2]

Note: Melting point has not been reported in the reviewed literature. Solubility is expected to be highest in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO), with lower solubility in alcohols and minimal solubility in water.

The Dioxolo[4,5-g]quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of compounds with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3] The specific dioxolo[4,5-g]quinoline core of the title compound is structurally related to natural product alkaloids, which have historically served as a rich source of inspiration for drug discovery.[4]

The methylenedioxy group is not merely a passive structural element. It is known to influence a molecule's pharmacokinetic profile, often by inhibiting cytochrome P450 enzymes, which can increase metabolic stability and bioavailability. Its rigid, planar nature can also facilitate π-π stacking interactions with biological targets like DNA or enzyme active sites.[1] This makes the scaffold an attractive starting point for developing novel therapeutic agents.

Synthesis of the Core Compound: A Proposed Gould-Jacobs Approach

The logical starting material for this synthesis is 3,4-(Methylenedioxy)aniline .[7] The following represents a detailed, field-informed proposed protocol.

Proposed Synthesis Workflow

Gould_Jacobs_Synthesis Aniline 3,4-(Methylenedioxy)aniline Condensation Step 1: Condensation (100-130°C, 1-2h) Ethanol removal Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Formation of C=C bond Cyclization Step 2: Thermal Cyclization (High-boiling solvent, ~250°C) Dowtherm A or Diphenyl Ether Intermediate->Cyclization 6π-electrocyclization Hydroxyquinoline Ethyl 8-hydroxy- dioxolo[4,5-g]quinoline- 7-carboxylate Cyclization->Hydroxyquinoline Tautomerization Chlorination Step 3: Chlorination (POCl₃, Reflux) Hydroxyquinoline->Chlorination OH to Cl substitution Product Ethyl 8-chlorodioxolo[4,5-g]- quinoline-7-carboxylate (Target Compound) Chlorination->Product

Caption: Proposed Gould-Jacobs synthesis workflow.

Step-by-Step Proposed Protocol

Step 1: Condensation to form Diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 3,4-(Methylenedioxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).[7][8]

  • Reaction: Heat the mixture to 110-130°C. Ethanol will begin to distill off as the condensation reaction proceeds.

  • Monitoring & Completion: Monitor the reaction by TLC (Thin Layer Chromatography), observing the consumption of the aniline starting material. The reaction is typically complete within 1-2 hours when ethanol distillation ceases.

  • Work-up: Cool the reaction mixture. The resulting crude anilidomethylenemalonate intermediate is often a solid or viscous oil and can frequently be used in the next step without further purification.

Causality: The initial reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. Driving off the ethanol byproduct pushes the equilibrium towards the product, ensuring high conversion.

Step 2: Thermal Cyclization to form Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate

  • Reagents & Setup: Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent like Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate) in a flask fitted with a reflux condenser.

  • Reaction: Heat the solution to a vigorous reflux (approximately 250-260°C). The high temperature is critical to provide the activation energy for the intramolecular 6-electron electrocyclization.[8]

  • Monitoring & Completion: The reaction is typically complete in 30-60 minutes. Monitor by TLC until the intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The cyclized product, being more polar and planar, should precipitate from the nonpolar solvent. Add a solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Chlorination to form Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

  • Reagents & Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 4-hydroxyquinoline product from Step 2 in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction converts the hydroxyl group at the 8-position (via its tautomeric 4-oxo form) to a chloro group.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The acidic solution is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8.

  • Purification: The precipitated crude product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Compound Characterization: Expected Spectroscopic Data

Authentic, published spectra for this specific compound are not available. However, based on its structure, the following spectroscopic characteristics can be predicted. Researchers who synthesize this compound should use this information as a guide for confirming its identity.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (2H): Two singlets or doublets (with small coupling) between δ 7.0-8.0 ppm for the protons on the benzene portion of the quinoline core. - Quinoline H-2 Proton (1H): A singlet downfield, typically > δ 8.5 ppm. - Dioxolo Protons (2H): A characteristic singlet around δ 6.1-6.3 ppm for the -O-CH₂-O- group. - Ethyl Ester Protons (5H): A quartet around δ 4.4 ppm (-O-CH₂) and a triplet around δ 1.4 ppm (-CH₃).
¹³C NMR - Carbonyl Carbon (1C): Signal for the ester C=O around δ 165-170 ppm. - Aromatic/Heteroaromatic Carbons (9C): Multiple signals in the δ 100-155 ppm range. The carbon bearing the chlorine (C-8) will be shifted. - Dioxolo Carbon (1C): Signal for the -O-CH₂-O- carbon around δ 102-105 ppm. - Ethyl Ester Carbons (2C): Signals around δ 62 ppm (-O-CH₂) and δ 14 ppm (-CH₃).
IR (Infrared) - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. - C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1500-1620 cm⁻¹ region. - C-O Stretches (Dioxolo & Ester): Strong bands in the 1000-1300 cm⁻¹ region. - C-Cl Stretch: A band in the 700-850 cm⁻¹ region.
Mass Spec (MS) - Molecular Ion (M⁺): A prominent peak at m/z 279, with a characteristic isotopic pattern (M+2 peak at m/z 281) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Application as a Synthetic Intermediate

The primary value of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate lies in its role as a versatile platform for creating more complex derivatives with potential biological activity. It serves as a starting material for synthesizing compounds evaluated for cytotoxicity against various human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and A549 (lung).[1]

Example Derivatization Workflow

Derivatization_Workflow Start Ethyl 8-chlorodioxolo[4,5-g]- quinoline-7-carboxylate Step1 Nucleophilic Aromatic Substitution (e.g., Arylamine, Heat) Start->Step1 Intermediate1 Ethyl 8-(arylamino)dioxolo[4,5-g]- quinoline-7-carboxylate Step1->Intermediate1 Displace Cl Step2 Acylation / Quaternization (e.g., Acetyl Chloride) Intermediate1->Step2 Modify N atom FinalProduct Quaternary Ammonium Salt Derivatives Step2->FinalProduct Assay Biological Evaluation (Cytotoxicity & Antimicrobial Assays) FinalProduct->Assay

Caption: General workflow for derivatization and evaluation.

Protocols for Biological Evaluation of Derivatives

Once novel derivatives are synthesized from the core compound, their potential as therapeutic agents must be assessed. The most common primary screening method is the in vitro cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. The results will quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Known and Potential Mechanisms of Action for Derivatives

While the title compound is an intermediate, its derivatives often exhibit cytotoxicity through defined cellular mechanisms. Research on related quinoline structures points to several potential pathways.

Potential Mechanisms of Action

MoA_Pathway Quinoline Dioxoloquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Generation Quinoline->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Dissipation Quinoline->Mito DNA DNA Intercalation / Topoisomerase Inhibition Quinoline->DNA ROS->Mito Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis CycleArrest Cell Cycle Arrest (e.g., S or G2/M phase) DNA->CycleArrest

Caption: Potential mechanisms of action for derivative compounds.

Derivatives of quinoline are known to induce caspase-dependent apoptosis .[5] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS) , which leads to the dissipation of the mitochondrial membrane potential.[9] This, in turn, triggers the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.[5] Furthermore, the planar nature of the quinoline scaffold allows some derivatives to act as DNA intercalating agents or topoisomerase inhibitors , which disrupts DNA replication and leads to cell cycle arrest and apoptosis.[3][9]

Conclusion

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a high-value synthetic intermediate, providing access to a privileged heterocyclic scaffold. Its true potential is realized through chemical derivatization to produce novel compounds for screening as anticancer and antimicrobial agents. This guide provides a robust framework for its synthesis, characterization, and the subsequent biological evaluation of its derivatives. By understanding the causality behind the synthetic steps and applying validated bioassay protocols, researchers can effectively leverage this compound in the pursuit of new therapeutic leads.

References

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  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. Available at: [Link]

  • Stenutz. 3,4-(methylenedioxy)aniline. Available at: [Link]

  • Guo, H. Y. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E, 64(Pt 12), o2423. Available at: [Link]

  • De la Torre, B. G., & Albericio, F. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 50, 43-49. Available at: [Link]

  • Girón, J., et al. (1998). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. Journal of Medicinal Chemistry, 41(8), 1256-1264. Available at: [Link]

  • Zięba, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3369. Available at: [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(36), 22165-22188. Available at: [Link]

  • Wang, Z., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083. Available at: [Link]

  • Chireceanu, C., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(1), 28-32. Available at: [Link]

  • Zięba, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Available at: [Link]

  • Kumar, A., et al. (2010). Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. Journal of Organic Chemistry, 75(23), 8249-8260. Available at: [Link]

  • Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. Available at: [Link]

  • Sokal, A., et al. (2022). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 27(21), 7247. Available at: [Link]

  • Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. Available at: [Link]

  • Reija, B., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Abu-Sheaib, E. S., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[1]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. ResearchGate. Available at: [Link]

  • SV ChemBioTech. Quinolines. Available at: [Link]

  • Zahra, J. A., et al. (2009). Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates. ResearchGate. Available at: [Link]

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A Technical Guide to the Spectral Analysis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, a synthetic organic compound with applications in pharmaceutical research and materials science.[1] The unique molecular architecture, featuring a quinoline core fused with a dioxole ring, a chloro substituent, and an ethyl ester group, gives rise to a distinct spectroscopic fingerprint.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation grounded in established spectroscopic principles.

The molecular formula of the compound is C₁₃H₁₀ClNO₄, with a molecular weight of approximately 279.68 g/mol .[1] Its structure and CAS number (26893-17-4) are well-established.[1][2] Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior.[3]

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular structure and identify the key chemical environments that will be probed by different spectroscopic techniques.

Caption: Molecular structure of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[3]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3][4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-2Aromatic proton on the quinoline ring, deshielded by the adjacent nitrogen.
~7.8Doublet1HH-5Aromatic proton on the quinoline ring.
~7.6Doublet1HH-6Aromatic proton coupled to H-5.
~6.2Singlet2H-O-CH₂-O-Protons of the dioxolo group, typically a sharp singlet.
~4.4Quartet2H-O-CH₂-CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~1.4Triplet3H-O-CH₂-CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
  • Aromatic Region (7.5-8.5 ppm): The protons on the quinoline ring system are expected to appear in this downfield region due to the deshielding effect of the aromatic ring currents.[5][6] The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

  • Dioxolo Group (~6.2 ppm): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a characteristic singlet.

  • Ethyl Ester Group (1.4 and 4.4 ppm): This group will give rise to a classic triplet and quartet pattern, indicative of an ethyl group attached to an electronegative atom (oxygen).[7]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester group.
~150-120Aromatic & Quinoline CsMultiple peaks for the carbon atoms of the quinoline and fused benzene ring.
~102-O-CH₂-O-Carbon of the dioxolo group.
~62-O-CH₂-CH₃Methylene carbon of the ethyl ester.
~14-O-CH₂-CH₃Methyl carbon of the ethyl ester.

Interpreting the aromatic region can be complex, but 2D NMR techniques like HSQC and HMBC can correlate the proton signals to their directly attached carbons and long-range coupled carbons, respectively, allowing for a complete and unambiguous assignment of the molecular skeleton.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[9] A background spectrum should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H stretchAromaticCharacteristic stretching of C-H bonds on the quinoline ring.[8]
~2980-2850C-H stretchAliphaticStretching of C-H bonds in the ethyl and dioxolo groups.
~1725C=O stretchEsterStrong, sharp absorption characteristic of a carbonyl group in an aromatic ester.[10][11][12]
~1600, ~1500C=C stretchAromaticCharacteristic skeletal vibrations of the aromatic quinoline system.
~1250, ~1100C-O stretchEsterTwo strong absorptions for the C-O bonds of the ester group.[11]
~1040C-O stretchDioxoloStretching of the C-O bonds in the methylenedioxy ring.
Below 800C-Cl stretchAryl HalideThe C-Cl stretch typically appears in this region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole.[8]

Caption: Workflow for the interpretation of an IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[13]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation.[14] Electrospray Ionization (ESI) is a softer ionization method that will primarily show the protonated molecular ion [M+H]⁺.[13]

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

MS Spectral Data and Interpretation
  • Molecular Ion Peak (M⁺): For Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (C₁₃H₁₀ClNO₄), the molecular weight is 279.68 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic pattern, with a peak at m/z 279 (for ³⁵Cl) and a smaller peak at m/z 281 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in a predictable manner.

m/zProposed FragmentRationale
250[M - C₂H₅]⁺Loss of the ethyl radical from the ester.
234[M - OC₂H₅]⁺Loss of the ethoxy radical.
206[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.
178[M - COOC₂H₅ - CO]⁺Subsequent loss of carbon monoxide from the quinoline ring system.[15]

The fragmentation of the quinoline core itself can also occur, often involving the loss of HCN.[16]

Fragmentation_Pathway M [M]⁺˙ m/z 279/281 F1 [M - C₂H₅]⁺ m/z 250 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z 234 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z 206 M->F3 - •COOC₂H₅ F4 [Fragment - CO]⁺ m/z 178 F3->F4 - CO

Caption: Proposed electron ionization mass spectral fragmentation pathway.

Conclusion

The comprehensive spectral analysis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and characterization. The predicted data, based on established principles of spectroscopy for heterocyclic and aromatic compounds, offers a robust framework for researchers. Each technique provides complementary information, and together they create a complete picture of the molecule's structure and functional groups. This guide serves as a valuable resource for scientists working with this and related quinoline derivatives, enabling confident identification and further investigation into their chemical and biological properties.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • PubMed. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Scribd. IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful development of any new chemical entity into a viable pharmaceutical product is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, processability, and formulation design. This guide provides a comprehensive framework for characterizing the solubility profile of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-17-4), a quinoline derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection guided by regulatory and safety principles, and provide detailed, field-proven experimental protocols for both high-throughput kinetic and gold-standard equilibrium solubility determination. This document is intended for researchers, chemists, and drug development professionals, offering the necessary tools to generate a robust and reliable solubility dataset, thereby enabling informed decision-making in the development pipeline.

Introduction: The Subject Compound and the Imperative of Solubility

Profile: Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a synthetic heterocyclic compound built upon a quinoline scaffold.[1] Its structure is distinguished by a chloro-substituent at the 8-position and an ethyl ester at the 7-position, fused with a methylenedioxy ring.[1]

  • IUPAC Name: ethyl 8-chloro-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate[1]

  • CAS Number: 26893-17-4[1][3][4]

  • Molecular Formula: C₁₃H₁₀ClNO₄[1][3]

  • Molecular Weight: 279.67 g/mol [1][3]

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[5] The specific functionalization of this molecule—a halogen, an ester, and a dioxole ring—suggests a compound with low aqueous solubility due to its significant lipophilicity and crystalline nature. A precise understanding of its solubility is therefore not merely academic but a critical prerequisite for its progression.

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh ~2.8 mg of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate and dissolve in 1.0 mL of 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Transfer a small, fixed volume (e.g., 2 µL) from the dilution plate to a clear-bottomed 96-well assay plate.

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well. This initiates the precipitation process. The final DMSO concentration should be kept low (e.g., 1%) to minimize its solubilizing effect.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: Gold-Standard Equilibrium "Shake-Flask" Solubility Assay

This protocol determines the true thermodynamic solubility and is the definitive method for obtaining data for formulation and regulatory purposes.

Causality Behind Choices:

  • Excess Solid: Adding an amount of solid that is visibly in excess ensures that the resulting solution is truly saturated.

  • 24-48 Hour Agitation: This extended period is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.

  • Syringe Filtration: A 0.45 µm PTFE filter is used to completely remove undissolved solid particles before analysis. PTFE is chosen for its broad chemical compatibility with organic solvents. Failure to filter properly is a major source of artificially high and variable results.

  • HPLC Quantification: HPLC with UV detection is the industry standard for accurately and precisely quantifying the concentration of the dissolved analyte in the saturated solution.

Sources

An In-Depth Technical Guide to Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinoline core fused with a methylenedioxy group and further functionalized with a chlorine atom and an ethyl carboxylate moiety.[1] Its structural complexity and array of functional groups make it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical identity, a proposed multi-step synthesis pathway, analytical characterization, and its primary application as a precursor for the development of novel quinoline derivatives with potential therapeutic activities. The document details step-by-step protocols, safety and handling procedures, and explores the scientific rationale behind its use in modern drug discovery, particularly in the search for new anticancer agents.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of natural alkaloids and synthetic drugs with diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[2][3][4] The strategic functionalization of the quinoline ring is a key approach in drug design to modulate biological activity, selectivity, and pharmacokinetic properties.[4] Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (Figure 1) emerges as a significant research chemical precisely because it embodies this principle of strategic functionalization.

The molecule incorporates three key features that make it a powerful starting material:

  • A Dioxolo[4,5-g]quinoline Core: This fused heterocyclic system is present in various biologically active compounds and provides a rigid scaffold for orienting other functional groups.

  • An 8-Chloro Substituent: The chlorine atom at the C8 position serves as a crucial handle for further chemical modification. It can be a site for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[1]

  • A 7-Ethyl Carboxylate Group: This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, providing another vector for molecular elaboration.

This compound is primarily utilized as a starting material in the synthesis of more complex quinoline derivatives, such as those containing quaternary ammonium salts and acyl chlorides, which have been evaluated for their cytotoxicity against various human cancer cell lines.[1] This guide will detail the scientific foundation and practical methodologies associated with this important research chemical.

Molecule_Structure Figure 1: Structure of the Topic Compound mol

Caption: Chemical structure of the topic compound.

Physicochemical and Spectroscopic Data

While specific experimental data for properties like melting point and boiling point are not widely published, the fundamental physicochemical characteristics can be compiled from supplier data and computational models.

PropertyValueSource(s)
IUPAC Name Ethyl 8-chloro-[1][3]dioxolo[4,5-g]quinoline-7-carboxylate[1]
Synonyms 8-Chloro-[1][3]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester[1]
CAS Number 26893-17-4[1]
Molecular Formula C₁₃H₁₀ClNO₄[1]
Molecular Weight 279.68 g/mol [1]
Purity (Typical) ≥97%[5]
Appearance Solid (predicted)-
Storage Conditions Room temperature[5]
Predicted Spectroscopic Characteristics
  • ¹H NMR Spectroscopy (Predicted):

    • Ethyl Protons: A quartet signal for the -OCH₂- group is expected around δ 4.2-4.4 ppm, coupled to a triplet signal for the -CH₃ group around δ 1.2-1.4 ppm.[6]

    • Dioxolo Protons: A characteristic singlet for the -O-CH₂-O- protons would appear around δ 6.0-6.2 ppm.

    • Aromatic Protons: The quinoline ring protons are expected in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and deshielded by the C4-oxo group (in the precursor), would be the most downfield, likely appearing as a singlet above δ 8.4 ppm.[6] The remaining aromatic protons on the fused benzene ring would appear as doublets or multiplets, with their specific shifts influenced by the chloro and dioxolo substituents.

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the δ 160-165 ppm region.[6]

    • Aromatic Carbons: A complex set of signals between δ 110-155 ppm corresponding to the carbons of the fused heterocyclic ring system.

    • Dioxolo Carbon: The methylene carbon of the dioxolo group should appear around δ 100-105 ppm.

    • Ethyl Carbons: The -OCH₂- carbon is expected around δ 60-62 ppm, and the -CH₃ carbon around δ 13-15 ppm.[6]

  • Infrared (IR) Spectroscopy (Predicted):

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.[6]

    • C=C and C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic quinoline core.[6]

    • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region associated with the ester and dioxolo ether linkages.

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-850 cm⁻¹, corresponding to the aryl-chloride bond.

Proposed Synthesis Pathway

  • Gould-Jacobs Reaction: Formation of the core 4-hydroxy-[1][3]dioxolo[4,5-g]quinoline-7-carboxylate ring system.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group and simultaneous chlorination at the C8 position. (Note: A more targeted approach might be needed if chlorination is desired only at C8, but a common method is presented). A more likely industrial synthesis would involve direct chlorination of the 8-hydroxy precursor. For the purpose of this guide, we will outline the synthesis of the chloro-analogue from the hydroxy precursor.

  • Esterification: Conversion of the carboxylic acid to the ethyl ester (this step is integrated into the Gould-Jacobs reaction).

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 3,4-(Methylenedioxy)aniline C Heat (Condensation) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D High-Temp Cyclization (e.g., Diphenyl Ether) C->D E Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g] quinoline-7-carboxylate D->E G Ethyl 8-chloro-[1,3]dioxolo[4,5-g] quinoline-7-carboxylate (Target) E->G Reaction F Chlorinating Agent (e.g., POCl₃) F->G caption Figure 2: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on the principles of the Gould-Jacobs reaction[3][7] and standard chlorination procedures.[8] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of Ethyl 8-hydroxy-[1][3]dioxolo[4,5-g]quinoline-7-carboxylate (Precursor)

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-(methylenedioxy)aniline (1.0 eq)[9][10] and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. During this time, ethanol is eliminated. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250°C.

  • Slowly add the crude condensation product from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250-260°C for 30-45 minutes to facilitate the intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 8-hydroxy-[1][3]dioxolo[4,5-g]quinoline-7-carboxylate, should precipitate from the solution.

  • Add hexane or petroleum ether to the flask to further precipitate the product and to dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Step 2: Synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (Target Compound)

Causality Note: The 4-hydroxy group on the quinoline core exists in tautomeric equilibrium with the 4-quinolone form. Treating this intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard method to replace the hydroxyl group with a chlorine atom.[1][8]

  • Reaction Setup: In a fume hood, place the dried Ethyl 8-hydroxy-[1][3]dioxolo[4,5-g]quinoline-7-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) with stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • The acidic aqueous mixture is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

  • Isolation: The solid precipitate is the crude target compound. Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel to yield the pure Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Applications in Research and Drug Discovery

The primary value of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate lies in its role as a versatile synthetic intermediate for building a library of novel quinoline derivatives for biological screening.[1] The functional handles (chloro and ester groups) allow for systematic structural modifications to probe the SAR of potential drug candidates.

Precursor for Anticancer Agents

The quinoline scaffold is a "privileged structure" in anticancer drug design, with derivatives known to inhibit various targets including tyrosine kinases, topoisomerases, and tubulin polymerization.[11] Research has shown that derivatives of this specific precursor are synthesized to evaluate their cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer).[1]

Biological_Application cluster_derivatization Chemical Derivatization Start Ethyl 8-chlorodioxolo[4,5-g] quinoline-7-carboxylate Node1 Nucleophilic Substitution (at C8-Cl) Start->Node1 Node2 Ester Hydrolysis -> Amide Coupling (at C7-Ester) Start->Node2 Library Library of Novel Quinoline Derivatives Node1->Library Node2->Library Screening Cytotoxicity Screening (e.g., HCT-116, HeLa, A549) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead caption Figure 3: Role in Drug Discovery Workflow

Caption: The workflow from the precursor to lead compound identification.

While specific IC₅₀ values for direct derivatives are not published in readily accessible literature, related functionalized quinolines have shown potent activity. For example, certain quinoline-3-carboxylate derivatives have demonstrated IC₅₀ values as low as 0.28 µM against the K562 cancer cell line.[12] Another study on 2-chloro-8-methoxy-indolo[2,3-b]quinoline showed an IC₅₀ of 0.35 µM against HCT116 cells. These examples underscore the potential of the quinoline core and justify the use of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate as a scaffold to generate novel compounds with potentially high potency.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is not publicly available. Therefore, a conservative approach to safety must be taken, assuming the compound carries the hazards associated with its parent quinoline structure and its functional groups (aryl chloride).

  • Hazard Classification (Assumed):

    • Harmful if swallowed or in contact with skin.

    • Causes skin and serious eye irritation.

    • Suspected of causing genetic defects.

    • May cause cancer.

    • Toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is typically shipped and stored at room temperature.[5]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should be treated as hazardous chemical waste.

Conclusion

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a strategically designed research chemical that serves as a pivotal intermediate in the synthesis of novel, biologically active quinoline derivatives. Its value is derived from the combination of a rigid, fused heterocyclic core and two distinct, reactive functional groups that allow for extensive and targeted molecular diversification. While detailed public data on the compound itself is limited, its logical synthesis from readily available precursors via established reactions like the Gould-Jacobs pathway makes it an accessible tool for medicinal chemists. The primary application of this compound is in the early stages of drug discovery, particularly in generating libraries of new chemical entities for screening against therapeutic targets, most notably in the field of oncology. Adherence to strict safety protocols is mandatory when handling this and related halogenated heterocyclic compounds.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available at: [Link]

  • Mondal, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(5), 100411. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6649. Available at: [Link]

  • Various Authors. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Al-As'ad, R. M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Ma, L., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174. Available at: [Link]

  • Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1726-1736. Available at: [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 20(14), 1726-1736. Available at: [Link]

Sources

An In-depth Technical Guide on the Theoretical Investigation of the Electronic Properties of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications, ranging from medicinal chemistry to materials science.[1][2] Their versatile biological activities, including antimalarial, anticancer, and antibacterial properties, have established them as privileged scaffolds in drug discovery.[1][3] Furthermore, the unique electronic and photophysical characteristics of quinoline-based molecules have led to their use in the development of organic light-emitting diodes (OLEDs) and solar cells.[2] The subject of this guide, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, is a distinct member of this family, incorporating a dioxolo group, a chloro substituent, and a carboxylate moiety, which are expected to modulate its electronic properties and, consequently, its potential applications.

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. We will delve into the application of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structural and electronic characteristics of this molecule. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for in-silico analysis, enabling the prediction of molecular properties and guiding further experimental work.

I. Theoretical Framework and Computational Methodology

The exploration of the electronic properties of organic molecules at the atomic level is made possible through computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method for these investigations due to its favorable balance between accuracy and computational cost.[1][4]

Ground State Properties with Density Functional Theory (DFT)

DFT calculations are employed to determine the optimized molecular geometry and the ground-state electronic properties. The choice of functional and basis set is critical for obtaining reliable results.

Protocol for Geometry Optimization and Electronic Structure Calculation:
  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[5]

  • Initial Structure Preparation: Construct the 3D structure of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate using a molecular builder and perform an initial geometry optimization using a less computationally intensive method like molecular mechanics.

  • DFT Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules, providing a good description of electronic structures.[5][6]

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[6] The inclusion of diffuse functions (+) is important for describing anions and excited states, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Calculation Execution: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis of Results: From the output of the DFT calculation, key electronic properties can be extracted and analyzed.

Excited State Properties with Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.[7][8][9]

Protocol for TD-DFT Calculation:
  • Input Preparation: Use the optimized ground-state geometry obtained from the DFT calculation.

  • Functional and Basis Set: The same functional and basis set used for the ground-state calculation (e.g., B3LYP/6-311+G(d,p)) can be employed for consistency. For studying charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.[7]

  • Solvent Effects: To simulate more realistic experimental conditions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Calculation Execution: Run the TD-DFT calculation to compute the vertical excitation energies for a specified number of excited states.

  • Spectral Analysis: The calculated excitation energies (often in eV) and oscillator strengths are used to simulate the theoretical UV-Vis absorption spectrum of the molecule.

II. Analysis of Electronic Properties

The data obtained from DFT and TD-DFT calculations provide deep insights into the electronic nature of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[7]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and lower stability.[2]

The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are electron-rich and electron-poor, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface.[7][10] It helps in identifying the electrophilic and nucleophilic sites, which is particularly valuable in understanding intermolecular interactions and predicting reactivity.

  • Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas (nucleophilic sites).

  • Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (electrophilic sites).

  • Green regions: Represent neutral or near-neutral potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.[7]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the energy lowering of a system when it accepts electrons.

Table 1: Key Global Reactivity Descriptors and their calculation from HOMO and LUMO energies.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. The first-order hyperpolarizability (β) can be calculated using DFT. The extended π-electron delocalization in the quinoline moiety suggests that its derivatives could exhibit significant NLO properties.[7]

III. Visualizing Computational Workflows and Molecular Properties

Visual representations are essential for understanding complex computational workflows and interpreting the results of theoretical studies.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis mol_build Molecular Structure Construction geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry fmo FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo mep MEP Analysis geom_opt->mep reactivity Global Reactivity Descriptors geom_opt->reactivity nlo NLO Properties geom_opt->nlo tddft_calc Excited State Calculation (e.g., CAM-B3LYP/6-311+G(d,p)) freq_calc->tddft_calc Validated Minimum uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: Computational workflow for the theoretical study of electronic properties.

FMO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_energy Energy Level HOMO_energy->LUMO_energy   ΔE = E_LUMO - E_HOMO

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive theoretical approach for the in-depth study of the electronic properties of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. By employing DFT and TD-DFT calculations, researchers can gain valuable insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic characteristics. The protocols and analyses presented here serve as a robust foundation for predicting the behavior of this and related quinoline derivatives, thereby accelerating the process of drug design and materials development.

Future work could involve extending these theoretical studies to investigate intermolecular interactions through dimer calculations or Quantum Theory of Atoms in Molecules (QTAIM) analysis. Furthermore, molecular dynamics simulations could be employed to study the conformational landscape and dynamic behavior of the molecule in different environments. The synergy between these computational predictions and experimental validation will ultimately lead to a deeper understanding and more effective utilization of this promising class of compounds.

References
  • Jasim, H. A., & Ali, A. H. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(11), 103417. [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., El-Emam, A. A., & Al-Tamimi, A. M. (2022). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1252, 132145. [Link]

  • Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. [Link]

  • Obot, I. B., Ebenso, E. E., & Kabanda, M. M. (2013). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Journal of Molecular Modeling, 19(11), 4887-4901. [Link]

  • Kadhim, M. M., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. International Journal of Health and Pharmaceutical, 2(3), 1-10. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21481-21494. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21481-21494. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. [Link]

  • Zeb, A., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules, 26(9), 2715. [Link]

  • Hutarova, S., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 1025, 12-20. [Link]

  • Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(3), 269-281. [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2022). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Journal of Molecular Structure, 1265, 133405. [Link]

  • Tachev, A., et al. (2020). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. Journal of Molecular Structure, 1202, 127289. [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-[1][7]dioxolo[4,5-g]quinoline-7-carboxylate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(11), 2217-2236. [Link]

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Methodological & Application

Synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The synthesis is presented as a three-stage process, commencing with the preparation of the crucial precursor, 3,4-(methylenedioxy)aniline, followed by the construction of the quinoline core via the Gould-Jacobs reaction, and culminating in the targeted chlorination to yield the final product. Each stage is accompanied by detailed experimental procedures, safety precautions, and analytical characterization data.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, with its unique substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the dioxolo ring, the chloro substituent at the 8-position, and the carboxylate at the 7-position offer multiple points for further chemical modification, enabling the exploration of a diverse chemical space in drug discovery programs.

This guide details a reliable and scalable synthetic route to this important intermediate, emphasizing a logical and well-understood chemical pathway.

Overall Synthetic Scheme

The synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is achieved through a three-step sequence as illustrated below.

Synthesis_Scheme cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Gould-Jacobs Reaction cluster_2 Stage 3: Chlorination Nitrobenzene 1,2-(Methylenedioxy)-4-nitrobenzene Aniline 3,4-(Methylenedioxy)aniline Nitrobenzene->Aniline Reduction Hydroxyquinoline Ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Aniline->Hydroxyquinoline Condensation & Cyclization DEEM Diethyl ethoxymethylenemalonate DEEM->Hydroxyquinoline Final_Product Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate Hydroxyquinoline->Final_Product Chlorination

Caption: Overall synthetic workflow for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Stage 1: Synthesis of 3,4-(Methylenedioxy)aniline

The journey to our target molecule begins with the synthesis of the key aniline precursor, 3,4-(methylenedioxy)aniline. This is typically achieved through the reduction of the corresponding nitro compound, 1,2-(methylenedioxy)-4-nitrobenzene.

Protocol 1: Reduction of 1,2-(Methylenedioxy)-4-nitrobenzene

Materials:

  • 1,2-(Methylenedioxy)-4-nitrobenzene

  • Ethanol

  • Nickel catalyst (e.g., Raney® Nickel)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, charge 1,2-(methylenedioxy)-4-nitrobenzene, a catalytic amount of a nickel catalyst, and ethanol as the solvent.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to approximately 2.5 MPa.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Maintain the hydrogen pressure by intermittent feeding as it is consumed. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The crude 3,4-(methylenedioxy)aniline can be purified by vacuum distillation, collecting the fraction at 100-110°C under 80-160 Pa.[1]

Expected Yield: 90-95%

Characterization:

  • Appearance: Dark brown to black low melting solid.[2]

  • Melting Point: 39-41°C.[2]

  • Boiling Point: 144°C at 16 mmHg.[3]

Stage 2: Construction of the Quinoline Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5][6] This reaction proceeds in two key steps: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[4][7]

Protocol 2: Synthesis of Ethyl 8-hydroxy[1][9]dioxolo[4,5-g]quinoline-7-carboxylate

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Round-bottom flask with reflux condenser

Procedure:

  • Condensation: In a round-bottom flask, combine 3,4-(methylenedioxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step.[7]

  • Thermal Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, Ethyl 8-hydroxy[1][8]dioxolo[4,5-g]quinoline-7-carboxylate, should precipitate out of the solution.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Expected Yield: 70-80%

Characterization of Ethyl 8-hydroxy[1][8]dioxolo[4,5-g]quinoline-7-carboxylate:

  • Molecular Formula: C13H11NO5[9][10]

  • Molecular Weight: 261.23 g/mol [9][10]

  • CAS Number: 14205-65-3[9][10]

PropertyValue
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
CAS Number14205-65-3

Stage 3: Chlorination of the 8-Hydroxyquinoline Intermediate

The final step in the synthesis is the conversion of the 8-hydroxy group to a chloro group. This is a crucial transformation that imparts different reactivity and potential biological activity to the molecule. A common and effective reagent for this type of chlorination is phosphorus oxychloride (POCl3).[11]

Protocol 3: Synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Materials:

  • Ethyl 8-hydroxy[1][8]dioxolo[4,5-g]quinoline-7-carboxylate

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask with reflux condenser

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place Ethyl 8-hydroxy[1][8]dioxolo[4,5-g]quinoline-7-carboxylate (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl3) (e.g., 5-10 equivalents). This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This quenching step is highly exothermic and should be performed with caution.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Expected Yield: 80-90%

Characterization of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate:

  • Molecular Formula: C13H10ClNO4

  • Molecular Weight: 279.68 g/mol

  • Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

PropertyValue
Molecular FormulaC13H10ClNO4
Molecular Weight279.68 g/mol
Purity>95% (after recrystallization)

Safety and Handling

  • Phosphorus oxychloride (POCl3): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • High-temperature reactions: The thermal cyclization step requires high temperatures. Appropriate shielding and care should be taken to avoid burns.

  • Hydrogen gas: Flammable. Ensure the high-pressure reactor is properly maintained and operated by trained personnel.

Conclusion

The synthesis protocol detailed herein provides a reliable and well-documented pathway for the preparation of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and medicinal chemistry programs. The logical progression from readily available starting materials, through the robust Gould-Jacobs reaction, to the final targeted chlorination, offers a practical and efficient synthetic route.

References

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Application Notes and Protocols for the Multi-Step Synthesis of Functionalized Quinoline-7-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline scaffold is paramount in modulating its pharmacological profile. Among the myriad of possible derivatives, quinoline-7-carboxylates are of particular interest as key intermediates in the synthesis of complex therapeutic agents.[4] The carboxylic acid moiety at the 7-position provides a versatile handle for further chemical modifications, such as amidation or esterification, enabling the exploration of a vast chemical space in drug discovery programs.

This comprehensive guide provides a detailed exploration of the multi-step synthesis of functionalized quinoline-7-carboxylates. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights and step-by-step protocols to empower researchers in this critical area of synthetic chemistry.

I. Strategic Approaches to the Quinoline-7-Carboxylate Core

The synthesis of the quinoline-7-carboxylate scaffold can be broadly approached through two main strategies:

  • Direct Construction: Building the quinoline ring system with the carboxylate group or a precursor already incorporated at the 7-position.

  • Post-synthetic Functionalization: Synthesizing a quinoline core and subsequently introducing the carboxylate group at the 7-position.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and scalability considerations.

II. Direct Construction Methodologies

A. The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a powerful and versatile method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] This reaction can be catalyzed by either acids or bases.[5][6] A significant advantage of this method is its convergent nature, allowing for the rapid assembly of complex quinolines from readily available starting materials.

A one-pot synthesis of 2-phenylquinoline-7-carboxylic acid has been demonstrated, showcasing the utility of this approach for accessing our target scaffold.[8] This procedure involves the in-situ reduction of a nitro group to an amine, followed by the Friedländer condensation.[8]

Reaction Workflow: One-Pot Friedländer Synthesis

A 2-Nitro-5-carboxybenzaldehyde D In-situ reduction A->D B Acetophenone G Condensation & Cyclization B->G C Iron powder, HCl (aq) C->D E 2-Amino-5-carboxybenzaldehyde D->E Intermediate E->G F KOH F->G H 2-Phenylquinoline-7-carboxylic acid G->H Product

Caption: One-pot Friedländer synthesis of 2-phenylquinoline-7-carboxylic acid.

Detailed Protocol: One-Pot Synthesis of 2-Phenylquinoline-7-carboxylic acid [8]

  • Reaction Setup: To a solution of 2-nitro-5-carboxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add acetophenone (1.2 eq).

  • Reduction: Carefully add iron powder (3.0 eq) and a catalytic amount of aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reduction of the nitro group is typically rapid.

  • Condensation: Once the reduction is complete, add a solution of potassium hydroxide (2.0 eq) in ethanol to catalyze the condensation and cyclization.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the iron salts.

  • Purification: Acidify the filtrate with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylquinoline-7-carboxylic acid.

Data Presentation: Scope of the One-Pot Friedländer Synthesis

EntryKetone/Aldehyde ComponentProductYield (%)Reference
1Acetophenone2-Phenylquinoline-7-carboxylic acid85[8]
2Propiophenone2-Ethyl-3-phenylquinoline-7-carboxylic acid78[8]
3Cyclohexanone1,2,3,4-Tetrahydroacridine-7-carboxylic acid75[8]
B. The Skraup Synthesis: A Classic Route with Modern Adaptations

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines.[1][9] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][9] While historically a vigorous and sometimes hazardous reaction, modern modifications have made it a more controlled and versatile tool.

This method has been successfully applied to the synthesis of 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid from anacardic acid, demonstrating its utility in complex natural product synthesis.[3]

Reaction Mechanism: Skraup Synthesis

cluster_0 Acrolein Formation cluster_1 Michael Addition cluster_2 Cyclization & Oxidation A Glycerol C Acrolein A->C Dehydration B H₂SO₄ E Michael Adduct C->E D Aniline Derivative D->E F Dihydroquinoline Intermediate E->F Cyclization H Quinoline Product F->H Oxidation G Oxidizing Agent (e.g., Nitrobenzene)

Caption: Key stages of the Skraup quinoline synthesis.

Detailed Protocol: Synthesis of 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid [3]

  • Starting Material Preparation: Synthesize 3-amino-6-hydroxy-2-pentadecyl-benzoic acid from anacardic acid via nitration and subsequent reduction.[3]

  • Reaction Mixture: In a round-bottom flask, combine 3-amino-6-hydroxy-2-pentadecyl-benzoic acid (1.0 eq), glycerol (3.0 eq), nitrobenzene (1.2 eq), boric acid (catalyst), and concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to 130°C for 24 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline-7-carboxylic acid.

III. Post-synthetic Functionalization Strategies

In many instances, it is more practical to first construct a quinoline ring with a handle at the 7-position, which can then be converted to the carboxylic acid. A common and effective handle is a halogen, typically chlorine or bromine.

A. Synthesis of 7-Haloquinoline Precursors

The Gould-Jacobs reaction is particularly well-suited for the synthesis of 4-hydroxyquinolines, which can be subsequently halogenated.[10][11][12] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[10][11][12]

Reaction Workflow: Gould-Jacobs and Halogenation

A 3-Bromoaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Enamine Intermediate C->D E Thermal Cyclization D->E F 7-Bromo-4-hydroxyquinoline E->F H Chlorination F->H G POCl₃ G->H I 7-Bromo-4-chloroquinoline H->I

Caption: Synthesis of a 7-haloquinoline precursor via the Gould-Jacobs reaction.

Detailed Protocol: Synthesis of 7-Bromo-4-chloroquinoline [13]

  • Enamine Formation: Condense 3-bromoaniline with diethyl ethoxymethylenemalonate. This can be achieved by heating the neat reactants or by refluxing in a solvent such as ethanol.

  • Cyclization: The resulting enamine is cyclized at high temperature, often using a high-boiling solvent like Dowtherm A or under microwave irradiation to afford a mixture of 7-bromo- and 5-bromo-4-hydroxyquinolines.[13]

  • Chlorination and Separation: Treat the mixture of regioisomers with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine. The resulting 7-bromo-4-chloroquinoline and 5-bromo-4-chloroquinoline can then be separated by column chromatography.[13]

B. Conversion of 7-Haloquinolines to Quinoline-7-Carboxylates

Once the 7-haloquinoline is obtained, the halogen can be converted to a carboxylic acid through several methods, most notably through metal-catalyzed carbonylation reactions or via an organometallic intermediate.

1. Palladium-Catalyzed Carbonylation:

This method involves the reaction of the 7-haloquinoline with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Detailed Protocol: Palladium-Catalyzed Carbonylation (General Procedure)

  • Reaction Setup: In a pressure vessel, combine the 7-haloquinoline (e.g., 7-bromoquinoline, 1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide and then pressurize to the desired pressure (typically 1-10 atm).

  • Heating: Heat the reaction mixture to 80-120°C and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent the CO. Dilute the reaction mixture with water and acidify to precipitate the carboxylic acid. Collect the solid by filtration and purify by recrystallization or column chromatography.

2. Via Organolithium or Grignard Reagents:

This classic approach involves the formation of an organometallic intermediate by reacting the 7-haloquinoline with an organolithium reagent (e.g., n-BuLi) or magnesium metal, followed by quenching with carbon dioxide (dry ice).

Detailed Protocol: Carboxylation via an Organometallic Intermediate (General Procedure)

  • Formation of the Organometallic Reagent: Dissolve the 7-haloquinoline in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at low temperature for a specified time to ensure complete metal-halogen exchange.

  • Quenching with Carbon Dioxide: Pour the solution of the organometallic intermediate onto an excess of crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by recrystallization or column chromatography.

IV. Characterization of Functionalized Quinoline-7-Carboxylates

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the substitution pattern on the quinoline ring and confirming the presence of the carboxylate group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹) and the O-H stretch (a broad peak from 2500-3300 cm⁻¹).

  • Melting Point: A sharp melting point is an indicator of purity.

Representative Spectroscopic Data for a Quinoline-7-Carboxylate Derivative:

TechniqueObserved Data
¹H NMR Aromatic protons on the quinoline core, a downfield singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the nine quinoline carbons and a downfield signal for the carboxyl carbon (typically >165 ppm).
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (s, C=O), ~1600, 1500 (m, C=C aromatic).
MS (m/z) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

V. Conclusion and Future Perspectives

The synthesis of functionalized quinoline-7-carboxylates is a vibrant and evolving field of research. The classical methods of quinoline synthesis, when coupled with modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, provide a powerful toolkit for accessing a diverse array of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel quinoline-based molecules with potential applications in medicine and materials science. As our understanding of the biological targets of quinoline derivatives continues to grow, the demand for efficient and versatile synthetic routes to functionalized scaffolds like quinoline-7-carboxylates will undoubtedly increase, driving further innovation in this exciting area of chemical synthesis.

References

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  • Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
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  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

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  • ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Retrieved from [Link]

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  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved from [Link]

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  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]

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  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate as a Versatile Starting Material in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Quinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][5] Within this esteemed class of heterocycles, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate emerges as a particularly valuable and versatile building block for drug discovery and materials science.[6]

Its strategic utility is rooted in its unique trifunctional architecture:

  • The Quinoline Core: A robust, aromatic system known for its favorable interactions with biological targets.

  • The C8-Chloro Substituent: An ideal handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.

  • The C7-Ethyl Carboxylate Group: Readily modified to the corresponding carboxylic acid, which opens avenues for amide bond formation and other derivatizations.[7]

  • The Dioxolo Fused Ring: This moiety imparts specific conformational constraints and electronic properties, potentially enhancing binding affinity and modulating pharmacokinetic profiles.

This guide provides an in-depth exploration of the synthetic potential of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, detailing the causality behind experimental choices and offering validated, step-by-step protocols for its key transformations.

Compound Property Value
IUPAC Name Ethyl 8-chloro-[8][9]dioxolo[4,5-g]quinoline-7-carboxylate[7]
CAS Number 26893-17-4[7][10]
Molecular Formula C₁₃H₁₀ClNO₄[7][10]
Molecular Weight 279.68 g/mol [7][10]
Appearance Typically an off-white to pale yellow solid
Storage Room temperature, in a dry, well-sealed container[10]

Part 1: Core Synthetic Transformations & Mechanistic Rationale

The reactivity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate can be strategically directed towards two primary sites: the C8-chloro group and the C7-ester. This allows for a modular approach to library synthesis, where diverse functionalities can be installed systematically.

G SM Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate C8_Reaction C8 Position Reactions SM->C8_Reaction C7_Reaction C7 Position Reactions SM->C7_Reaction Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C8_Reaction->Suzuki Pd-Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) C8_Reaction->Buchwald Pd-Catalyst, Amine SNAr Nucleophilic Aromatic Substitution (C-O, C-N, C-S Bond Formation) C8_Reaction->SNAr Nucleophile (NuH) Hydrolysis Ester Hydrolysis C7_Reaction->Hydrolysis NaOH or HCl CarboxylicAcid 8-Chloro-dioxolo[4,5-g]quinoline-7-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Amine (R-NH2), Coupling Agent AmideProduct Diverse Amide Library AmideCoupling->AmideProduct

Caption: Key synthetic pathways using the title compound.

Functionalization at the C8-Position: The Power of the Chloro Group

The chlorine atom at the C8 position is the primary site for introducing structural diversity. Its reactivity is modulated by the electron-deficient nature of the quinoline ring system.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[11] For chloroquinolines, these reactions often require more robust catalytic systems compared to their bromo or iodo analogs due to the stronger C-Cl bond.[11]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a premier method for creating biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid.[12][13] This reaction is foundational in modern drug discovery for assembling complex molecular frameworks.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the chloroquinoline to a Pd(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

  • Causality in Protocol Design:

    • Catalyst/Ligand Choice: Aryl chlorides are less reactive than bromides.[11] Therefore, electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) are crucial.[14] They promote the oxidative addition step and stabilize the active Pd(0) species.

    • Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact reaction efficiency.[11]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 A Ar-X (Chloroquinoline) PdII_1 L₂Pd(II)(Ar)(X) B Ar'-B(OH)₂ (Boronic Acid) C Ar-Ar' (Coupled Product) Base Base Pd0 L₂Pd(0) Pd0->PdII_1 Oxidative Addition PdII_2 L₂Pd(II)(Ar)(Ar') PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11] It allows for the direct coupling of the C8-chloro position with a wide range of primary and secondary amines.

  • Causality in Protocol Design: Similar to the Suzuki coupling, this reaction is highly dependent on the catalyst system. A palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are typically required. The reaction must be conducted under strictly anhydrous and inert conditions.[11]

The electron-withdrawing nitrogen atom in the quinoline ring system activates the C8 position towards attack by strong nucleophiles.[8][15]

  • Mechanistic Insight: The reaction follows a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C8 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The chloride ion is then expelled, restoring the aromaticity of the ring.[15]

  • Causality in Protocol Design:

    • Nucleophile Choice: Strong nucleophiles are generally required (e.g., alkoxides, thiolates, amines like morpholine).[8][9]

    • Solvent and Temperature: Polar aprotic solvents (e.g., DMF, DMSO) are often used to solvate the cation of the nucleophile and accelerate the reaction. Heating is typically necessary to overcome the activation energy of the C-Cl bond cleavage.[8]

Modification of the C7-Ethyl Carboxylate Group

The ester at the C7 position is a versatile handle for secondary modifications, most commonly through conversion to a carboxylic acid.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH in EtOH/H₂O) or acidic conditions to yield the corresponding carboxylic acid.[7] This transformation is generally high-yielding and straightforward.

  • Amide Coupling: The resulting carboxylic acid is a crucial intermediate. It can be coupled with a vast library of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to generate diverse amide derivatives. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

Part 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Quinoline derivatives may be toxic and should be handled with care.[16]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for the C-C bond formation at the C8 position.

  • Materials:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • XPhos (0.10 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Water, deionized

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or reaction vial suitable for heating

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, phenylboronic acid, and potassium carbonate.

    • In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask.

    • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) to the main flask.

    • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 8-phenyldioxolo[4,5-g]quinoline-7-carboxylate.

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the displacement of the C8-chloride with an amine nucleophile.

  • Materials:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (1.0 eq)

    • Morpholine (3.0-5.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ice-water

    • Ethanol/water for recrystallization

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter flask

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in DMF.

    • Add morpholine and potassium carbonate to the solution.[8]

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[8]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker of ice-water to precipitate the product.[8]

    • Stir for 30 minutes, then collect the solid by filtration.

    • Wash the solid thoroughly with water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 8-morpholinodioxolo[4,5-g]quinoline-7-carboxylate.[8]

Protocol 3: Hydrolysis of the Ethyl Ester

This protocol details the conversion of the C7-ester to the corresponding carboxylic acid, a key intermediate for further functionalization.

  • Materials:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Ethanol

    • Water

    • Hydrochloric acid (1M or 2M)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • pH paper or pH meter

    • Buchner funnel and filter flask

  • Procedure:

    • Suspend the starting ester in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide in water to the mixture.

    • Heat the reaction to reflux (approx. 80-90 °C) and stir until the reaction is complete (monitored by TLC, typically 2-6 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-chlorodioxolo[4,5-g]quinoline-7-carboxylic acid.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • El-Sayed, M. A. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline.
  • Vibrant Pharma Inc. (n.d.). 8-Chloro[8][9]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester. Retrieved from

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Smolecule. (2023, August 15). Ethyl 8-chloro[8][9]dioxolo[4,5-g]quinoline-7-carboxylate. Retrieved from

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Guo, H. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • Li, X., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7523. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047. Retrieved from [Link]

  • Exploring the Beneficial Effects of Quinoline Derivatives after Noise-Induced Damage. (n.d.). Defence Technical Information Center. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate represents a highly versatile starting material for the synthesis of novel anticancer drug candidates due to its strategically positioned reactive sites.[3] This guide provides a comprehensive framework for the derivatization of this molecule, focusing on two primary synthetic pathways: nucleophilic aromatic substitution at the C-8 position and chemical modification of the C-7 carboxylate group. We will explore the scientific rationale behind these strategies, grounded in established structure-activity relationships (SAR) for quinoline-based therapeutics, and provide detailed, field-proven protocols for synthesis, purification, and characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to generate libraries of novel compounds for anticancer screening.

Rationale for Derivatization: Targeting Cancer Pathways

The development of effective anticancer agents hinges on the principles of molecular targeting and structure-activity relationship (SAR) analysis. The Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate scaffold is particularly promising as its derivatives have the potential to interfere with several key cancer-related mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4]

Our derivatization strategy is based on the following expert insights:

  • Exploiting the C-8 Position: The chlorine atom at the C-8 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Introducing diverse functionalities at this position, such as amino, alkoxy, or thioether groups, can significantly modulate the compound's steric and electronic properties. This allows for the exploration of interactions with specific pockets within biological targets. SAR studies have shown that introducing amino side chains can facilitate potent antiproliferative activity.[5]

  • Modifying the C-7 Carboxylate: The ethyl ester at the C-7 position is a gateway to a vast chemical space. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate. Subsequent conversion to a wide array of amides is a particularly effective strategy, as the carboxamide linkage is known to enhance the pharmacological properties and anticancer potency of quinoline frameworks.[6] The nature of the amine used for coupling can be varied to influence solubility, cell permeability, and target engagement.

This dual-pronged approach allows for the systematic generation of a diverse chemical library, maximizing the potential for discovering lead compounds with high efficacy and selectivity against various cancer cell lines.[1][7]

Core Synthetic Strategies & Protocols

This section details the primary synthetic transformations for derivatizing the parent molecule. All protocols are designed as self-validating systems, including checkpoints for reaction monitoring and clear purification steps.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position

Principle: The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group at C-7 activates the C-8 position, making the chloro-substituent susceptible to displacement by various nucleophiles. These reactions are typically performed in a polar aprotic solvent at elevated temperatures.

Protocol A1: Synthesis of Ethyl 8-(morpholino)[3][4]dioxolo[4,5-g]quinoline-7-carboxylate

  • Objective: To replace the C-8 chloro group with a morpholino moiety, a common pharmacophore in drug design.

  • Materials & Reagents:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (1.0 mmol, 279.7 mg)

    • Morpholine (2.0 mmol, 174.2 mg, 0.17 mL)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol, 345.5 mg)

    • Dimethylformamide (DMF), anhydrous (5 mL)

    • Ethyl acetate, Dichloromethane (DCM), Brine, Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, anhydrous K₂CO₃, and anhydrous DMF.

    • Add morpholine to the stirred suspension.

    • Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours.

      • Causality Insight: DMF is an ideal solvent as its high boiling point allows for the necessary thermal energy to overcome the activation barrier of the SNAr reaction, while K₂CO₃ acts as a base to scavenge the HCl formed in situ.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water (50 mL) to precipitate the crude product.[8]

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Expected Characterization:

    • ¹H NMR: Appearance of signals corresponding to morpholine protons and a shift in the aromatic protons of the quinoline core.

    • Mass Spec (ESI-MS): A molecular ion peak corresponding to the calculated mass of C₁₇H₁₈N₂O₅.

Strategy B: Modification of the C-7 Carboxylate Group

Principle: This is a two-step process. First, the ethyl ester is hydrolyzed under basic conditions (saponification) to yield the carboxylic acid intermediate. This intermediate is then coupled with an amine using a standard peptide coupling agent to form the desired amide.

Protocol B1: Saponification to 8-Chloro[3][4]dioxolo[4,5-g]quinoline-7-carboxylic acid

  • Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.

  • Materials & Reagents:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (1.0 mmol, 279.7 mg)

    • Sodium hydroxide (NaOH) (3.0 mmol, 120 mg)

    • Ethanol (5 mL) & Water (5 mL)

    • Hydrochloric acid (HCl), 2M solution

  • Procedure:

    • Dissolve the starting ester in a mixture of ethanol and water in a round-bottom flask.

    • Add sodium hydroxide and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.[9]

      • Causality Insight: The ethanol helps to solubilize the organic starting material, while the aqueous NaOH acts as the nucleophile (hydroxide ion) to attack the ester carbonyl, leading to hydrolysis. Refluxing accelerates this process.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Expected Characterization:

    • ¹H NMR: Disappearance of the ethyl group signals (the quartet and triplet).

    • IR Spectroscopy: Appearance of a broad O-H stretch characteristic of a carboxylic acid.

    • Mass Spec (ESI-MS): A molecular ion peak corresponding to C₁₁H₆ClNO₄.

Protocol B2: Amide Coupling with Benzylamine

  • Objective: To synthesize an amide derivative from the carboxylic acid intermediate.

  • Materials & Reagents:

    • 8-Chloro[3][4]dioxolo[4,5-g]quinoline-7-carboxylic acid (from Protocol B1) (1.0 mmol, 251.6 mg)

    • Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)

    • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 mmol, 385.0 mg)

    • N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 387.8 mg, 0.52 mL)

    • Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate in anhydrous DMF.

    • Add TBTU and stir for 15 minutes at room temperature to activate the carboxylic acid.[10]

      • Causality Insight: TBTU is a highly efficient coupling agent that reacts with the carboxylic acid to form an activated ester, which is much more susceptible to nucleophilic attack by the amine than the free acid.

    • Add DIEA, followed by the dropwise addition of benzylamine.

      • Causality Insight: DIEA is a non-nucleophilic base used to neutralize the acidic protons and drive the reaction to completion without competing with the primary amine nucleophile.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 5% LiCl (aq) solution (to remove residual DMF), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography or recrystallization.

  • Expected Characterization:

    • ¹H NMR: Appearance of signals for the benzyl group protons and an amide N-H proton.

    • Mass Spec (ESI-MS): A molecular ion peak corresponding to C₁₈H₁₃ClN₂O₃.

Experimental Design and Workflow Visualization

A systematic approach is crucial for building a compound library. The following diagrams illustrate the strategic workflow for derivatization.

G cluster_start Starting Material cluster_c8 Pathway A: C-8 Derivatization cluster_c7 Pathway B: C-7 Derivatization Start Ethyl 8-chlorodioxolo[4,5-g] quinoline-7-carboxylate C8_SNAr Protocol A1: Nucleophilic Aromatic Substitution (e.g., Amines, Thiols) Start->C8_SNAr C7_Hydrolysis Protocol B1: Ester Hydrolysis Start->C7_Hydrolysis C8_Library Library of C-8 Analogs C8_SNAr->C8_Library C7_Intermediate Carboxylic Acid Intermediate C7_Hydrolysis->C7_Intermediate C7_Coupling Protocol B2: Amide Coupling C7_Intermediate->C7_Coupling C7_Library Library of C-7 Amide Analogs C7_Coupling->C7_Library

Caption: High-level strategic workflow for derivatizing the core scaffold.

G Start Start: Carboxylic Acid Intermediate Activate 1. Activate with TBTU/DIEA in DMF Start->Activate Couple 2. Add Amine (R-NH2) Stir 6-12h Activate->Couple Workup 3. Aqueous Workup & Extraction Couple->Workup Purify 4. Purify (Column Chromatography) Workup->Purify Characterize 5. Characterize (NMR, MS) Purify->Characterize Screen End: Pure Amide Derivative for Biological Screening Characterize->Screen

Sources

Application Note & Protocol: In Vitro Cytotoxicity Profiling of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate using a Colorimetric MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxicity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. As a member of the quinoline chemical class, which includes compounds with known antimalarial and potential antineoplastic activities, a thorough evaluation of its cytotoxic profile is a critical first step in preclinical assessment.[1][2] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3] We will explain the scientific principles behind the assay, provide a detailed step-by-step experimental workflow, and outline the necessary data analysis to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4][5]

Scientific Principle: The MTT Assay

The MTT assay is a cornerstone method for evaluating cell viability and proliferation.[6] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically functioning cells.[6][7] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[8]

The amount of formazan produced is directly proportional to the number of viable cells.[8] This insoluble product is then solubilized, typically with Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader). By comparing the absorbance of treated cells to untreated controls, one can accurately quantify the compound's cytotoxic effect.

MTT_Principle cluster_0 Viable Cell cluster_1 Dead Cell MTT_in Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases MTT_in->Mito Reduction Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan MTT_in_dead Yellow MTT No_Reaction No Metabolic Activity MTT_in_dead->No_Reaction No_Product No Formazan No_Reaction->No_Product

Caption: Principle of the MTT colorimetric assay.

Materials and Reagents

This protocol is designed for adherent cells in a 96-well plate format. Adjust volumes accordingly for other formats.

  • Biological Materials:

    • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical adenocarcinoma).

    • Complete growth medium (e.g., DMEM or RPMI-1640).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution (100X).

  • Core Compound & Reagents:

    • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-17-4)[9].

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[10]. Filter sterilize and store at -20°C, protected from light.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

  • General Labware & Consumables:

    • Sterile 96-well flat-bottom cell culture plates.

    • Sterile PBS.

    • Trypsin-EDTA (0.25%).

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

    • Sterile pipette tips and microcentrifuge tubes.

Detailed Experimental Protocol

This protocol is divided into four distinct phases. Adherence to aseptic techniques is critical throughout.

Phase 1: Cell Culture and Seeding (Day 1)

The goal is to seed cells at a density that ensures they are in an exponential growth phase and do not reach overconfluency by the end of the experiment.[8]

  • Cell Preparation: Culture the selected cell line in complete growth medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) until they reach 70-80% confluency. It is crucial to use healthy, actively dividing cells.

  • Harvesting: Wash the cells once with sterile PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and collect the cell suspension.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (yielding 5,000 cells/well) into each well of a 96-well plate.[4]

    • Expert Tip: To avoid the "edge effect," where cells in the outer wells grow differently, fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[8]

Phase 2: Compound Preparation and Treatment (Day 2)
  • Stock Solution: Prepare a 10 mM stock solution of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in DMSO. Ensure it is fully dissolved.

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete growth medium to create a range of 2X working concentrations. A typical 8-point dose range might start at 200 µM and proceed down to ~0.1 µM.[4]

  • Controls: Prepare the following essential controls:

    • Vehicle Control: Medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%). This is critical for ensuring the solvent itself is not causing cytotoxicity.

    • No-Cell Blank Control: Wells containing only 100 µL of complete growth medium. This is used for background subtraction.[10]

    • (Optional) Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

  • Cell Treatment: After 24 hours of incubation, carefully aspirate the old medium from the cells. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). A 48-hour or 72-hour endpoint is common for cytotoxicity screening.[4]

Phase 3: MTT Assay Procedure (Day 4 or 5)
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Causality Note: The MTT incubation medium should ideally be serum-free and phenol red-free, as these components can interfere with the assay and increase background absorbance.[6][8] However, for simplicity and to avoid stressing the cells with a media change, adding concentrated MTT directly to the existing media is a common and acceptable practice.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form within the viable cells.[10] Monitor crystal formation under a microscope.

  • Formazan Solubilization: Carefully aspirate all the medium from each well without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely solubilized, resulting in a homogenous purple solution.[6]

Phase 4: Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Normalization:

    • First, subtract the average OD of the "no-cell blank" wells from all other readings to correct for background.[4]

    • Calculate the percentage of cell viability for each treated well using the following formula[5]: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

  • IC50 Determination:

    • Plot the % Viability against the log-transformed concentration of the compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism, R, or an online calculator to fit a sigmoidal dose-response curve and determine the IC50 value.[4][11] The IC50 is the concentration at which cell viability is reduced to 50%.[5][11][12]

Workflow Day1 Day 1: Cell Seeding PrepareCells Harvest & Count Cells Day1->PrepareCells SeedPlate Seed 5,000 cells/well in 96-well plate PrepareCells->SeedPlate Incubate1 Incubate 24h (37°C, 5% CO₂) SeedPlate->Incubate1 Day2 Day 2: Compound Treatment Incubate1->Day2 PrepareCompound Prepare Serial Dilutions & Controls Day2->PrepareCompound TreatCells Add 100 µL of compound/ vehicle to wells PrepareCompound->TreatCells Incubate2 Incubate 48-72h TreatCells->Incubate2 Day4_5 Day 4/5: MTT Assay & Reading Incubate2->Day4_5 AddMTT Add 10 µL MTT Solution (0.5 mg/mL final) Day4_5->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Remove Media, Add 100 µL DMSO Incubate3->Solubilize ReadPlate Read Absorbance @ 570 nm Solubilize->ReadPlate Analysis Data Analysis ReadPlate->Analysis Normalize Normalize Data to Controls Analysis->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Experimental workflow for IC50 determination.

Illustrative Data Presentation

The final data should be presented clearly to allow for easy comparison of the compound's potency across different cell lines. The IC50 value serves as the primary metric for cytotoxic activity, with lower values indicating higher potency.[12]

Table 1: Hypothetical Cytotoxic Activity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma7.8 ± 1.3
HeLaCervical Adenocarcinoma25.5 ± 3.4
HCT116Colon Carcinoma11.4 ± 1.9
Doxorubicin(Positive Control)0.2 ± 0.05

Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT ASSAY: Principle. (n.d.). Retrieved from a PDF protocol available online. (Note: Specific source URL may vary, but the principle is widely documented).
  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(19), 4849. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. Retrieved from [Link]

  • The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Methods in Molecular Biology, 1601, 1-16. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • An Efficient Synthesis of[6][7]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-1419. Retrieved from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1996). Journal of Antimicrobial Chemotherapy, 37(Suppl A), 3-24. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Quinolines

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the vast landscape of heterocyclic compounds, quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry.[3][4][5] This bicyclic system, composed of a benzene ring fused to a pyridine ring, is the core of many successful therapeutic agents, including the highly effective fluoroquinolone antibiotics.[2][5] The versatility of the quinoline nucleus allows for a wide range of chemical modifications, leading to a diverse library of compounds with broad-spectrum antibacterial and antifungal activities.[1][3][4]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel quinoline derivatives. The protocols detailed herein encompass a tiered approach, from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, and extend to more complex assessments of anti-biofilm and intracellular activities. The causality behind experimental choices is explained to ensure not just procedural accuracy, but a deep understanding of the underlying principles.

Tier 1: Primary Screening for Antimicrobial Activity

The initial phase of screening aims to rapidly identify "hit" compounds with any discernible antimicrobial activity from a library of novel quinoline derivatives. These methods are designed to be cost-effective and have a high throughput.

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of soluble compounds. It relies on the principle of the diffusion of the test compound through a solid agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[6][7]

Rationale: The agar well diffusion method is a simple, widely used technique for preliminary screening of antimicrobial agents.[8][9][10] The size of the inhibition zone is proportional to the concentration of the compound and its antimicrobial potency.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test microorganism, select 4-5 well-isolated colonies using a sterile loop or swab.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

  • Preparation of Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Application of Test Compounds:

    • Prepare stock solutions of the novel quinoline derivatives in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is not inhibitory to the test microorganism.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Include positive (a known antibiotic) and negative (solvent alone) controls on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Interpretation:

Zone of Inhibition (mm)Interpretation
> 15Highly Active
10 - 15Moderately Active
< 10Weakly Active or Inactive

Workflow for Agar Well Diffusion Assay:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare 0.5 McFarland Inoculum Plate Inoculate MHA Plate Inoculum->Plate Wells Create Wells in Agar Plate->Wells AddCmpd Add Quinoline Derivatives to Wells Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Inhibition Zones Incubate->Measure Interpret Interpret Activity Measure->Interpret

Caption: Workflow of the Agar Well Diffusion Assay.

Tier 2: Quantitative Antimicrobial Susceptibility Testing

Compounds that demonstrate activity in the primary screening are advanced to quantitative assays to determine the minimum concentration required to inhibit growth (Minimum Inhibitory Concentration - MIC) and to kill the microorganism (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[11][12] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]

Rationale: The broth microdilution method is considered the "gold standard" for determining MIC values due to its accuracy, reproducibility, and the ability to test a large number of compounds simultaneously.[11][16]

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each quinoline derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compounds, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A known antibiotic with a known MIC for the test strain.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or using a microplate reader.[11]

Workflow for Broth Microdilution Assay:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results DiluteCmpd Serial Dilution of Compounds InoculatePlate Inoculate Microtiter Plate DiluteCmpd->InoculatePlate PrepInoculum Prepare Standardized Inoculum PrepInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Determine MIC Incubate->ReadMIC Record Record Results ReadMIC->Record

Caption: Workflow of the Broth Microdilution Assay.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.

Rationale: While the MIC indicates growth inhibition, the MBC/MFC provides information on the cidal activity of the compound, which is crucial for treating many types of infections.

Step-by-Step Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Plating:

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of the compound from which no colonies grow on the agar plate.

Quantitative Data Summary:

ParameterDescription
MIC (µg/mL) Minimum Inhibitory Concentration
MBC/MFC (µg/mL) Minimum Bactericidal/Fungicidal Concentration

Tier 3: Advanced and Specialized Screening Methods

For promising lead compounds, further characterization is necessary to understand their potential in more complex and clinically relevant scenarios.

Protocol 4: Biofilm Inhibition and Eradication Assay

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics.[17] This assay evaluates the ability of novel quinoline derivatives to prevent biofilm formation or eradicate established biofilms.[17]

Rationale: Compounds that are effective against biofilms have significant therapeutic potential, as biofilm-related infections are a major clinical challenge.[18]

Step-by-Step Protocol:

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth).

    • For inhibition assays, add the test compounds at various concentrations at the beginning of incubation.

    • Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • For Eradication Assays:

    • After biofilm formation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh medium containing the test compounds at various concentrations to the wells with established biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells with PBS to remove non-adherent cells.

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Interpretation: The percentage of biofilm inhibition or reduction is calculated relative to the untreated control.

Protocol 5: Intracellular Activity Assay

Some pathogens can survive and replicate within host cells, making them inaccessible to many antibiotics. This assay assesses the ability of quinoline derivatives to penetrate host cells and kill intracellular bacteria.[19]

Rationale: Demonstrating intracellular activity is a critical step for developing treatments against infections caused by intracellular pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

Step-by-Step Protocol:

  • Cell Culture and Infection:

    • Culture a suitable host cell line (e.g., THP-1 monocytes) in a 24-well plate.

    • Infect the host cells with the test bacteria at a specific multiplicity of infection (MOI).

    • Incubate to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells with PBS and then incubate with a high concentration of a cell-impermeable antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Treatment with Quinoline Derivatives:

    • Wash the cells again and add fresh culture medium containing serial dilutions of the test compounds.

    • Incubate for a defined period (e.g., 24 hours).

  • Quantification of Intracellular Bacteria:

    • Wash the cells to remove the test compounds.

    • Lyse the host cells with a sterile detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).

Data Interpretation: The reduction in intracellular CFU is calculated relative to the untreated control.

Challenges and Future Directions in Screening Quinolines

While quinoline derivatives hold immense promise, their screening and development are not without challenges. These include:

  • Toxicity: Some quinoline derivatives can exhibit cytotoxicity, which needs to be carefully evaluated in parallel with antimicrobial screening.[20]

  • Gram-Negative Permeability: The outer membrane of Gram-negative bacteria presents a significant barrier to many compounds.[21] Future design strategies should focus on enhancing penetration.

  • Efflux Pumps: Bacteria can actively pump out antimicrobial agents, leading to resistance. The susceptibility of novel quinolines to efflux pumps should be investigated.[21]

  • Target Identification: For novel compounds with promising activity, identifying the specific molecular target is a crucial but often challenging step in understanding their mechanism of action.[21]

Future research should focus on developing quinoline derivatives with novel mechanisms of action, improved safety profiles, and enhanced activity against multidrug-resistant pathogens. High-throughput screening of diverse chemical libraries, coupled with computational modeling and structure-activity relationship (SAR) studies, will be instrumental in this endeavor.[22][23][24]

References

  • Jindal BAK, Pandya MK, Khan MID. Antimicrobial resistance: A public health challenge. Med J Armed Forces India. 2015;71:178–181. [Link]

  • Mushtaq S, Abbasi BH, Uzair B, Abbasi R. Natural products as reservoirs of novel therapeutic agents. EXCLI J. 2018;17:420. [Link]

  • Payne, D. J.; et al. Bacterial Topoisomerases as Targets for Quinolone-Based Antibacterial Drug Discovery. J. Med. Chem. 2019, 62(18), 8195–8215. [Link]

  • Chung PY, Bian ZX, Pun HY, et al. Recent advances in research of natural and synthetic bioactive quinolones. Future Med Chem. 2015. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • Human Journals. Review on Antimicrobial Activity of Quinoline. 2022. [Link]

  • National Academies Press. Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Silver, L. L. Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. 2011. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. 2016. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Khan, R., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules. 2023. [Link]

  • Singh, V. K., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. 2023. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. 2022. [Link]

  • Ma, D., et al. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019. [Link]

  • RSC Publishing. Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives. [Link]

  • Lemaire, S., et al. Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes. Antimicrobial Agents and Chemotherapy. 2009. [Link]

  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. 2022. [Link]

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. 2023. [Link]

  • ACS Infectious Diseases. Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. 2024. [Link]

  • Der Pharma Chemica. Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. 2015. [Link]

  • ResearchGate. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. 2023. [Link]

  • LinkedIn. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. 2023. [Link]

  • PubMed. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. 2020. [Link]

  • ResearchGate. (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. 2017. [Link]

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  • ResearchGate. (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. 2017. [Link]

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Application Notes and Protocols for the Experimental Setup of Nucleophilic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry and materials science. Its functionalization is paramount for the modulation of biological activity and material properties. Nucleophilic substitution reactions are a powerful tool for the strategic modification of the quinoline ring system. This guide provides an in-depth exploration of the primary methodologies for achieving nucleophilic substitution on quinolines, offering not just protocols, but the underlying strategic considerations for experimental design.

The Reactivity Landscape of the Quinoline Ring

The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a unique electronic profile. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making the C2 and C4 positions particularly susceptible to nucleophilic attack.[1][2] This inherent reactivity can be further modulated by the presence of activating or deactivating groups and the strategic use of N-oxides. Understanding this landscape is crucial for selecting the appropriate synthetic strategy.

dot digraph "reactivity_landscape" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=10];

} dot Caption: Regioselectivity of nucleophilic attack on the quinoline ring.

Classical Nucleophilic Aromatic Substitution (SNAr)

The most direct approach for functionalizing the quinoline core is through the displacement of a leaving group, typically a halogen, at the C2 or C4 positions. This reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[2]

Key Considerations for SNAr Reactions
  • Leaving Group: Halogens are the most common leaving groups, with the order of reactivity being F > Cl > Br > I.

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Reactions often require heating to proceed at a reasonable rate.

Protocol: Synthesis of 2-Aminoquinoline from 2-Chloroquinoline

This protocol describes a typical SNAr reaction for the amination of a haloquinoline.

Materials:

  • 2-Chloroquinoline

  • Ammonia (as a solution in a suitable solvent, e.g., methanol, or as ammonium hydroxide)

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in ethanol.

  • Add a solution of ammonia (excess, typically 5-10 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

VNS is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as nitroquinolines, by formally replacing a hydrogen atom.[3][4][5] This reaction is particularly useful when a suitable leaving group is not present. The key to VNS is the use of a nucleophile that contains a leaving group on the nucleophilic carbon atom.[6]

Mechanistic Rationale

The reaction proceeds through the initial addition of the carbanion to an electron-deficient position on the quinoline ring, forming a σ-complex.[3] This is followed by a base-induced β-elimination of the leaving group from the σ-complex, leading to the substituted product and restoration of aromaticity.[6]

dot digraph "VNS_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

} dot Caption: Generalized workflow for Vicarious Nucleophilic Substitution (VNS).

Protocol: Amination of a Nitroquinoline Derivative via VNS

This protocol is adapted from a study on the amination of nitroquinolines.[3]

Materials:

  • Nitroquinoline derivative (e.g., 4-chloro-8-nitroquinoline)

  • 9H-Carbazole (as the nucleophile)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the nitroquinoline derivative (1.0 eq) and 9H-carbazole (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Functionalization via Quinoline N-Oxides

The N-oxide functionality significantly activates the quinoline ring towards nucleophilic attack, primarily at the C2 position.[7] This strategy allows for a range of transformations that are otherwise difficult to achieve on the parent quinoline.

Advantages of the N-Oxide Strategy
  • Enhanced Reactivity: The N-oxide group is strongly electron-withdrawing, making the C2 and C4 positions highly electrophilic.

  • Regioselectivity: Reactions often proceed with high regioselectivity for the C2 position.

  • Versatility: A wide array of nucleophiles, including amines, carbon nucleophiles, and sulfur nucleophiles, can be employed.[8]

Protocol: C2-Cyanation of Quinoline N-Oxide

This protocol describes a metal-free approach to the C2-cyanation of quinoline N-oxides.[9]

Materials:

  • Quinoline N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve quinoline N-oxide (1.0 eq) in anhydrous DCM.

  • Add DIEA (2.0 eq) to the solution.

  • Add TMSCN (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-cyanoquinoline.

Minisci Reaction: A Radical Approach

The Minisci reaction provides a powerful method for the direct alkylation and acylation of electron-deficient N-heterocycles like quinoline.[10] This reaction involves the addition of a nucleophilic radical to the protonated quinoline ring.[11]

Key Features of the Minisci Reaction
  • Radical Mechanism: The reaction proceeds through a radical pathway, offering complementary reactivity to ionic substitutions.

  • C-H Functionalization: It allows for the direct functionalization of C-H bonds.

  • Regioselectivity: The reaction typically occurs at the most electron-deficient positions (C2 and C4).[12]

Protocol: Visible-Light-Mediated Minisci C-H Alkylation

This protocol is based on a method utilizing unactivated alkyl halides as the radical source.[10]

Materials:

  • Quinoline

  • Alkyl bromide (e.g., bromocyclohexane)

  • Tris(trimethylsilyl)silane (TTMS)

  • Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

  • Reaction vessel suitable for photochemistry

Procedure:

  • To a reaction vessel, add quinoline (1.0 eq), the alkyl bromide (1.5 eq), TTMS (1.5 eq), and the photocatalyst (1-5 mol%).

  • Add the solvent and degas the mixture.

  • Irradiate the reaction mixture with visible light at room temperature, with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For the formation of C-N and C-O bonds with haloquinolines, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a highly versatile method for the formation of C-N bonds between aryl halides and amines.[13][14]

  • Palladium Source: Pd(OAc)2 or Pd2(dba)3 are common precatalysts.[15]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) are crucial for catalytic activity.[13][15]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or K3PO4 is required.[15]

This is a general protocol that may require optimization for specific substrates.[16]

Materials:

  • 2-Bromoquinoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)2)

  • Phosphine ligand (e.g., X-Phos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or sealed tube

Procedure:

  • To a dry Schlenk or sealed tube under an inert atmosphere, add Pd(OAc)2 (1-5 mol%), the phosphine ligand (1.5-10 mol%), and NaOt-Bu (1.4-2.0 eq).

  • Add anhydrous toluene, followed by 2-bromoquinoline (1.0 eq) and the amine (1.2-1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

dot digraph "Buchwald_Hartwig_Cycle" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates.

Data Summary and Comparison

The following table provides a comparative overview of the different nucleophilic substitution methods on the quinoline ring.

Reaction TypeSubstrateNucleophileKey Reagents/CatalystsTypical ConditionsAdvantagesLimitations
SNAr HaloquinolineAmines, Alkoxides, ThiolatesBaseHigh temperatureDirect displacement, wide range of nucleophilesRequires a leaving group, often harsh conditions
VNS NitroquinolineCarbanions with leaving groupsStrong base (e.g., t-BuOK)Low to room temperatureC-H functionalization, mild conditionsRequires electron-withdrawing group, specific nucleophile structure
N-Oxide Chemistry Quinoline N-oxideAmines, Cyanide, Carbon nucleophilesActivating agent (e.g., Ts2O)Room temperatureHigh reactivity and regioselectivity (C2)Requires preparation of the N-oxide
Minisci Reaction QuinolineAlkyl/Acyl radical precursorsRadical initiator (e.g., photocatalyst, oxidant)Room to elevated temperatureDirect C-H functionalization, radical pathwayCan give mixtures of regioisomers (C2/C4)
Buchwald-Hartwig HaloquinolineAminesPd catalyst, phosphine ligand, strong baseElevated temperatureBroad substrate scope, high functional group toleranceRequires expensive catalyst and ligand, sensitive to air/moisture
Ullmann Condensation HaloquinolineAlcohols, Amines, ThiolsCu catalyst, ligand, baseHigh temperatureAlternative to Pd-catalysisOften requires harsh conditions, stoichiometric copper

References

Sources

Application Notes and Protocols: Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a multifaceted heterocyclic compound built upon a quinoline core.[1] While its primary documented utility lies in the realm of medicinal chemistry as a key intermediate for the synthesis of novel therapeutic agents, its inherent structural and electronic features suggest a significant, yet largely unexplored, potential within the domain of material science.[1] The quinoline moiety itself is a well-established pharmacophore and a privileged structure in materials chemistry, renowned for its applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photovoltaics.[2]

This document serves as a detailed guide to the prospective applications of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in material science. Although direct applications of this specific molecule in materials are not yet extensively reported in peer-reviewed literature, the protocols and methodologies detailed herein are founded on established principles for analogous quinoline-based materials. These notes are intended to provide a robust starting point for researchers seeking to innovate and explore the utility of this compound in creating novel functional materials.

The unique combination of a chloro-substituent, a dioxolo ring, and an ethyl carboxylate group on the quinoline framework provides several avenues for tuning its photophysical and electronic properties.[1] The electron-withdrawing nature of the chlorine atom and the quinoline nitrogen can facilitate electron transport, making it a candidate for electron-transporting layers (ETLs) in OLEDs. Furthermore, the extended π-conjugated system of the dioxoloquinoline core is a strong foundation for a fluorophore, suggesting potential as an emissive material in OLEDs or as a recognition element in fluorescent sensors.

II. Synthesis Overview

The synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate typically involves a multi-step reaction sequence. A common synthetic strategy begins with the formation of the dioxole ring fused to a quinoline precursor, followed by chlorination at the 8-position using a suitable chlorinating agent such as phosphorus pentachloride or thionyl chloride. The final step is the esterification of the carboxylic acid at the 7-position with ethanol in the presence of an acid catalyst to yield the target compound.[1]

III. Proposed Application 1: Organic Light-Emitting Diodes (OLEDs)

Rationale: The electron-deficient nature of the quinoline ring system makes its derivatives excellent candidates for electron-transporting materials (ETMs) in OLEDs, facilitating efficient injection and transport of electrons to the emissive layer.[1] Additionally, the rigid, planar structure of the dioxoloquinoline core can lead to high fluorescence quantum yields, suggesting its potential as a blue-emitting dopant in an emissive layer (EML).[1][3]

Protocol 1A: Fabrication of a Solution-Processed OLED with Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate as an Electron-Transporting Layer (ETL)

This protocol describes the fabrication of a multi-layer OLED device using a spin-coating technique.

1. Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the ITO surface with UV-ozone for 10 minutes to enhance its work function and improve hole injection.

2. Hole-Injection Layer (HIL) Deposition: a. Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds. b. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition: a. Prepare a solution of a suitable emissive polymer (e.g., poly(9,9-dioctylfluorene-co-N-(4-carboxyphenyl)diphenylamine) (TFB)) in a solvent such as toluene. b. Spin-coat the EML solution onto the HIL to achieve a desired thickness (typically 40-60 nm). c. Anneal the substrate to remove the solvent.

4. Electron-Transporting Layer (ETL) Deposition: a. Prepare a solution of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in a suitable solvent (e.g., chloroform or chlorobenzene). The concentration will need to be optimized. b. Spin-coat the ETL solution onto the EML to a thickness of 20-40 nm. c. Anneal the substrate.

5. Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit a thin layer of an electron-injection material like lithium fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s. c. Deposit the metal cathode, typically aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.

6. Encapsulation: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a glovebox to protect it from atmospheric moisture and oxygen.

Data Presentation: Expected OLED Device Characteristics
ParameterExpected Value Range
Turn-on Voltage (V)3.0 - 5.0
Maximum Luminance (cd/m²)> 1000
Current Efficiency (cd/A)2.0 - 5.0
External Quantum Eff. (%)1.0 - 3.0

These are hypothetical values based on typical performance of similar quinoline-based OLEDs and would require experimental validation.

Visualization: OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin-Coating) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL (PEDOT:PSS) UV_Ozone->HIL EML EML (e.g., TFB) HIL->EML ETL ETL (Target Compound) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

IV. Proposed Application 2: Fluorescent Chemosensor

Rationale: The quinoline scaffold is a well-known fluorophore, and the nitrogen atom within the ring, along with the carbonyl oxygen of the ester group, can act as a potential binding site for metal ions.[4][5] This interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement, forming the basis of a "turn-off" or "turn-on" fluorescent sensor.[4]

Protocol 2A: Screening for Metal Ion Sensing

This protocol outlines a general method to screen for the sensing capabilities of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate towards various metal ions.

1. Stock Solution Preparation: a. Prepare a stock solution of the quinoline compound (e.g., 1 mM) in a suitable solvent like acetonitrile or a mixture of DMF/water.[5] b. Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) in deionized water or the same solvent as the sensor.

2. Fluorescence Measurements: a. In a quartz cuvette, place a dilute solution of the quinoline compound (e.g., 10 µM). b. Record the fluorescence emission spectrum using a spectrofluorometer. Determine the excitation and emission maxima. c. To this solution, add a small aliquot of a metal ion stock solution and record the fluorescence spectrum again. d. Repeat this for a range of metal ions to screen for selectivity.

3. Titration Experiment: a. If a particular metal ion causes a significant change in fluorescence, perform a titration experiment. b. To a solution of the quinoline compound, incrementally add the stock solution of the selected metal ion. c. Record the fluorescence spectrum after each addition. d. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.[6]

Data Presentation: Hypothetical Fluorescence Quenching Data
Analyte (e.g., Fe³⁺) Conc. (µM)Fluorescence Intensity (a.u.)
01000
10850
20700
30550
40400
50250

These are hypothetical data representing a "turn-off" sensing response and require experimental verification.

Visualization: Proposed Sensing Mechanism

Sensing_Mechanism cluster_process Sensing Process cluster_mechanism Quenching Mechanism Sensor Quinoline Fluorophore (High Fluorescence) Complex Sensor-Analyte Complex (Low/No Fluorescence) Sensor->Complex + Analyte Analyte Metal Ion (e.g., Fe³⁺) Complex->Sensor Reversible Binding Excited_State Excited State PET Photoinduced Electron Transfer Excited_State->PET to Analyte Ground_State Ground State PET->Ground_State Non-radiative Decay

Caption: Proposed "turn-off" sensing mechanism via chelation and photoinduced electron transfer.

V. Proposed Application 3: Functional Polymer Synthesis

Rationale: The core structure of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate can be chemically modified to introduce a polymerizable group, transforming it into a functional monomer. Polymerization of this monomer could lead to polymers with interesting optical and electronic properties, potentially for applications in organic electronics or as sensory materials.

Conceptual Protocol 3A: Synthesis of a Quinoline-Containing Polymer

1. Monomer Synthesis: a. Hydrolyze the ethyl ester of the starting compound to the corresponding carboxylic acid. b. Convert the carboxylic acid to an acid chloride. c. React the acid chloride with a molecule containing both a hydroxyl or amine group and a polymerizable moiety (e.g., a vinyl or acrylate group), such as 2-hydroxyethyl methacrylate (HEMA), to form the functional monomer.

2. Polymerization: a. Perform a free radical polymerization of the synthesized monomer using a suitable initiator (e.g., AIBN) in an appropriate solvent. b. The resulting polymer will have the quinoline derivative as a side chain.

Visualization: Pathway to a Functional Polymer

Polymer_Synthesis Start Ethyl 8-chlorodioxolo[4,5-g] quinoline-7-carboxylate Monomer Functionalized Monomer (with polymerizable group) Start->Monomer Functionalization Polymer Functional Polymer (with quinoline side chains) Monomer->Polymer Polymerization

Caption: Conceptual pathway from the small molecule to a functional polymer.

VI. Conclusion

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate presents a promising, yet underexplored, platform for the development of novel materials. Its inherent electronic and photophysical properties, derived from the quinoline core, suggest its potential utility in organic electronics and fluorescent sensing applications. The protocols and conceptual frameworks provided in this document are intended to catalyze further research and unlock the full potential of this versatile molecule in material science. Experimental validation of these proposed applications is a crucial next step and is highly encouraged.

VII. References

  • MDPI. (2022). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of quinoline derivatives in third-generation photovoltaics. Retrieved from [Link]

Sources

Application Notes and Protocols: Developing Enzyme Inhibitors from Quinoline-7-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for various therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[3][4] Within this chemical class, quinoline-7-carboxylate esters are emerging as a versatile framework for the design of potent and selective enzyme inhibitors. The ester functionality at the 7-position of the quinoline ring provides a crucial anchor point for molecular interactions within enzyme active sites and offers synthetic tractability for generating diverse compound libraries.

This guide provides a comprehensive overview of the principles and methodologies for developing enzyme inhibitors based on the quinoline-7-carboxylate ester scaffold. We will delve into the rationale behind inhibitor design, detailed synthetic protocols, robust biochemical screening assays, and strategies for lead optimization. The overarching goal is to equip researchers with the foundational knowledge and practical tools necessary to effectively explore this promising class of molecules in their drug discovery programs.

Rationale for Targeting Enzymes with Quinoline-7-Carboxylate Esters

The quinoline ring system, being a bicyclic aromatic structure, serves as a rigid scaffold that can be readily functionalized to achieve specific interactions with enzyme targets. The ester group at the 7-position is a key feature, as it can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned by varying the alcohol component of the ester. This allows for the systematic exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity for the target enzyme.

Quinoline derivatives have been shown to inhibit a wide range of enzymes, including kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH), by interfering with critical cellular signaling pathways.[1][5] The development of inhibitors for these enzymes is a major focus in the treatment of cancer and other diseases.[6] The versatility of the quinoline scaffold allows for the design of inhibitors that can target the ATP-binding site of kinases, the DNA-binding site of topoisomerases, or the substrate-binding pocket of other enzymes.

Inhibitor Design and Synthesis Workflow

The development of novel quinoline-7-carboxylate ester-based enzyme inhibitors typically follows a structured workflow, beginning with target identification and culminating in the synthesis of a focused library of compounds for biological evaluation.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase Target_ID Target Identification & Validation In_Silico In Silico Screening & Molecular Modeling Target_ID->In_Silico Scaffold_Selection Scaffold Selection: Quinoline-7-carboxylate In_Silico->Scaffold_Selection Library_Design Library Design & R-group Selection Scaffold_Selection->Library_Design Starting_Material Starting Material Synthesis: Quinoline-7-carboxylic acid Library_Design->Starting_Material Esterification Esterification Reactions Starting_Material->Esterification Purification Purification & Characterization Esterification->Purification Biochemical_Assay Biochemical Screening Purification->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design

Caption: A typical workflow for developing quinoline-7-carboxylate ester enzyme inhibitors.

Synthesis of Quinoline-7-Carboxylic Acid

The common precursor for the synthesis of quinoline-7-carboxylate esters is quinoline-7-carboxylic acid. A general and efficient method for its preparation involves the Pfitzinger reaction or a related cyclization strategy.

Protocol 1: Synthesis of a Model Quinoline-7-Carboxylate Ester

This protocol outlines a general procedure for the synthesis of a model quinoline-7-carboxylate ester, for example, ethyl quinoline-7-carboxylate.

Materials:

  • Quinoline-7-carboxylic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend quinoline-7-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF.[7]

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Esterification: Dissolve the crude acid chloride in anhydrous ethanol.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl quinoline-7-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Assays for Inhibitor Screening

Once a library of quinoline-7-carboxylate esters has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. The choice of assay depends on the enzyme class and the specific information required.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for various enzyme targets. A common example is an assay for protein kinases.

Materials:

  • Purified recombinant target enzyme

  • Substrate (e.g., a peptide for a kinase)

  • ATP (for kinases)

  • Assay buffer (specific to the enzyme)

  • Synthesized quinoline-7-carboxylate ester inhibitors (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the target enzyme, and the substrate.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values for a Series of Quinoline-7-Carboxylate Esters

Compound IDR Group (Ester)Target Enzyme IC₅₀ (µM)
QCE-01 -CH₃15.2
QCE-02 -CH₂CH₃8.5
QCE-03 -CH(CH₃)₂25.1
QCE-04 -CH₂Ph2.1
QCE-05 -CH₂-c-C₃H₅5.8

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the initial screening of the compound library is used to establish a structure-activity relationship (SAR).[8] SAR studies are crucial for understanding how different substituents on the quinoline-7-carboxylate ester scaffold influence inhibitory potency and selectivity.

Key Considerations for SAR Analysis:
  • Ester Group: The size, shape, and electronic properties of the alcohol moiety of the ester can significantly impact binding affinity. As seen in the hypothetical data in Table 1, a benzyl ester (QCE-04) shows significantly higher potency than simple alkyl esters, suggesting a potential hydrophobic interaction in the enzyme's binding pocket.

  • Substituents on the Quinoline Ring: Modifications at other positions of the quinoline ring (e.g., positions 2, 4, and 6) can be explored to further enhance potency and selectivity. For instance, introducing hydrogen bond donors or acceptors can lead to new interactions with the target enzyme.[9][10]

  • Physicochemical Properties: Properties such as solubility, lipophilicity (cLogP), and metabolic stability are critical for drug development.[11] Lead optimization aims to balance inhibitory potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

G cluster_0 Initial Hit cluster_1 SAR-Guided Optimization cluster_2 Optimized Lead Initial_Hit Initial Hit Compound (Moderate Potency) Ester_Modification Ester Modification Initial_Hit->Ester_Modification Ring_Substitution Quinoline Ring Substitution Initial_Hit->Ring_Substitution Property_Modulation Physicochemical Property Modulation Initial_Hit->Property_Modulation Optimized_Lead Optimized Lead Compound (High Potency & Favorable ADME) Ester_Modification->Optimized_Lead Ring_Substitution->Optimized_Lead Property_Modulation->Optimized_Lead

Caption: Lead optimization cycle for quinoline-7-carboxylate ester inhibitors.

Conclusion

The quinoline-7-carboxylate ester scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the ability to systematically modify its structure provide a robust platform for generating diverse compound libraries. By combining rational design, efficient synthesis, and rigorous biochemical evaluation, researchers can effectively explore the potential of this chemical class to yield potent and selective drug candidates for a variety of therapeutic targets. The iterative process of SAR analysis and lead optimization is key to translating initial hits into compounds with the desired pharmacological profile for further preclinical and clinical development.

References

  • Jain, S., et al. (2019). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 12(8), 4939-4966.
  • Lu, Y., et al. (2008). Synthesis and biological evaluation of novel 2,4-disubstituted quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 16(14), 7012-7019.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
  • Karnik, A. V., et al. (2021). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(2), 2415-2439.
  • Rivera, G., et al. (2018). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4447-4456.
  • El-Gazzar, M. G., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4945.
  • BenchChem. (2025).
  • Kucera, T., et al. (2021).
  • Zhang, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research, 52(22), 12345-12359.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
  • Werz, O., et al. (2020). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 5(40), 25966–25977.
  • Gu, H., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 913–918.
  • Janardhan, K. K., et al. (2025).
  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5251–5269.
  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1782–1787.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714.
  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5251–5269.
  • Ünver, Y., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6858.
  • CN111320581A - A kind of synthetic method of quinoline carboxylate - Google P
  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5251–5269.
  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • El-Damasy, A. K., et al. (2018). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163–1174.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
  • El-Gamal, M. I., et al. (2020). Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. Archiv der Pharmazie, 353(1), e1900211.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864356.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864356.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS No: 26893-17-4).[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of the target molecule is a multi-step process, typically commencing with a Gould-Jacobs reaction.[3][4] This involves the condensation of 6-aminopiperonal (3,4-methylenedioxyaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinoline core. The subsequent steps involve the chlorination of the 8-position.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 6-Aminopiperonal C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate C->D Thermal Cyclization E Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate D->E Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Condensation of 6-Aminopiperonal and EMME

Q1: My condensation reaction is sluggish or incomplete. What are the possible causes?

A1: Incomplete condensation is a common issue. Here are the primary factors to investigate:

  • Reagent Quality: Diethyl ethoxymethylenemalonate (EMME) is moisture-sensitive and can hydrolyze over time, reducing its reactivity.[5] It's crucial to use a fresh or properly stored bottle.

  • Reaction Temperature: While the initial condensation is often performed at a moderate temperature, gentle heating can facilitate the reaction. However, excessive heat can lead to unwanted side reactions.

  • Solvent Choice: The reaction is typically carried out in a non-polar solvent like ethanol. Ensure the solvent is anhydrous, as water can react with EMME.

Troubleshooting Protocol: Ensuring Complete Condensation

  • Verify EMME Quality: Before starting, check the purity of your EMME. It should be a clear, pale yellow liquid.[6]

  • Use Anhydrous Conditions: Dry your glassware thoroughly and use an anhydrous solvent.

  • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials (6-aminopiperonal). This will give you a real-time indication of reaction completion.

Q2: I'm observing the formation of multiple spots on my TLC plate during the condensation. What are these byproducts?

A2: The formation of byproducts can be attributed to several factors:

  • EMME Dimerization: Under certain conditions, EMME can self-condense.

  • Side reactions of 6-aminopiperonal: The amine group can be susceptible to oxidation if the reaction is exposed to air for extended periods at elevated temperatures.

Problem Potential Cause Recommended Solution
Incomplete ReactionPoor quality of EMME, insufficient temperature, or presence of moisture.Use fresh EMME, gently heat the reaction, and ensure anhydrous conditions.
Byproduct FormationSelf-condensation of EMME or oxidation of the aniline.Maintain a controlled temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Thermal Cyclization

Q3: My cyclization yield is low, and I'm getting a lot of tar-like material. How can I improve this?

A3: The thermal cyclization step is often the most challenging, with low yields and byproduct formation being common problems.[7]

  • Suboptimal Temperature: This is the most critical parameter. Too low a temperature will result in an incomplete reaction, while excessive heat can cause decomposition and polymerization of the starting material and product.[7]

  • Solvent Choice: High-boiling point solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures for cyclization.[8] However, these can be difficult to remove.

  • Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for Gould-Jacobs reactions by allowing for precise temperature control and rapid heating.[4][9][10]

Troubleshooting Protocol: Optimizing Thermal Cyclization

  • Temperature Screening: If using conventional heating, perform small-scale experiments at a range of temperatures (e.g., 230-260°C) to find the optimal condition for your specific setup.

  • Solvent Selection: If diphenyl ether proves problematic for purification, consider a solvent-free approach or using a different high-boiling solvent.

  • Microwave-Assisted Reaction: If available, a microwave reactor is highly recommended. A typical starting point would be to heat the reaction mixture to 250°C for 10-20 minutes.[4]

Troubleshooting_Cyclization start Low Cyclization Yield suboptimal_temp Suboptimal Temperature? start->suboptimal_temp solvent_issue Solvent Issue? suboptimal_temp->solvent_issue No optimize_temp Optimize Temperature (230-260°C) suboptimal_temp->optimize_temp Yes decomposition Decomposition/Tarrying? solvent_issue->decomposition No change_solvent Consider Diphenyl Ether or Solvent-Free solvent_issue->change_solvent Yes use_microwave Use Microwave Synthesis (e.g., 250°C, 15 min) decomposition->use_microwave Yes end_good Improved Yield decomposition->end_good Resolved optimize_temp->end_good change_solvent->end_good use_microwave->end_good

Caption: Decision tree for troubleshooting the thermal cyclization step.

Step 3: Chlorination

Q4: I am having trouble with the regioselectivity of the chlorination step. How do I ensure chlorination at the 8-position?

A4: The precursor, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, has a hydroxyl group at the 8-position which will be converted to the chloro group. The challenge is to prevent chlorination at other positions on the quinoline ring.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common reagent for this type of transformation. Thionyl chloride (SOCl₂) can also be used.[11]

  • Reaction Conditions: The reaction is typically performed at reflux in an excess of the chlorinating agent. The temperature and reaction time need to be carefully controlled to avoid over-chlorination or decomposition.

Q5: The workup for the chlorination reaction is difficult, and I'm getting low recovery of my product.

A5: The workup of reactions involving POCl₃ can be hazardous and tricky.

  • Quenching: The reaction mixture must be cooled and quenched very carefully by slowly adding it to ice water or a cold, dilute base solution. This is a highly exothermic process.

  • Product Precipitation: The product should precipitate from the aqueous solution upon neutralization. If it doesn't, extraction with an organic solvent like dichloromethane or ethyl acetate will be necessary.

  • Purification: The crude product will likely require purification by column chromatography or recrystallization to remove any remaining starting material and byproducts.

Parameter Conventional Heating Microwave-Assisted
Temperature 240-260 °C[12]250-300 °C[4]
Time Several hours[10]5-20 minutes[4]
Solvent High-boiling point (e.g., Diphenyl ether) or solvent-free[8]Often solvent-free[9]
Yield Often low to moderate[10]Generally higher[4]

References

  • A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Deriv
  • Ethyl 8-chloro[13][14]dioxolo[4,5-g]quinoline-7-carboxylate. Smolecule.

  • 8-Hydroxyquinoline synthesis. ChemicalBook.
  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Hydroxyquinoline Uses, Structure & Synthesis. Study.com.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Technical Support Center: Purification of Quinoline Deriv
  • Iron(III)
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • 8-Chloro[13][14]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester. Vibrant Pharma Inc.

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Cyclization Reactions of Enamines in Aqueous Solution.
  • Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • DIETHYL ETHOXYMETHYLENE MALON
  • Troubleshooting low yields in the quinoline cycliz
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Gould–Jacobs reaction. Wikipedia.
  • diethyl methylenemalon
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applic
  • Process for the preparation of a quinoline carboxylic acid.
  • Ethyl 3,7-dichloroquinoline-8-carboxyl
  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.
  • Ethyl 8-chloro[13][14]dioxolo[4,5-g]quinoline-7-carboxylate. CymitQuimica.

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • Gould Jacobs Quinoline forming reaction.
  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • ethyl quinoline-2-carboxyl
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

Sources

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinolines and their derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your experimental outcomes. Our advice is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[1][3] Subsequent saponification and decarboxylation steps can then be employed to afford the final 4-hydroxyquinoline product.[1][4] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3]

The versatility of the Gould-Jacobs reaction has made it a vital tool in the synthesis of numerous biologically active compounds, including antimalarials and antibiotics like rosoxacin and oxolinic acid.[4][5]

Visualizing the Gould-Jacobs Reaction Pathway

To better understand the process, the following diagram illustrates the general mechanism of the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis (Optional) cluster_step4 Step 4: Decarboxylation (Optional) Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclized_Product Ethyl 4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized_Product Heat (>250°C) - EtOH Carboxylic_Acid 4-Hydroxyquinoline- 3-carboxylic acid Cyclized_Product->Carboxylic_Acid 1. NaOH 2. H+ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2

Caption: General mechanism of the Gould-Jacobs reaction for quinoline synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Gould-Jacobs reaction are a common issue and can often be attributed to several factors, primarily related to the high-energy cyclization step.[4][6]

  • Insufficient Cyclization Temperature: The thermal cyclization of the anilidomethylenemalonate intermediate requires very high temperatures, typically above 250°C.[4][7] If the temperature is too low, the reaction will be incomplete, resulting in a low yield of the desired quinoline.

    • Solution: Ensure your reaction setup can achieve and maintain the required temperature. The use of a high-boiling point, inert solvent is crucial for effective heat transfer.[4][7]

SolventBoiling Point (°C)
Diphenyl ether259
Dowtherm A257
Mineral Oil>300
  • Product Decomposition: While high temperatures are necessary, prolonged heating or excessive temperatures can lead to decomposition of the product and the formation of tarry side-products.[4]

    • Solution: Optimize the reaction time at the determined optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.[7][8]

  • Inefficient Heat Transfer: A common issue is poor heat transfer within the reaction mixture, especially when running the reaction neat (without a solvent).

    • Solution: Using a high-boiling solvent like diphenyl ether or Dowtherm A can significantly improve heat distribution and lead to higher yields.[4][7] These solvents, however, can be difficult to remove. An alternative is to perform the reaction under microwave irradiation, which can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[8][9][10]

  • Purity of Starting Materials: Impurities in the aniline or diethyl ethoxymethylenemalonate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Diethyl ethoxymethylenemalonate can be purified by vacuum distillation to remove common impurities like diethyl diethoxymethylenemalonate.[11][12]

Q2: I am observing the formation of multiple products, leading to poor regioselectivity. How can I control this?

Poor regioselectivity is a significant challenge when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions.[4][6] The outcome is governed by a combination of steric and electronic factors.[4][6]

  • Understanding the Directing Effects: Electron-donating groups on the aniline ring generally favor cyclization at the less sterically hindered ortho position. Conversely, electron-withdrawing groups can lead to mixtures of isomers.

    • Solution: Carefully consider the electronic and steric properties of the substituents on your aniline. In some cases, the regioselectivity can be influenced by the reaction conditions. For instance, kinetic versus thermodynamic control can be explored by varying the temperature and reaction time.[13][14] Flash vacuum pyrolysis (FVP) has been shown to favor the formation of the kinetic product in some cases.[13][15]

Regioselectivity Substituted_Aniline Substituted Anilinomethylenemalonate Path_A Cyclization at C2 Substituted_Aniline->Path_A Kinetic Control? (Lower Temp, Shorter Time) Path_B Cyclization at C6 Substituted_Aniline->Path_B Thermodynamic Control? (Higher Temp, Longer Time) Product_A Product A Path_A->Product_A Product_B Product B Path_B->Product_B

Sources

Technical Support Center: Chlorination of Dioxoloquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis of chlorinated dioxoloquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on this important heterocyclic scaffold. The inherent electronic properties of the dioxoloquinoline system present unique challenges in controlling regioselectivity and preventing unwanted side reactions. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Poor Reactivity & Low Yields

Question 1: My chlorination reaction is not proceeding, or the conversion of the starting material is extremely low. What are the likely causes?

Answer: Low reactivity in the chlorination of dioxoloquinolines is a common issue that stems directly from the electronic nature of the quinoline ring system. The primary culprits are insufficient electrophilicity of the chlorinating agent and the deactivation of the aromatic system by the quinoline nitrogen.

Expert Explanation: The quinoline nitrogen is basic and, under many chlorination conditions (especially those involving strong acids), becomes protonated to form a quinolinium cation. This positive charge exerts a powerful electron-withdrawing effect, strongly deactivating the entire heterocyclic system towards electrophilic attack.[1] While the dioxolo group is an activating, ortho-para directing group, its influence may not be sufficient to overcome the deactivation by the protonated nitrogen. Your choice of chlorinating agent must be potent enough to react with this electron-deficient ring.

Troubleshooting Steps:

  • Increase Electrophilicity of the Chlorine Source: If you are using a mild agent like N-Chlorosuccinimide (NCS) alone, the electrophilicity may be too low. Consider adding a catalytic amount of a strong protic acid (e.g., H₂SO₄, TfOH) or a Lewis acid (e.g., AlCl₃, FeCl₃) to polarize the N-Cl bond of NCS, creating a more potent electrophilic chlorine species.

  • Employ a Stronger Chlorinating System: For highly deactivated substrates, a more robust system may be necessary. A classic but effective method involves passing dry chlorine gas through a solution of the substrate in concentrated sulfuric acid, often with silver sulfate (Ag₂SO₄) as a catalyst.[1] The Ag⁺ ion assists in generating a highly electrophilic chloronium ion (Cl⁺).

  • Elevate the Reaction Temperature: Many electrophilic chlorinations on deactivated rings require thermal energy. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions.

  • Re-evaluate the Solvent: The choice of solvent can dramatically impact the reaction. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For NCS reactions, polar aprotic solvents like acetonitrile or DMF can sometimes improve solubility and reaction rates, but be wary of potential side reactions with the solvent itself.

Section 2: Regioselectivity & Polychlorination

Question 2: My reaction is producing a mixture of chlorinated isomers instead of the single desired product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is a central challenge. It is governed by the complex interplay between the directing effects of the dioxolo group, the deactivating effect of the quinoline nitrogen, and steric hindrance.

Expert Explanation: Electrophilic substitution on the quinolinium ion preferentially occurs at the C5 and C8 positions of the carbocyclic ring, as these positions are least deactivated.[2][3] However, the electron-donating dioxolo group (e.g., at the C6 and C7 positions) will strongly direct incoming electrophiles to its ortho positions (C5 and C8). This confluence of effects often leads to mixtures. The choice of chlorinating agent and reaction conditions can modulate the outcome. Bulky chlorinating agents may favor the less sterically hindered position.

Troubleshooting Steps:

  • Select a Bulkier Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA) are sterically more demanding than NCS or Cl₂. This can enhance selectivity for the most accessible electronic sink. For example, if both C5 and C8 are electronically favorable, a bulky reagent might preferentially react at the position with less steric clash from adjacent groups.

  • Lower the Reaction Temperature: Reactions run at lower temperatures are often more selective. The kinetic product, formed via the lowest activation energy pathway, is favored. Try running the reaction at 0 °C, -20 °C, or even lower to see if the isomer ratio improves.

  • Utilize Blocking Groups: If one position is persistently reacting undesirably (e.g., C5), it may be possible to temporarily install a removable blocking group (e.g., a sulfonic acid group) at that site, direct chlorination to the desired position (e.g., C8), and then remove the blocking group.

  • Modify the Substrate: Consider if altering the electronics of the quinoline nitrogen is possible. For instance, formation of an N-oxide can dramatically change the substitution pattern, directing electrophiles to the C4 position. However, this adds extra steps to the synthesis.

Question 3: I am observing significant amounts of di- and tri-chlorinated byproducts. How can I promote mono-chlorination?

Answer: Over-chlorination occurs when the mono-chlorinated product is still sufficiently activated to react with the remaining chlorinating agent. This is common if the newly introduced chlorine atom does not significantly deactivate the ring.

Expert Explanation: Once the first chlorine atom is added, the ring becomes slightly more deactivated. However, if the reaction conditions are harsh or the reaction is run for too long, a second or even third chlorination can occur. The key is to control the stoichiometry and reaction time precisely.

Troubleshooting Steps:

  • Reduce Stoichiometry: Use a slight deficiency or exactly one equivalent of the chlorinating agent (e.g., 0.95 to 1.05 equivalents). Add the agent slowly, perhaps via syringe pump over several hours, to maintain a low instantaneous concentration.

  • Monitor the Reaction Closely: Use TLC or rapid LC-MS analysis to track the consumption of starting material and the appearance of the mono- and di-chlorinated products. Quench the reaction as soon as the starting material is consumed or when the ratio of mono- to di-chlorinated product is optimal.

  • Lower the Temperature: As with improving regioselectivity, lower temperatures slow down the rate of the second chlorination more significantly than the first, often allowing for a larger process window to stop the reaction at the mono-chlorinated stage.

  • Use a Milder Reagent: A less reactive chlorinating agent (like NCS) will be inherently more selective for the most activated position and less likely to force a second addition onto the less-activated mono-chloro product.

Section 3: Degradation & Side Reactions

Question 4: My reaction mixture is turning dark, and I'm isolating tar-like material with very little desired product. What is causing this degradation?

Answer: Substrate degradation is typically caused by conditions that are too harsh, leading to oxidation or cleavage of the sensitive dioxolo ring.

Expert Explanation: The methylenedioxy bridge of the dioxolo group is sensitive to strong acids and oxidizing conditions.[4] Under highly acidic conditions, particularly with heat, the acetal-like bridge can be hydrolyzed. Furthermore, many chlorinating agents or the byproducts they generate can act as oxidants, leading to polymerization and the formation of complex, insoluble tars.

Troubleshooting Steps:

  • Avoid Excessively Strong Acids: If using a system like Cl₂/H₂SO₄, ensure the temperature is kept low and the reaction time is minimized. Consider alternative, non-acidic chlorination methods.

  • Use a Buffered System or Non-Acidic Reagent: N-Chlorosuccinimide (NCS) is often a good choice as its byproduct, succinimide, is not strongly acidic. Running the reaction in a non-acidic solvent like acetonitrile or DCM is preferable.

  • Degas the Solvent: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Dissolved oxygen can sometimes contribute to oxidative side reactions, especially if radical pathways are involved.

  • Purify Reagents: Ensure your chlorinating agent is pure. Old bottles of sulfuryl chloride, for example, can decompose to SO₂ and Cl₂, along with acidic impurities, which can catalyze degradation.

Section 4: Work-up & Purification

Question 5: I am finding it very difficult to separate my desired mono-chloro isomer from other isomers and the starting material. What purification strategies are most effective?

Answer: Separating regioisomers of chlorinated dioxoloquinolines is a significant challenge due to their similar polarities and physical properties. A combination of techniques is often required.

Expert Explanation: Isomers with chlorine at different positions on the same aromatic core will often have very similar polarities, causing them to co-elute during standard column chromatography. Likewise, the starting material may have a polarity close to that of the product. Effective separation relies on exploiting subtle differences in their structure and properties.

Troubleshooting Strategies:

  • Optimize Column Chromatography:

    • Adsorbent: Switch from standard silica gel to a different stationary phase. Alumina (basic or neutral) or even reverse-phase silica (C18) can offer different selectivity.

    • Solvent System: Use a shallow gradient of a multi-component solvent system. For example, instead of a simple Hexane/Ethyl Acetate gradient, try adding a third solvent like DCM or a small amount of an amine (for basic compounds) or acid (for neutral compounds) to improve peak shape and separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective, albeit more expensive, method for separating stubborn isomers.

  • Recrystallization: This can be a highly effective technique if a suitable solvent system can be found. Screen a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures). Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction. For example, if the next step is a Suzuki coupling, the resulting biaryl products may have significantly different chromatographic properties, making them easier to separate. You can then carry the desired isomer forward.

Appendix A: Experimental Protocols

Protocol 1: General Procedure for Mono-chlorination using N-Chlorosuccinimide (NCS)

  • Dissolve the dioxoloquinoline precursor (1.0 eq) in anhydrous acetonitrile or DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (or when the optimal product ratio is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Chlorination using Chlorine/Silver Sulfate in Sulfuric Acid[1]

(Caution: This procedure involves corrosive and toxic materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

  • To a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet bubbler, add concentrated sulfuric acid (98%).

  • Cool the acid to 0 °C and slowly add the dioxoloquinoline precursor (1.0 eq) with vigorous stirring.

  • Add silver sulfate (Ag₂SO₄) (0.5 eq) to the mixture.

  • Begin bubbling dry chlorine gas (prepared by passing Cl₂ through a drying tube of CaCl₂) through the stirred mixture.

  • Maintain the temperature between 0-10 °C and monitor the reaction by quenching small aliquots and analyzing via LC-MS.

  • After 1-2 hours (or upon completion), stop the chlorine flow and purge the system with N₂.

  • Carefully pour the reaction mixture onto crushed ice containing a 5% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess chlorine.

  • Slowly basify the cold solution with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product.

Appendix B: Data & Diagrams

Table 1: Comparison of Common Chlorinating Agents

ReagentFormulaCommon ConditionsProsCons
N-ChlorosuccinimideC₄H₄ClNO₂Acetonitrile or DCM, 0 °C to RTMild, easy to handle solid, neutral byproductsLow reactivity with deactivated rings
Sulfuryl ChlorideSO₂Cl₂DCM or neat, 0 °C to refluxPotent, liquid, inexpensiveCan cause degradation, generates HCl
Chlorine GasCl₂H₂SO₄/Ag₂SO₄ or CCl₄Highly reactive, inexpensiveToxic gas, requires special handling
Phosphorus OxychloridePOCl₃Neat or in toluene, refluxEffective for converting -OH to -ClNot for direct C-H chlorination

troubleshooting_flowchart start Low Yield or No Reaction reagent_check Is the chlorinating agent strong enough? start->reagent_check conditions_check Are the reaction conditions (temp, time) adequate? reagent_check->conditions_check Yes sol_reagent Switch to a stronger agent (e.g., NCS -> SO2Cl2) or add a catalyst (e.g., H+). reagent_check->sol_reagent No degradation_check Is there evidence of substrate degradation? conditions_check->degradation_check Yes sol_conditions Increase temperature gradually. Increase reaction time. conditions_check->sol_conditions No sol_degradation Use milder conditions. Switch to non-acidic reagent (NCS). Lower temperature. degradation_check->sol_degradation Yes

Caption: Electronic influences on the 6,7-dioxoloquinoline ring system.

References

  • Khan, A. M., & Robinson, R. (1963). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • F.H. Case et al. (1971). Process for the preparation of chlorinated quinolines.
  • Quimicaorganica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica. [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. [Link]

  • Von Bargen, C. D., & Prina, E. G. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters. [Link]

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Technical Support Center: Purification of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 26893-17-4) is a key heterocyclic intermediate used in the synthesis of novel quinoline derivatives with potential therapeutic applications, including anticancer and antibacterial agents.[1][2] The purity of this compound is paramount, as even minor impurities can lead to significant side reactions, low yields, and compromised biological activity in subsequent synthetic steps. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification challenges and offers detailed protocols for obtaining this intermediate with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate?

A1: Impurities are typically byproducts or unreacted starting materials from the specific synthetic route employed, such as the Gould-Jacobs reaction.[3][4] Common impurities may include:

  • Unreacted Starting Materials: Such as the aniline precursor or the diethyl ethoxymethylenemalonate derivative.

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates may carry through if reactions do not go to completion.

  • Side-Products: Cyclization side-products or products from self-condensation of reactants can occur, especially under non-optimized basic or acidic conditions.[5]

  • Decomposition Products: The quinoline ring can be sensitive to harsh reaction or workup conditions, potentially leading to degradation.[6][7]

Q2: Which purification technique should I try first: column chromatography or recrystallization?

A2: For a crude reaction mixture, flash column chromatography is the recommended first step. It is highly effective for separating the target compound from a diverse range of impurities with different polarities. Recrystallization is best used as a final polishing step on an already partially purified solid to achieve high crystalline purity, assuming a suitable solvent system can be found.[8]

Q3: My purified product is a persistent oil or waxy solid, not the expected crystalline solid. What is the cause and solution?

A3: This is a common issue that typically points to the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Cause: Trapped organic solvents (e.g., ethyl acetate, dichloromethane) or low-melting point impurities can act as a "eutectic" mixture, lowering the overall melting point and preventing solidification.

  • Solution: First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If the product remains an oil, it requires further purification. The most effective approach is to perform flash column chromatography to remove the impurities.[9] Once the impurities are removed, the product should solidify upon solvent evaporation.

Q4: How do I choose the right analytical technique to assess the final purity?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[10] An HPLC chromatogram with a single major peak (e.g., >97% by area) is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can also reveal the presence of impurities if their signals are visible above the noise floor.[4][11]

Troubleshooting Guides: Chromatography & Recrystallization

This section addresses specific experimental failures in a question-and-answer format.

Flash Column Chromatography

Q5: I'm getting very poor separation of my compound from an impurity during column chromatography. The spots are too close on the TLC plate. What can I do?

A5: Poor separation is almost always a solvent system issue. The goal is to find a mobile phase that provides a good separation factor (ΔRf) between your product and the impurities.

  • Causality: The interaction of your compound and its impurities with the stationary phase (silica gel) and mobile phase is not optimal. An ideal Rf value for the target compound is around 0.3 for good separation.[12]

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Screen a variety of solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try changing the components to Dichloromethane/Methanol or Toluene/Acetone. These solvents offer different selectivities.

    • Reduce Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%).

    • Consider a Modifier: Quinoline nitrogen is basic and can interact strongly with the acidic silica gel, causing streaking or tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) to your mobile phase can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[9]

Q6: My compound seems to have decomposed on the silica gel column. How can I confirm this and what is the alternative?

A6: Decomposition on silica is a known issue for sensitive compounds.[7]

  • Causality: The acidic nature of standard silica gel can catalyze the degradation of certain functional groups.

  • Troubleshooting Steps:

    • Confirm Instability: Perform a stability test. Spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks down to the baseline, your compound is likely unstable on silica.

    • Use a Deactivated Stationary Phase:

      • Neutral Alumina: This is a good alternative for acid-sensitive compounds.[9] Perform TLC analysis on alumina plates to develop a suitable solvent system.

      • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a modifier like triethylamine mixed in your initial eluent before packing the column.

    • Alternative Purification: If the compound is a solid, recrystallization might be a viable alternative to chromatography.

Recrystallization

Q7: I dissolved my compound in a hot solvent, but upon cooling, it "oiled out" into a liquid layer instead of forming crystals. How do I resolve this?

A7: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated.[9]

  • Causality: The solution cools too quickly, or the concentration of the solute is too high, leading to the separation of a liquid phase instead of the ordered formation of a crystal lattice. The presence of impurities can also exacerbate this issue.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[9][13]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask with glass wool can help slow the process further. Do not place it directly in an ice bath.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites.[9] Adding a "seed crystal" of the pure compound, if available, is also highly effective.

Q8: My recovery from recrystallization is very low. What are the likely causes and how can I improve the yield?

A8: Low recovery is typically due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[9]

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.

  • Troubleshooting Steps:

    • Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess.[13]

    • Maximize Precipitation: Once the solution has cooled to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[9]

    • Change the Solvent System: If recovery is still poor, your compound may be too soluble. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Dissolve the compound in a minimum of the "good" solvent (hot), and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[9]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying 1 gram of crude product.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

    • Spot on a silica TLC plate and elute with various ratios of a solvent system, typically Hexane/Ethyl Acetate.

    • The ideal system should place the desired compound at an Rf of approximately 0.3 and show good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel (approx. 50 g for 1 g of crude material) in the initial, least polar solvent mixture.

    • Pour the slurry into a glass column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane.

    • Add ~2-3 g of silica gel or Celite to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increase the percentage of the more polar solvent.

    • Collect fractions in test tubes and monitor the elution progress by spotting fractions on a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Sample:Silica Ratio 1:50 (w/w)Prevents column overloading and ensures good separation.[9]
Eluent Systems 1. Hexane / Ethyl Acetate2. Dichloromethane / MethanolStart with non-polar systems and increase polarity as needed.
Modifier (if needed) 0.1-1% TriethylamineNeutralizes acidic silica sites, preventing streaking of basic compounds.[9]
Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the purified solid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or a Methanol/Acetone mixture may be effective.[14]

  • Dissolution:

    • Place the solid in an Erlenmeyer flask with a stir bar.

    • Heat the chosen solvent to its boiling point and add it to the flask in small portions while stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent required.[9]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Visual Workflows

Purification_Workflow Crude Crude Product Column Primary Purification (Flash Column Chromatography) Crude->Column TLC_Check1 Purity Check (TLC/HPLC) Column->TLC_Check1 Recryst Secondary Purification (Recrystallization) TLC_Check1->Recryst Impure TLC_Check2 Final Purity & Structural Analysis (HPLC, NMR) TLC_Check1->TLC_Check2 Sufficiently Pure Recryst->TLC_Check2 Pure_Product Pure Product (>97%) TLC_Check2->Pure_Product Impure < 95% Pure Sufficiently_Pure > 97% Pure

Caption: General purification and analysis workflow.

Troubleshooting_Column Start Problem: Poor Separation Cause1 Cause: Inappropriate Solvent System Start->Cause1 Cause2 Cause: Compound-Silica Interaction (Streaking) Start->Cause2 Sol1 Solution: Optimize Polarity (Use TLC to target Rf ≈ 0.3) Cause1->Sol1 Sol2 Solution: Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Cause1->Sol2 Sol3 Solution: Add Basic Modifier (0.1-1% Triethylamine) Cause2->Sol3

Caption: Troubleshooting poor separation in column chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Vibrant Pharma Inc. (n.d.). 8-Chloro[6][9]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Al-As'ad, R. M., et al. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Quinoline.
  • Unknown. (2021).
  • Unknown. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Smolecule. (2023). Ethyl 8-chloro[6][9]dioxolo[4,5-g]quinoline-7-carboxylate. Retrieved from

  • Unknown. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem, 20(16), 1981-1991.
  • Organic Syntheses. (2025).
  • Unknown. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

Sources

Technical Support Center: Synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Overview of the Synthesis

The target compound, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, is a key heterocyclic scaffold used as a starting material in the development of novel therapeutic agents, including cytotoxic and antibacterial compounds.[1][2] The most reliable and established method for its synthesis is the Gould-Jacobs reaction .[3][4][5] This reaction proceeds in two primary stages: an initial condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[6][7]

While fundamentally robust, the Gould-Jacobs reaction, particularly the cyclization step, is sensitive to reaction conditions. Achieving a high yield of pure product requires careful control over temperature, reagent purity, and reaction time. This guide will address the critical parameters and common pitfalls encountered during the procedure.

Reaction Pathway: The Gould-Jacobs Mechanism

The synthesis begins with the nucleophilic addition-elimination reaction between 6-amino-4-chloro-1,3-benzodioxole and diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermally induced 6-electron electrocyclization, which forms the quinoline core.[3][6] Understanding this mechanism is crucial for diagnosing issues during the synthesis.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_product Final Product Tautomer Aniline 6-Amino-4-chloro- 1,3-benzodioxole Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack DEEM Diethyl Ethoxy- methylenemalonate (DEEM) DEEM->Intermediate Ethanol1 EtOH Intermediate->Ethanol1 Elimination Cyclization Heat (>250°C) 6π Electrocyclization Intermediate->Cyclization High Temp. Product Ethyl 4-hydroxy-8-chloro- dioxolo[4,5-g]quinoline- 7-carboxylate Cyclization->Product Aromatization Ethanol2 EtOH Product->Ethanol2 Elimination FinalProduct Target Molecule: Ethyl 8-chlorodioxolo[4,5-g] quinoline-7-carboxylate (4-Quinolone form) Product->FinalProduct Keto-Enol Tautomerism

Caption: The Gould-Jacobs reaction pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: The initial condensation reaction is sluggish, and my TLC plate shows a significant amount of unreacted aniline. What's going wrong?

Answer: This issue typically points to three potential causes: reagent quality, reaction temperature, or inefficient byproduct removal.

  • Causality: The condensation is a reversible reaction where ethanol is eliminated. According to Le Chatelier's principle, the removal of ethanol drives the reaction toward the product. If ethanol is not removed, the reaction may not proceed to completion. Furthermore, moisture in the aniline can hydrolyze the diethyl ethoxymethylenemalonate (DEEM), reducing its effective concentration.

  • Solutions & Preventative Measures:

    • Reagent Purity: Ensure the aniline starting material is dry and pure. If necessary, purify it by recrystallization or distillation. DEEM should be clear and colorless; a yellow or brown color indicates decomposition.

    • Temperature Control: The condensation step is typically performed between 100-130 °C.[6] Too low a temperature will result in a slow reaction rate, while excessively high temperatures at this stage can lead to side reactions.

    • Byproduct Removal: As the reaction progresses, distill off the ethanol that is formed. Applying a gentle vacuum can facilitate its removal and drive the reaction to completion.[6]

Question 2: The thermal cyclization step resulted in a very low yield and a dark, tarry crude product. How can I improve this critical step?

Answer: This is the most common failure point in the Gould-Jacobs synthesis. The high temperatures required for cyclization (>250 °C) can also cause significant decomposition.[7][8]

  • Causality: The 6-electron electrocyclization has a high activation energy barrier, necessitating high temperatures.[6] However, at these temperatures, the organic intermediate is susceptible to charring and polymerization, especially if trace impurities or oxygen are present.

  • Solutions & Preventative Measures:

    • Use a High-Boiling Inert Solvent: The key to successful cyclization is achieving a uniform, high temperature rapidly. High-boiling solvents like diphenyl ether or Dowtherm A are essential.[9][10] These solvents provide excellent heat transfer and prevent localized overheating.

    • Preheat the Solvent: Add the condensation intermediate portion-wise to the preheated cyclization solvent (e.g., diphenyl ether at 250-260 °C). This "flash heating" minimizes the time the compound spends at intermediate temperatures where side reactions might occur.

    • Ensure Anhydrous Conditions: Any moisture present at this stage can interfere with the reaction and contribute to decomposition. Ensure your intermediate and solvent are completely dry.

    • Consider a Cyclization Catalyst: For challenging substrates, traditional thermal methods can be inefficient. The use of Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under significantly milder conditions, often leading to higher yields and cleaner products.[9]

Question 3: My final product is difficult to purify. After precipitation from the cyclization solvent, it remains oily or discolored. What are the best purification strategies?

Answer: Purification can be challenging due to residual high-boiling solvent and colored impurities from thermal decomposition.

  • Causality: Diphenyl ether and other high-boiling solvents are non-polar and have low volatility, making them difficult to remove completely. Colored impurities are often polar byproducts that co-precipitate with the desired product.

  • Solutions & Preventative Measures:

    • Thorough Washing: After cooling the reaction and filtering the precipitated crude product, it is critical to wash the solid thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the residual diphenyl ether. Follow this with a wash using a more polar solvent like acetone or ethyl acetate to remove other impurities.[10]

    • Recrystallization: The most effective method for purification is recrystallization. A high-boiling polar solvent such as dimethylformamide (DMF) or ethanol is often a good choice.[11] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted heating for the Gould-Jacobs reaction? A: Microwave irradiation offers several significant advantages over classical heating. It provides rapid, uniform heating throughout the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[9][12] This rapid heating can also minimize the formation of decomposition byproducts, often leading to cleaner reactions and improved yields.[6][12]

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method for monitoring both the condensation and cyclization steps. For the condensation, you will see the aniline spot (lower Rf) disappear as the intermediate spot (higher Rf) appears. For the cyclization, the intermediate spot will be replaced by the product spot, which is often highly fluorescent under UV light. Use an appropriate solvent system, such as 3:1 Hexane:Ethyl Acetate.

Q3: My starting aniline, 6-amino-4-chloro-1,3-benzodioxole, is not commercially available. How is it typically prepared? A: This starting material is usually synthesized from 1,3-benzodioxole. The process involves nitration to introduce a nitro group, followed by chlorination, and finally, reduction of the nitro group to the required amine. Each of these steps must be carefully controlled to ensure the correct regiochemistry.

Q4: Can other cyclization agents be used instead of high-temperature solvents? A: Yes. As mentioned in the troubleshooting guide, polyphosphoric acid (PPA) or Eaton's reagent are effective alternatives that often work at lower temperatures (around 100-140 °C).[9] These acidic reagents act as both a solvent and a catalyst to promote the ring-closing reaction, providing a good alternative for thermally sensitive substrates.

Protocols & Data

Experimental Protocols

Protocol 1: Classical Thermal Synthesis

  • Condensation: In a round-bottom flask equipped with a short-path distillation head, combine 6-amino-4-chloro-1,3-benzodioxole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture in an oil bath at 120-130 °C for 1.5-2 hours.[10] During this time, ethanol will distill from the reaction mixture. Monitor by TLC until the starting aniline is consumed.

  • Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the crude intermediate from the previous step dropwise or in small portions to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-45 minutes.[10] The product will begin to precipitate.

  • Isolation: Allow the mixture to cool to room temperature. Add hexanes to dilute the diphenyl ether and aid precipitation. Filter the solid product using a Büchner funnel.

  • Purification: Wash the filtered solid extensively with hexanes, followed by cold acetone, to yield the crude product. Recrystallize from hot DMF to obtain pure Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

  • Condensation: In a 10 mL microwave vial, combine 6-amino-4-chloro-1,3-benzodioxole (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq). Seal the vial and place it in a microwave reactor. Irradiate at 170 °C for 7-10 minutes.[9]

  • Cyclization: Allow the vial to cool. To the crude intermediate, add diphenyl ether. Irradiate in the microwave reactor at 250 °C for 15-20 minutes.

  • Isolation & Purification: Follow steps 3 and 4 from the Classical Thermal Synthesis protocol.

Data Summary: Comparison of Methods
ParameterClassical Thermal MethodMicrowave-Assisted Method
Reaction Time 3-5 hours20-30 minutes
Cyclization Temp. ~250 °C~250 °C (or lower with catalyst)
Typical Yield 40-60%65-85%
Key Advantage Standard laboratory equipmentSpeed, higher yield, cleaner reaction[12]
Key Disadvantage Long reaction time, thermal decomposition[8]Requires specialized equipment
Overall Synthesis Workflow

Caption: General workflow for the synthesis and purification.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 15, 2026, from [Link]

  • Al-Trawneh, S. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7393. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2014). Molecules, 19(8), 12136-12147. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664. [Link]

  • Al-Trawneh, S. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7393. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(1), 234. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(39), 23265–23299. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(39), 23265–23299. Available at: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). REV. CHIM. (Bucharest), 61(8), 745-749. Available at: [Link]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(3), 963-966. [Link]

  • 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2004). Chemistry of Heterocyclic Compounds, 40(8), 1018-1021. [Link]

  • 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. (2004). Chemistry of Heterocyclic Compounds, 40(9), 1151-1156. [Link]

  • Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. (2023). Russian Journal of General Chemistry, 93(2), 360–369. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). Scientific Reports, 13(1), 21332. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(24), 8758. [Link]

  • Ethyl 8-hydroxy-[3][6]dioxolo[4,5-g]quinoline-7-carboxylate - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

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Technical Support Center: Troubleshooting Low Solubility of Quinoline Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of quinoline carboxylate derivatives in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting guides and frequently asked questions to navigate the complexities of working with these promising but often sparingly soluble compounds. Our goal is to provide you with the scientific rationale and actionable protocols to ensure the success of your experiments.

Troubleshooting Guide: From Precipitation to Clear Solution

This section is designed to provide immediate, actionable solutions to common solubility problems encountered during experimental work.

Q1: My quinoline carboxylate derivative has precipitated out of my aqueous buffer. What is my first step?

The immediate precipitation of your compound upon addition to an aqueous buffer is a common issue, primarily driven by the compound's pKa and the buffer's pH. Quinoline carboxylate derivatives are weak acids, and their solubility is highly dependent on the ionization state of the carboxylic acid group.

Causality: At a pH below the pKa of the carboxylic acid, the group is predominantly in its neutral, protonated form (-COOH), which is significantly less soluble in water than its ionized, deprotonated carboxylate form (-COO⁻).[1][2] This is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a weak acid.[3][4]

Immediate Action Plan:

  • Measure the pH of your solution. This is a critical first diagnostic step.

  • Adjust the pH upwards. Add a small amount of a suitable base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for re-dissolution of the precipitate. For most carboxylic acids, increasing the pH to 1.5-2 units above the pKa will significantly favor the more soluble ionized form.[2]

Q2: I've adjusted the pH, but my compound's solubility is still insufficient for my assay concentration. What's the next logical step?

If pH adjustment alone is insufficient, the next step is to modify the polarity of your solvent system by introducing a water-miscible organic co-solvent.

Causality: Many quinoline derivatives possess a hydrophobic core. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the nonpolar regions of your compound.[5][6][7][8][9] This reduces the energy required to solvate the molecule, thereby increasing its solubility.

Experimental Protocol: Co-solvent Screening

  • Select appropriate co-solvents: Common, pharmaceutically acceptable co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs) like PEG 300 and PEG 400.[10][11]

  • Prepare stock solutions: Create a concentrated stock solution of your quinoline carboxylate derivative in 100% of your chosen co-solvent (e.g., DMSO).

  • Titrate into your aqueous buffer: Start with a low percentage of the co-solvent stock solution in your final aqueous buffer (e.g., 0.5-1% v/v) and incrementally increase the concentration.

  • Observe for precipitation: Note the concentration at which your compound remains in solution. It is crucial to be mindful of the final co-solvent concentration in your assay, as high concentrations can impact biological activity or cause toxicity.[10]

Troubleshooting Tip: A common issue is compound precipitation upon dilution of the co-solvent stock into the aqueous buffer.[10] To mitigate this, try a "reverse addition" method where you add the aqueous buffer to the co-solvent stock solution slowly with vigorous mixing.

Q3: My compound is for an in vivo study, and I need to avoid organic co-solvents. How can I enhance solubility?

For applications where organic co-solvents are not viable, leveraging salt formation or complexation agents are excellent strategies.

Causality:

  • Salt Formation: Converting the carboxylic acid to a salt with a pharmaceutically acceptable counter-ion (e.g., sodium, potassium) can dramatically increase aqueous solubility.[12][13] This is because the ionic nature of the salt interacts more favorably with polar water molecules.[14]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions of your quinoline derivative, effectively shielding them from the aqueous environment and increasing the overall solubility of the complex.[5][12]

Experimental Protocol: Salt Formation for Enhanced Solubility

  • Determine the required molar equivalents of base: Calculate the molar amount of your quinoline carboxylate derivative. You will need at least one molar equivalent of a strong base (e.g., NaOH, KOH) to fully deprotonate the carboxylic acid.

  • Dissolution: Suspend your compound in water.

  • Titration with base: Slowly add the calculated volume of a standardized base solution (e.g., 1 M NaOH) while stirring.

  • Observation: Continue stirring until the compound is fully dissolved. A clear solution indicates the formation of the soluble salt.

  • Final Formulation: Adjust the final volume with your desired aqueous vehicle (e.g., saline).

Decision-Making Workflow for Troubleshooting Solubility

Solubility Troubleshooting start Precipitate Observed in Aqueous Buffer ph_check Measure pH of Solution start->ph_check ph_adjust Adjust pH to > pKa + 1.5 ph_check->ph_adjust Is pH < pKa? cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent Inadequate Solubility success Compound Solubilized ph_adjust->success Precipitate Dissolves salt_complex Consider Salt Formation or Complexation (e.g., Cyclodextrins) cosolvent->salt_complex Precipitation on Dilution or Co-solvent Incompatible cosolvent->success Compound Dissolves salt_complex->success Compound Dissolves reassess Re-evaluate Formulation Strategy salt_complex->reassess Solubility Still Insufficient

Caption: A decision tree for systematically troubleshooting low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key intrinsic factors of my quinoline carboxylate derivative that influence its aqueous solubility?

The aqueous solubility of your quinoline carboxylate derivative is governed by a delicate balance of its physicochemical properties.[15] Key factors include:

  • pH and pKa: As carboxylic acids, their solubility is highly pH-dependent.[1][16] In acidic conditions (pH < pKa), the neutral form dominates, leading to lower solubility. In basic conditions (pH > pKa), the ionized carboxylate form is favored, which is generally much more soluble in water.[2]

  • Crystalline Structure: The stability of the crystal lattice significantly impacts solubility. A more stable, tightly packed crystal requires more energy to break apart and dissolve.[1]

  • Substituents on the Quinoline Ring: The nature and position of other chemical groups on the quinoline core can dramatically alter properties like lipophilicity (logP) and the ability to form hydrogen bonds, thereby affecting solubility.[1][17] For instance, adding hydrophobic groups will generally decrease aqueous solubility.

  • Molecular Weight: In general, as the molecular weight and size of a molecule increase, its solubility tends to decrease.[18]

Relationship between Molecular Properties and Solubility

Solubility Factors cluster_properties Molecular Properties cluster_conditions Solution Conditions Solubility Aqueous Solubility pKa pKa pH pH LogP Lipophilicity (LogP) LogP->Solubility inversely related MW Molecular Weight MW->Solubility inversely related CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility inversely related pH->Solubility influences ionization Temperature Temperature Temperature->Solubility generally increases Salts Ionic Strength (Salts) Salts->Solubility can decrease ('salting out') Cosolvents Co-solvents Cosolvents->Solubility can increase

Sources

Technical Support Center: Stability of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and analytical procedures, you can ensure the integrity of your experimental results.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual color change in my stock solution of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, from colorless to yellow/brown. What could be the cause?

Discoloration, particularly to yellow and then brown, is a common sign of degradation in quinoline-containing compounds.[1] This is frequently caused by exposure to light (photodegradation) or oxidation.[1] The formation of colored degradation products indicates that the integrity of your compound is compromised. It is crucial to store solutions of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, especially older samples, protected from light.[1]

Q2: My experimental results are inconsistent, and I suspect a loss of potency of my compound. Could this be a stability issue?

Yes, inconsistent results and a perceived loss of potency are classic indicators of compound degradation. Quinoline derivatives can be unstable in solution, and their degradation is influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary factors that influence the stability of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in solution?

The stability of quinoline derivatives like Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is primarily affected by:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[2][3][4] Degradation can be accelerated in both acidic and basic conditions.[1] The ester functional group in your compound is particularly susceptible to hydrolysis under acidic or basic conditions.[5][6]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[1][7] This can lead to the formation of various byproducts.[1]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] While some suppliers may ship the solid compound at room temperature, long-term storage of solutions at elevated temperatures is not advisable.[8]

  • Oxidation: Quinoline compounds can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1]

Q4: How can I minimize the degradation of my Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate solutions?

To enhance the stability of your solutions, consider the following strategies:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable. The optimal pH should be determined experimentally through a forced degradation study.[1]

  • Light Protection: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at low temperatures, such as refrigerated (2-8 °C) or frozen (≤ -20 °C), to slow down degradation processes.[1] Perform experiments at controlled room temperature unless the protocol requires elevated temperatures.

  • Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant to the solution, but ensure it does not interfere with your downstream assays.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Problem: Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

This is a strong indication of the presence of degradation products.

Troubleshooting Workflow:

A Unexpected peaks observed in chromatogram B Perform a Forced Degradation Study (Protocol 1) A->B C Analyze stressed samples alongside a control (freshly prepared) sample using a stability-indicating HPLC method (Protocol 2) B->C D Compare retention times and UV spectra of unknown peaks with those of peaks from stressed samples C->D E Do the retention times and/or spectra match? D->E F YES: The unexpected peaks are likely degradation products. E->F Yes G NO: The peaks may be from another source (e.g., solvent impurity, contaminated glassware, sample matrix). E->G No H Identify the specific stress condition(s) (acid, base, heat, light, oxidation) that produce the degradation products. F->H J Investigate other potential sources of contamination. G->J I Optimize storage and handling conditions to avoid the identified stressor(s). H->I

Caption: Workflow for investigating unexpected chromatographic peaks.

Problem: Drifting or decreasing analytical signal over time for the parent compound.

This suggests that the compound is degrading in the analytical sample solvent or under the analysis conditions.

Troubleshooting Steps:

  • Assess Autosampler Stability: Re-inject the same sample at regular intervals (e.g., every 1-2 hours) over the course of a typical analytical run. A decreasing peak area for the parent compound indicates instability in the autosampler.

  • Modify Mobile Phase: If instability is observed, consider adjusting the mobile phase pH to a more neutral range if possible.

  • Use Fresh Samples: For quantitative analysis, always use freshly prepared calibration standards and samples.

Experimental Protocols

These protocols provide a framework for investigating the stability of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10]

Objective: To determine the intrinsic stability of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Neutralize the samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is a common condition.[1] A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.

Expected Degradation Pathways:

cluster_0 Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis 8-chloro-dioxolo[4,5-g]quinoline-7-carboxylic acid 8-chloro-dioxolo[4,5-g]quinoline-7-carboxylic acid Acid/Base Hydrolysis->8-chloro-dioxolo[4,5-g]quinoline-7-carboxylic acid Ring-opened products Ring-opened products Acid/Base Hydrolysis->Ring-opened products Oxidation Oxidation Hydroxylated derivatives Hydroxylated derivatives Oxidation->Hydroxylated derivatives Photolysis Photolysis Other photoproducts Other photoproducts Photolysis->Other photoproducts Heat Heat Thermal degradants Thermal degradants Heat->Thermal degradants Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate->8-chloro-dioxolo[4,5-g]quinoline-7-carboxylic acid Ester Hydrolysis

Caption: Potential degradation pathways for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1]

Objective: To develop an HPLC method that can resolve the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peak purity and detecting co-eluting peaks.

  • Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.[1]

Typical HPLC Parameters:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10-20 µL[1]
Detector PDA, monitor at an appropriate wavelength (e.g., the λmax of the parent compound)

Data Summary Table for a Hypothetical Forced Degradation Study:

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradation Product (Retention Time)
Control (T=0) 00-
0.1 M HCl, 60°C, 24h 15.224.5 min
0.1 M NaOH, RT, 24h 25.834.5 min, 6.2 min
3% H₂O₂, RT, 24h 8.517.1 min
Heat, 80°C, 24h 5.118.3 min
Light (1.2 M lux·h) 12.329.0 min

Note: This data is illustrative and will need to be determined experimentally for your specific compound and conditions.

By following these guidelines and protocols, you will be well-equipped to assess and manage the stability of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate in your research, leading to more reliable and reproducible results.

References

  • Process for the hydrolysis of quinolone carboxylic esters - Google P
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - Semantic Scholar. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - Taylor & Francis Online. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF - ResearchGate. [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines - PMC - NIH. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases - American Chemical Society. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 - YouTube. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Quinoline Compound Degradation in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with quinoline-based compounds. Inconsistent experimental results, such as a loss of compound potency over time, can often be attributed to compound degradation.[1] This resource provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your quinoline compounds throughout your biological assays.

Understanding Quinoline Compound Instability

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of drugs with applications ranging from anticancer to antimalarial agents.[2][3][4][5][6][7][8] However, the inherent chemical properties of the quinoline scaffold can also make these compounds susceptible to degradation under common laboratory conditions. The primary pathways of degradation include:

  • Photosensitivity: Many quinoline compounds are sensitive to light.[3] Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of degradation products and a loss of biological activity. Aged samples, particularly when exposed to light, may turn yellow and then brown.[3]

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) which can be generated in cell culture media.[9][10][11][12] This can lead to the formation of hydroxyquinolines and other oxidized derivatives.[13][14][15][16]

  • pH Instability: As weak bases, the solubility and stability of quinoline compounds are highly dependent on pH.[2][17] Extreme pH conditions, either acidic or basic, can catalyze hydrolysis and other degradation reactions.[1][18] The optimal pH for stability is compound-specific and must be determined empirically.[1]

  • Metabolic Degradation: When working with cellular or in vivo models, quinoline compounds can be metabolized by cellular enzymes.[15][19][20][21][22][23][24][25] This can lead to the formation of various metabolites with altered biological activity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I'm seeing a progressive decrease in my compound's activity in a multi-day cell culture experiment. What's going on?

A1: This is a classic sign of compound instability in the assay medium. Several factors could be at play:

  • Photosensitivity: Standard cell culture incubators and biosafety cabinets have fluorescent lighting that can degrade photosensitive compounds over time.

  • Oxidative Stress in Media: Cell culture media, especially when exposed to ambient oxygen levels, can generate reactive oxygen species (ROS) that may degrade your compound.[9][11][12]

  • pH Shifts in Culture: Cellular metabolism can cause the pH of the culture medium to shift over time, potentially moving it into a range where your compound is less stable.

Solutions:

  • Protect from Light:

    • Work in a darkened or low-light environment when handling the compound.[26][27]

    • Use amber-colored or opaque vials and tubes for storage and during experiments.[26][28][29][30]

    • If transparent plates are necessary for your assay, cover them with aluminum foil or use an opaque lid when not actively taking measurements.[26]

  • Mitigate Oxidative Degradation:

    • Consider adding antioxidants to your cell culture medium.[9][26][31][32] Ascorbic acid is a commonly used and inexpensive option.[26] Always perform a control experiment to ensure the antioxidant itself does not interfere with your assay.

    • Prepare fresh working solutions of your compound before each experiment to minimize the time it is exposed to potentially oxidizing conditions.

  • Control for pH:

    • Use a robust buffering system in your cell culture medium to maintain a stable pH.

    • If you suspect pH-related degradation, you can perform a simple stability test by incubating your compound in media at different pH values and measuring its concentration over time using a validated analytical method like HPLC.[1]

Q2: My stock solution of a quinoline compound in DMSO has been through several freeze-thaw cycles and now the results are inconsistent. Could this be the problem?

A2: Yes, repeated freeze-thaw cycles are a known cause of compound precipitation and degradation, especially for compounds stored in DMSO. This can lead to a decrease in the effective concentration of your compound.

Solutions:

  • Aliquot Stock Solutions: After initially dissolving your compound, create small, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[28]

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. If it does not redissolve, it is best to prepare a fresh stock solution.

Q3: I'm performing a high-throughput screen (HTS) and I'm getting a high rate of false positives with my quinoline library. What could be the cause?

A3: False positives in HTS can arise from several compound-related issues, and quinoline derivatives are not immune.[33]

  • Assay Interference: Some quinoline compounds can interfere with the assay detection method itself. For example, they may be fluorescent and interfere with fluorescence-based readouts, or they may inhibit a reporter enzyme used in the assay.[34][35]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a false-positive signal.

Solutions:

  • Run Interference Assays:

    • Test your compounds in the absence of the biological target to see if they produce a signal on their own.

    • For fluorescence-based assays, measure the intrinsic fluorescence of your compounds at the excitation and emission wavelengths of your assay.[34]

  • Address Aggregation:

    • Include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer to help prevent the formation of compound aggregates.

    • Test active compounds at multiple concentrations to ensure a dose-dependent response, which is a hallmark of true biological activity.

  • Confirm Hits with Orthogonal Assays:

    • Validate hits from your primary screen using a secondary, mechanistically different assay to confirm that the observed activity is not an artifact of the primary assay format.

Best Practices for Handling and Storage

To ensure the long-term stability of your quinoline compounds, adhere to the following best practices:

ParameterRecommendationRationale
Light Protection Store solid compounds and solutions in amber-colored vials or wrap containers in aluminum foil.[26][28] Handle in a darkened room or under a safelight.[26][27]Prevents photodegradation.[36]
Temperature Store solid compounds at room temperature or refrigerated, based on supplier recommendations. Store solutions at -20°C or -80°C.[1][28]Reduces the rate of chemical degradation.[1]
Atmosphere For particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Solvent Use high-purity, anhydrous solvents for preparing stock solutions. DMSO and ethanol are common choices.Water can promote hydrolysis.
Container Use high-quality, chemically inert containers (e.g., glass or polypropylene).Prevents leaching of contaminants and adsorption of the compound to the container surface.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a powerful tool to understand the potential degradation pathways of your quinoline compound.[1][28]

  • Prepare Stock Solution: Dissolve your compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[1]

  • Apply Stress Conditions (in separate, appropriately protected vials):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.[1]

    • Oxidation: Mix the stock solution with 3% H₂O₂.[1]

    • Thermal Stress: Incubate the stock solution at 60-80°C.[1]

    • Photolytic Stress: Expose the stock solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy.[1][28] A control sample should be wrapped in aluminum foil.[1]

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[1]

Protocol 2: Assessing Compound Stability in Assay Media

This protocol helps determine if your compound is stable under your specific experimental conditions.

  • Prepare Samples: Spike your quinoline compound into your complete cell culture medium at the final assay concentration.

  • Incubate: Place the plate in your cell culture incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots of the medium at various time points that are relevant to the duration of your assay (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Preparation: At each time point, precipitate proteins from the medium (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of your parent compound. A significant decrease in concentration over time indicates instability.

Visualizing Degradation and Troubleshooting Workflows

cluster_stress Forced Degradation Stressors Acid Acid Hydrolysis (e.g., 0.1 M HCl) Degradants Degradation Products (e.g., Hydroxyquinolines) Acid->Degradants Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Degradants Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradants Heat Thermal Stress (e.g., 60-80°C) Heat->Degradants Light Photodegradation (UV/Vis Light) Light->Degradants Quinoline Quinoline Compound Quinoline->Acid Quinoline->Base Quinoline->Oxidation Quinoline->Heat Quinoline->Light

Caption: Common degradation pathways for quinoline compounds under forced stress conditions.

Start Inconsistent Assay Results (Loss of Potency) Check_Light Is the compound photosensitive? Start->Check_Light Protect_Light Implement Light Protection: - Amber vials - Work in dark - Cover plates Check_Light->Protect_Light Yes Check_Media Is the compound stable in media? Check_Light->Check_Media No Protect_Light->Check_Media Media_Stability_Test Perform Media Stability Study (Protocol 2) Check_Media->Media_Stability_Test No Check_FreezeThaw Are stock solutions stable to freeze-thaw? Check_Media->Check_FreezeThaw Yes Add_Antioxidants Consider adding antioxidants to media Media_Stability_Test->Add_Antioxidants Aliquot Aliquot Stock Solutions Check_FreezeThaw->Aliquot No End Consistent Results Check_FreezeThaw->End Yes Aliquot->End Add_Antioxidants->Check_FreezeThaw

Caption: Troubleshooting workflow for addressing quinoline compound instability in assays.

References
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Technical Support Center: Minimizing Off-target Effects in Cytotoxicity Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cytotoxicity screening for quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the scientific integrity of your results.

Section 1: Understanding the Core Challenge

Q1: My initial screen shows my quinoline derivative is highly cytotoxic. How can I be sure this is a specific, on-target effect and not just general toxicity?

This is the fundamental question in early-stage drug discovery. Quinoline scaffolds, while being a "privileged structure" in medicinal chemistry, can exert cytotoxicity through various mechanisms, some of which may be unrelated to your intended target.[1][2][3][4]

Common off-target mechanisms for quinoline derivatives include:

  • Mitochondrial Disruption: Some quinolines can induce mitochondrial permeability transition, leading to the dissipation of membrane potential (ΔΨm) and triggering apoptosis.[5]

  • Reactive Oxygen Species (ROS) Generation: The compound's structure may facilitate redox cycling, leading to oxidative stress that damages cellular components and induces cell death.[5][6]

  • DNA Intercalation or Damage: The planar aromatic structure of the quinoline ring can allow it to intercalate into DNA, disrupting replication and transcription.[3][7]

  • Inhibition of Housekeeping Enzymes: Broad inhibition of essential enzymes like topoisomerases or kinases can lead to non-specific cytotoxicity.[8]

  • Assay Interference: The compound itself might interfere with the assay chemistry (e.g., inhibiting luciferase reporters or reducing MTT tetrazolium salts abiotically), creating a false-positive signal.[9][10]

True on-target cytotoxicity should ideally be potent and selective for cells expressing the target, while off-target effects often present as broad-spectrum toxicity across multiple cell lines, including non-cancerous ones.[2] The crucial next step is a rigorous validation cascade to dissect these possibilities.

Section 2: Proactive Experimental Design & Troubleshooting

This section addresses common issues encountered during screening and provides actionable solutions.

Q2: I'm observing high cytotoxicity in my normal, non-cancerous control cell lines. What are the immediate troubleshooting steps?

Observing high toxicity in normal cells is a significant red flag for off-target effects or compound-related issues.[11] Before proceeding to complex mechanistic studies, systematically rule out common experimental variables.

Problem Possible Cause Troubleshooting Steps & Rationale
High Toxicity in Normal Cells Compound ImpuritiesVerify Purity: Use methods like NMR or Mass Spectrometry to confirm the identity and purity of your compound batch. Synthetic byproducts can have their own cytotoxic profiles.[11]
Inappropriate ConcentrationPerform Dose-Response: Conduct a comprehensive dose-response curve to find the precise IC50. This helps identify if a narrow therapeutic window exists.[11]
Excessive Exposure TimeOptimize Incubation Time: Reduce the compound exposure time. A shorter incubation may be sufficient for the on-target effect while minimizing cumulative off-target toxicity.[11]
Solvent ToxicityStandardize Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent and non-toxic across all wells. Run a vehicle-only control series to confirm.[11]
Q3: My cytotoxicity data is inconsistent between plates and experimental runs. What's causing this variability?

Reproducibility is paramount. Inconsistent results often point to subtle variations in experimental setup.

  • Standardize Cell Seeding Density: Cell density directly influences the apparent cytotoxicity of a compound.[11] Ensure you have a robust cell counting and seeding protocol. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Control for "Edge Effects": Wells on the edge of a 96-well plate are prone to evaporation, leading to increased compound concentration. To mitigate this, leave the outer wells filled with sterile media or PBS and do not use them for experimental data.

  • Equilibrate Reagents and Plates: Always allow plates to equilibrate to room temperature before adding reagents, especially for enzymatic assays like LDH or ATP-based methods.[12] Temperature fluctuations can significantly alter enzyme kinetics and affect your readout.

Q4: I'm seeing a high background signal in my assay, even in the "no-cell" or "vehicle-only" control wells. How do I fix this?

A high background signal can mask the true biological effect of your compound. The cause is often related to non-specific binding or reagent issues.

Troubleshooting Workflow for High Background Signal

G cluster_media Media/Compound Interference cluster_reagent Reagent/Assay Issues start High Background Signal Observed q1 Is the signal high in 'media-only' wells? start->q1 a1 Compound may be fluorescent or reducing MTT directly. q1->a1 Yes q2 Is the signal high in 'vehicle-only' (cell) wells? q1->q2 No s1 Solution: Run compound in media without cells. If positive, switch to an orthogonal assay (e.g., LDH release). a1->s1 a2 Possible non-specific binding of assay reagents or insufficient washing. q2->a2 Yes s2 Solutions: 1. Increase wash steps. 2. Add non-ionic detergent (e.g., 0.05% Tween-20) to wash buffer. 3. Increase blocking buffer concentration/time. a2->s2

Caption: A decision tree for troubleshooting high background signals.

Strategies to reduce non-specific binding include:

  • Adjust Buffer Composition: Increasing the salt (NaCl) concentration in your buffers can shield electrostatic interactions causing compounds to stick to plasticware or proteins.[13][14][15]

  • Use Buffer Additives: For protein-based assays, adding a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% can prevent your compound from non-specifically interacting with surfaces.[13][14] Adding a low concentration of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[14][15]

Section 3: The Hit Validation Cascade: From "Hit" to "Validated Lead"

A single positive result in a primary screen is only the beginning. A rigorous validation workflow is essential to eliminate false positives and build confidence in your hits.[16]

Q5: My primary screen yielded several potential "hits." What is the immediate next step to confirm them?

The first step is hit confirmation . This involves re-testing the initial hits, often in triplicate, using the exact same primary assay conditions. The goal is to simply confirm that the activity is reproducible. Once confirmed, you must move to orthogonal validation.

Q6: What are orthogonal assays, and why are they critical for validating my quinoline hits?

An orthogonal assay is a method that measures the same biological endpoint (in this case, cell death) but through a different underlying mechanism or technology.[9][12] This is the single most important step to rule out assay-specific artifacts.[9] If your quinoline derivative is truly cytotoxic, it should show activity across multiple, mechanistically distinct assays.

Assay Type Principle Pros Cons & Potential for Quinoline Interference
Metabolic (MTT, WST-1) Measures mitochondrial reductase activity in viable cells.[17]Inexpensive, well-established.Quinoline derivatives can chemically reduce the tetrazolium dye, causing a false signal of viability.[9]
Membrane Integrity (LDH, Propidium Iodide) Measures leakage of cytosolic enzymes (LDH) or uptake of DNA-binding dyes in dead cells.[12]Direct measure of cell death.Compound fluorescence can interfere with fluorescent dyes. Kinetic mismatch if compound kills slowly.
Viability (ATP-based, e.g., CellTiter-Glo) Quantifies ATP levels as an indicator of metabolically active, viable cells.Highly sensitive, rapid.Compounds can inhibit the luciferase enzyme used for detection, causing a false-positive "cytotoxic" signal.[10]

A robust approach is to confirm a hit from a metabolic assay (MTT) with a membrane integrity assay (LDH release).[12] A compound that is positive in both is much less likely to be an artifact.

Recommended Hit Validation & Triage Workflow

Caption: A workflow for validating hits from a primary cytotoxicity screen.

Q7: How do I design a counter-screen to specifically test for on-target activity?

A counter-screen is designed to differentiate on-target from off-target effects. The ideal counter-screen uses a cell line that is as genetically similar as possible to your primary screening line but lacks the specific molecular target of your quinoline derivative.

  • Example: If your compound is designed to target a specific kinase (e.g., EGFR) that is overexpressed in A549 lung cancer cells, a proper counter-screen would be to test the compound's cytotoxicity in a lung cell line that has been engineered to not express EGFR (e.g., via CRISPR knockout).

  • Interpretation: If the compound is cytotoxic in the target-positive line but shows significantly reduced or no cytotoxicity in the target-negative line, this is strong evidence for on-target activity. If it is equally cytotoxic in both, the effect is likely off-target.

Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the primary and orthogonal assays discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming dark blue formazan crystals, which are then solubilized.[17]

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • Include "no-cell" blank wells containing 100 µL of medium only to determine background.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose) and a positive control (a known cytotoxic drug like Doxorubicin).[17]

    • Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Protocol 2: Orthogonal Validation (LDH Release Assay)

This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[12] It is a direct measure of compromised membrane integrity. This example is based on the principles of the CytoTox-ONE™ Homogeneous Membrane Integrity Assay.

  • Plate Setup & Dosing:

    • Seed and treat cells with your quinoline derivatives as described in the MTT protocol (Steps 1 & 2).

    • Crucially, you must include two additional controls:

      • Spontaneous LDH Release: Untreated cells (vehicle control).

      • Maximum LDH Release: Untreated cells to which you will add a lysis buffer at the end. This represents 100% cytotoxicity.[12]

  • Assay Procedure:

    • After the incubation period, remove the assay plate from the 37°C incubator and allow it to equilibrate to room temperature (22°C) for 20-30 minutes.[12]

    • Prepare the LDH detection reagent according to the manufacturer's instructions.

    • Add 2 µL of Lysis Solution (e.g., 9% w/v Triton® X-100) to the "Maximum LDH Release" control wells. Incubate for 5-10 minutes.[12]

    • Add 100 µL of the prepared LDH detection reagent to all wells of the assay plate.

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Fluorescence Reading:

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)

By employing these rigorous troubleshooting and validation strategies, you can significantly increase the confidence in your screening data and ensure that your resources are focused on quinoline derivatives with genuine, on-target therapeutic potential.

References

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Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum of Halogenated Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the scientific community is constantly exploring novel chemical scaffolds with potent antibacterial activity. Among these, halogenated quinolines have emerged as a promising class of compounds, demonstrating significant efficacy against a range of bacterial pathogens.[1] This guide provides an in-depth comparative analysis of the antibacterial spectrum of various halogenated quinolines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the influence of halogenation on antibacterial potency, explore the underlying mechanisms of action, and provide standardized protocols for evaluating these compounds in a laboratory setting.

The Significance of Halogenation in Quinoline-Based Antibacterials

The quinolone core structure is a foundational element in a number of clinically significant antibiotics.[2] The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—at specific positions on the quinoline ring can dramatically modulate the compound's physicochemical properties and, consequently, its antibacterial spectrum and potency.[3][4]

Fluorine, in particular, has played a pivotal role in the development of the highly successful fluoroquinolone class of antibiotics.[5] The presence of a fluorine atom at the C6 position is a hallmark of many second-generation quinolones, contributing to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5] Halogenation can influence factors such as:

  • Lipophilicity: Affecting the compound's ability to penetrate bacterial cell membranes.

  • Electronic Effects: Modifying the interaction of the quinoline with its molecular targets.[3]

  • Metabolic Stability: Influencing the compound's pharmacokinetic profile.

Our group has discovered that specific halogenated quinolines (HQs) are effective in eradicating drug-resistant, Gram-positive bacterial pathogens and their biofilms.[1] The synthetic tunability of the HQ scaffold has allowed for the discovery of unique antibacterial profiles through extensive analogue synthesis and microbiological studies.[1][6]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effects by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription.[9]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication. It is the main target of quinolones in many Gram-negative bacteria.[8][10]

  • Topoisomerase IV: Plays a critical role in decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells. It is the primary target in many Gram-positive bacteria.[7][8]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[7] This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.[7] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones towards bacteria.[11]

Caption: Mechanism of action of halogenated quinolines.

Experimental Protocols for Determining Antibacterial Spectrum

To conduct a comparative analysis of halogenated quinolines, standardized and reproducible experimental protocols are essential. The following are two widely accepted methods for determining the antibacterial spectrum of a compound.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a drug that inhibits the visible growth of a bacterium after overnight incubation.[12]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Select isolated colonies of the test bacterium from an overnight culture and suspend them in a sterile saline solution.[14] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[15]

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the halogenated quinoline compound in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).[16][17]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[18]

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[12][18]

  • Interpretation of Results: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Halogenated Quinolone prep_dilutions->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end SAR_Halogenated_Quinolines cluster_quinoline Quinoline Core cluster_substituents Key Substituent Positions struct Quinoline Ring Structure C2 C2 Position: -Modulates spectrum -Affects antibiofilm activity C6 C6 Position: -Halogenation (e.g., F) enhances broad-spectrum activity C7 C7 Position: -Piperazine ring improves Gram-negative activity C8 C8 Position: -Hydroxy group can confer additional properties

Caption: Key structure-activity relationships of halogenated quinolines.

Key SAR Insights:

  • C2 Position: Modifications at this position can significantly tune the antibacterial and biofilm eradication properties of halogenated quinolines. [1][6]* C6 Position: The introduction of a fluorine atom at this position is a key feature of many potent fluoroquinolones, expanding their spectrum to include Gram-positive bacteria. [4]* C7 Position: The presence of a piperazine ring or other cyclic amines at this position generally enhances activity against Gram-negative bacteria. [4]* C8 Position: An 8-hydroxyquinoline scaffold is known to possess a range of pharmacological properties, including antibacterial activity, often linked to its metal-chelating abilities. [19]

Conclusion and Future Directions

Halogenated quinolines represent a versatile and promising class of antibacterial agents with a tunable spectrum of activity. The strategic incorporation of different halogens at various positions on the quinoline scaffold allows for the optimization of potency against specific bacterial pathogens, including multidrug-resistant strains.

Future research in this area should focus on:

  • Synthesis of novel halogenated quinoline derivatives: Exploring a wider range of halogenation patterns and other substitutions to identify compounds with improved efficacy and safety profiles. [20][21][22][23]* In-depth mechanistic studies: Elucidating the precise molecular interactions between new halogenated quinolines and their bacterial targets to guide rational drug design.

  • Evaluation against a broader panel of pathogens: Including clinically relevant anaerobic bacteria and biofilm-forming organisms. [1][6][24][19] By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the scientific community can continue to develop novel halogenated quinolines as a vital component of our arsenal against infectious diseases.

References

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A Comparative Guide to Validating the Anticancer Mechanism of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unanswered Question

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3] These compounds exert their effects through diverse and potent mechanisms, including the inhibition of topoisomerase enzymes, disruption of microtubule dynamics, and modulation of critical signaling kinases.[1][4][5] Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, hereafter referred to as ECQ, is a synthetic organic compound built upon this promising quinoline framework.[6][7] While its derivatives have been synthesized and evaluated for cytotoxicity, the precise molecular mechanism by which ECQ itself may exert anticancer effects remains unvalidated.[6]

This guide provides a comprehensive, experimentally-driven framework for researchers to systematically investigate and validate the anticancer mechanism of ECQ. We will move beyond simple cytotoxicity screening to delineate a logical workflow that interrogates the most probable mechanisms of action for a quinoline-based compound. By comparing ECQ's biological footprint against well-characterized inhibitors—Etoposide (a Topoisomerase II inhibitor) and Paclitaxel (a microtubule stabilizer)—we will construct a clear, evidence-based narrative of its molecular function.

Part 1: The Investigative Workflow - A Logic-Driven Approach

The validation process is not a random collection of assays but a sequential investigation where each result informs the next step. Our workflow is designed to first confirm broad cytotoxic activity and then progressively narrow the focus to specific molecular targets.

G A Start: ECQ Compound B Tier 1: Confirm Cytotoxicity (MTT / XTT Assays) Determine IC50 Values A->B C Tier 2: Characterize Cell Fate (Flow Cytometry) B->C If cytotoxic I Tier 4: Pinpoint Direct Molecular Target (Biochemical Assays) B->I S/G1 Arrest suggests DNA/Topo Target D Annexin V / PI Staining (Apoptosis vs. Necrosis) C->D E Propidium Iodide Staining (Cell Cycle Analysis) C->E F Tier 3: Validate Molecular Phenotype (Western Blotting) D->F If apoptotic E->F If cell cycle arrest E->I G2/M Arrest suggests Tubulin Target G Probe for Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3) F->G H Probe for Cell Cycle Markers (p-Histone H3, Cyclin D1) F->H J Topoisomerase I/II DNA Relaxation Assay I->J K In Vitro Tubulin Polymerization Assay I->K L Conclusion: Mechanistic Profile of ECQ J->L K->L G cluster_0 ECQ Treatment cluster_1 Western Blot Validation A G2/M Arrest (Flow Cytometry Data) C Increased p-Histone H3 (Confirms Mitotic Arrest) A->C B Apoptosis (Annexin V Data) D Increased Cleaved PARP Increased Cleaved Caspase-3 (Confirms Apoptosis Pathway) B->D

Caption: Logic linking flow cytometry data to Western blot validation.

Protocol: Western Blot Analysis

  • Lysate Preparation: Treat HCT-116 cells with IC50 concentrations of ECQ and controls for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Histone H3, anti-Actin as a loading control) overnight at 4°C. [8][9]6. Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Interpretation of Expected Results:

  • ECQ Lane: A strong band for p-Histone H3 would confirm mitotic arrest. Strong bands for cleaved PARP and cleaved Caspase-3 would confirm apoptosis induction via caspase activation.

  • Etoposide Lane: Strong cleaved PARP/Caspase-3 bands, but a weaker p-Histone H3 signal compared to Paclitaxel or ECQ.

  • Paclitaxel Lane: Strong bands for all three markers, confirming its known mechanism of mitotic arrest leading to apoptosis.

Experiment: In Vitro Tubulin Polymerization Assay

Causality: The G2/M arrest strongly implicates the microtubule network. A direct, cell-free biochemical assay is required to prove that ECQ interacts directly with tubulin and affects its polymerization into microtubules. [10]This assay uses purified tubulin and measures polymerization by monitoring the increase in fluorescence of a reporter dye that binds to assembled microtubules. [11][12] Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mix on ice containing purified bovine tubulin (2 mg/mL), GTP, and a fluorescent reporter in a specialized tubulin polymerization buffer. [10][13]2. Plate Setup: In a pre-warmed 96-well plate, add 5 µL of 10x concentrations of ECQ, Paclitaxel (positive control for enhancement), Nocodazole (positive control for inhibition), and a vehicle control.

  • Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents normal polymerization. [10]Inhibitors will reduce the slope and maximum fluorescence, while stabilizers will often increase them.

Hypothetical Data Summary:

CompoundEffect on Tubulin PolymerizationComparison
VehicleNormal sigmoidal polymerization curveBaseline
ECQ Decreased rate and extent of polymerization Inhibitor
PaclitaxelIncreased rate and extent of polymerizationEnhancer/Stabilizer
NocodazoleGreatly decreased rate and extent of polymerizationInhibitor
Experiment: Topoisomerase II DNA Relaxation Assay

Causality: While the evidence points towards tubulin, the quinoline scaffold is also famous for topoisomerase inhibition. [14][15]It is crucial to perform due diligence and rule out other primary mechanisms. This assay determines if a compound can inhibit the ability of Topoisomerase II to relax supercoiled plasmid DNA. [16] Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In microcentrifuge tubes, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, purified human Topoisomerase IIα enzyme, and varying concentrations of ECQ, Etoposide (positive control), or vehicle.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Interpretation of Expected Results:

  • No Enzyme Control: A single fast-migrating band of supercoiled (SC) DNA.

  • Enzyme + Vehicle: A slower-migrating band of relaxed (R) DNA, indicating full enzyme activity.

  • Etoposide Lane: The SC band remains, indicating potent inhibition of the enzyme.

  • ECQ Lane: If ECQ is not a Topo II inhibitor, the band will appear relaxed, similar to the vehicle control. If it has weak activity, a mix of SC and R bands may be seen.

Part 4: Synthesizing the Evidence - A Comparative Conclusion

By systematically executing this experimental workflow, we can build a comprehensive and validated mechanistic profile for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Final Comparative Summary (Based on Hypothetical Results):

FeatureECQEtoposide (Topo II Inhibitor)Paclitaxel (Tubulin Stabilizer)
Cytotoxicity (IC50) Low MicromolarLow MicromolarLow Nanomolar
Apoptosis Induction YesYesYes
Cell Cycle Arrest G2/M PhaseS/G2 PhaseG2/M Phase
p-Histone H3 Induction StrongWeakStrong
Cleaved PARP Induction StrongStrongStrong
Direct Topo II Inhibition NoYesNo
Direct Tubulin Effect Inhibition of Polymerization NoEnhancement of Polymerization

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (ECQ) is a cytotoxic agent that induces apoptosis by acting as a microtubule-destabilizing agent. It causes a G2/M mitotic arrest, leading to the activation of the caspase cascade. Unlike other quinoline compounds, it does not appear to directly inhibit Topoisomerase II at pharmacologically relevant concentrations.

References

  • Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
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A Comparative Guide to the Antibacterial Potential of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate Derivatives and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive technical comparison of the antibacterial efficacy of derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate against established antibiotics. This quinoline derivative has emerged as a promising starting material for the synthesis of potent antibacterial compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available data, detailed experimental protocols, and the underlying scientific rationale for the evaluation of these novel compounds.

Introduction: The Promise of a Novel Quinoline Scaffold

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a synthetic organic compound that serves as a key intermediate in the synthesis of novel quinoline derivatives.[1][2] While the parent compound itself is primarily a building block, its derivatives have demonstrated significant antibacterial activity.[1][2] The quinolone core is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[3] The unique substitutions on the dioxolo[4,5-g]quinoline backbone of the derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate offer the potential for new mechanisms of action or improved efficacy against resistant strains.

This guide will focus on a comparative analysis of the antibacterial potency of these novel derivatives against two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Amoxicillin (a β-lactam), against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics primarily exert their bactericidal effect by inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.

The derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate are presumed to share this general mechanism of action. The specific modifications on the quinoline scaffold likely influence the binding affinity and specificity for the bacterial topoisomerases, potentially leading to enhanced activity or a modified spectrum.

cluster_quinolone Quinolone Action Quinolone Quinolone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Binds to Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Stabilizes DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Cell_Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy: A Quantitative Analysis

Recent studies have synthesized a series of novel quinoline derivatives from Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate and evaluated their in vitro antibacterial activity against key pathogens.[2] The data presented below summarizes the comparative efficacy of the most potent of these derivatives against Ciprofloxacin and Amoxicillin.

Table 1: Comparative Antibacterial Activity (Relative Potency)

CompoundTarget OrganismComparator AntibioticReported Relative Potency
Most Potent Derivative of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate Staphylococcus aureus (ATCC 29213)Ciprofloxacin~2-fold greater activity[2]
Amoxicillin~4-fold greater activity[2]
Escherichia coli (ATCC 8739)Ciprofloxacin~2-fold greater activity[2]
Amoxicillin~4-fold greater activity[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics

AntibioticStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 8739) MIC (µg/mL)
Ciprofloxacin 0.25 - 0.5[4][5]0.013 - 0.08[6]
Amoxicillin 0.25[7][8][9]Not typically effective; often used with a β-lactamase inhibitor.

Note: MIC values can vary slightly between different studies and testing conditions.

The derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate demonstrate a significant improvement in antibacterial potency compared to both a fluoroquinolone and a β-lactam antibiotic against both Gram-positive and Gram-negative bacteria.[2] This suggests that this novel quinoline scaffold is a highly promising avenue for the development of new broad-spectrum antibiotics.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of these findings, standardized methodologies are crucial. The following is a detailed protocol for determining the MIC of a compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Materials
  • Test compound (e.g., derivative of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate)

  • Comparator antibiotics (e.g., Ciprofloxacin, Amoxicillin)

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 8739)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for serial dilutions

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Methodology
  • Preparation of Stock Solutions:

    • Dissolve the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the bacterial strain and inoculate into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Repeat this process for each compound and comparator antibiotic in separate rows.

  • Inoculation of the Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control well (CAMHB with inoculum, no antibiotic) and a negative control well (CAMHB only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow Stock Prepare Stock Solutions Dilution Serial Dilution of Compounds in Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Broth microdilution workflow for MIC determination.

Conclusion and Future Directions

The derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate represent a highly promising class of novel antibacterial agents. The available data indicates a significant enhancement in potency against both Gram-positive and Gram-negative bacteria when compared to established antibiotics like Ciprofloxacin and Amoxicillin.[2] The versatility of the quinoline scaffold allows for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on:

  • Elucidating the precise mechanism of action and potential for overcoming existing resistance mechanisms.

  • Expanding the in vitro testing to a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Conducting in vivo efficacy and toxicity studies in animal models to assess the therapeutic potential of the most promising derivatives.

The continued exploration of this novel chemical space holds significant promise for the development of the next generation of antibiotics to address the urgent global health challenge of antimicrobial resistance.

References

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Functionalized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its remarkable versatility and presence in a multitude of compounds with a broad spectrum of biological activities.[2] Functionalization of the quinoline moiety at its various positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent therapeutic agents.[3] From the historical success of the antimalarial drug chloroquine to modern anticancer agents, quinoline derivatives are central to drug discovery.[1][4]

However, the journey from a promising compound in a petri dish to an effective therapy in a living organism is fraught with challenges. A frequent and critical hurdle is the disconnect between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides an in-depth comparison of these two evaluation paradigms for functionalized quinoline compounds, explaining the causality behind experimental choices and providing the technical details necessary for researchers in the field.

The In Vitro Landscape: High-Throughput Screening and Mechanistic Insights

In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and highly controlled environment to assess the biological activity of a large number of compounds and to elucidate their mechanisms of action.

Causality of Experimental Choice: The primary goal of in vitro testing is to establish a direct effect of the compound on a biological target, be it a cancer cell line, a parasite, or a specific enzyme. By isolating the biological system, we can minimize the complex variables present in a whole organism. This allows for a clear, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Common in vitro models for quinoline compounds include:

  • Anticancer Screening: Cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are standard.[5][6] The Sulforhodamine B (SRB) or MTT assays are frequently used to measure cell proliferation and viability.[7][8]

  • Antimalarial Screening: Assays against cultured Plasmodium falciparum strains, including both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains, are critical for identifying compounds that can overcome resistance.[9][10]

  • Neuroprotective Screening: Cellular models using neuronal cells (e.g., SH-SY5Y) are subjected to insults like oxidative stress or oxygen-glucose deprivation to mimic conditions of neurodegenerative diseases or stroke.[11][12]

Table 1: Representative In Vitro Efficacy of Functionalized Quinoline Derivatives
Compound Class/IDTherapeutic AreaIn Vitro Model (Cell Line/Strain)In Vitro Potency (IC₅₀/EC₅₀)Reference
Quinoline-carbonitrileAntibacterialStaphylococcus aureusIncreased inhibition zone vs. unsubstituted[3]
4-Aminoquinoline-pyrimidine hybridAntimalarialP. falciparum (W2, resistant)0.075–0.142 µM[9]
Neocryptolepine Analog (6b)AnticancerEhrlich Ascites Carcinoma (EAC)6.4 x 10⁻⁵ µM[13]
Quinoline Derivative (10g)AnticancerHuman tumor cell lines< 1.0 µM[14]
Quinolylnitrone (QN6)NeuroprotectionSH-SY5Y (neuronal cells)3.97 µM (metabolic activity)[11]
Schiff's Base (4e)AnticancerMDA-MB231 (breast cancer)4.6 µM[15]

The In Vivo Proving Ground: Efficacy in a Complex Biological System

While in vitro data is essential for initial screening, in vivo studies are the definitive test of a compound's therapeutic potential. These experiments introduce the complexities of a whole biological system, providing insights that are impossible to obtain from cell culture.

Causality of Experimental Choice: The purpose of moving to an in vivo model is to answer critical questions that in vitro assays cannot: Does the compound reach its target tissue? How is it absorbed, distributed, metabolized, and excreted (ADMET)? Does it show efficacy at a dose that is not toxic to the host? Animal models are indispensable for integrating pharmacology, pharmacokinetics, and toxicology.

Common in vivo models for quinoline compounds include:

  • Anticancer Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude mice), are the gold standard.[16] Efficacy is measured by the reduction in tumor volume or weight over time.[14]

  • Antimalarial Models: Murine malaria models, typically using mice infected with Plasmodium berghei, are used to assess the ability of a compound to reduce or clear parasitemia in the blood.[17][18]

  • Neuroprotection Models: Stroke models, such as permanent middle cerebral artery occlusion (pMCAO) in rodents, are used to evaluate a compound's ability to reduce the resulting brain lesion volume.[11]

Table 2: Representative In Vivo Efficacy of Functionalized Quinoline Derivatives
Compound Class/IDTherapeutic AreaIn Vivo ModelKey Efficacy ResultDosageReference
Quinoline-4-carboxamide (27)AntimalarialP. berghei infected miceED₉₀ of 2.6 mg/kg4 days, oral[18]
4-Aminoquinoline (3d)AntimalarialP. berghei infected mice47% reduction in parasitemia5 mg/kg, oral[10]
Quinoline Derivative (10g)AnticancerColorectal cancer xenograft (nude mice)Effective tumor growth inhibitionNot specified[14]
Neocryptolepine AnalogsAnticancerEAC solid tumor (Swiss albino mice)Remarkable decrease in tumor volumeNot specified[13]
Quinolylnitrone (QN6)NeuroprotectionPermanent stroke model (rodent)75.2% reduction in brain lesion volumeNot specified[11]
Imines (IQ6)AntimalarialP. berghei infected mice93.7% parasite growth inhibition25 mg/kg[19]

Bridging the Gap: Why In Vitro Potency Doesn't Always Translate

The transition from cell culture to animal models is the point where many promising compounds fail. This "in vitro-in vivo gap" is a major challenge in drug development. Understanding the reasons for this discrepancy is crucial for designing better drugs.

1. Pharmacokinetics (ADMET): The Body's Influence A compound's journey through the body is complex. Even a highly potent molecule is useless if it cannot reach its target.

  • Absorption: A drug administered orally must survive the harsh environment of the stomach and be absorbed through the intestinal wall. Poor absorption leads to low bioavailability.[10]

  • Distribution: Once in the bloodstream, the compound must travel to the site of action (e.g., a solid tumor). It may be heavily bound to plasma proteins, reducing the amount of free, active drug.

  • Metabolism: The liver is the body's primary detoxification organ. Enzymes, particularly the Cytochrome P450 family, can rapidly metabolize and inactivate a drug. One study found that a compound with potent in vitro anticancer activity was rendered ineffective in vivo due to extensive metabolism into inactive metabolites.[20]

  • Excretion: The kidneys and liver work to eliminate the compound from the body. A short half-life may require frequent dosing, which is often not practical. A study of 4-aminoquinolines noted that even the most active compounds in vitro had only moderate half-lives (4-6 hours) and low oral bioavailability in vivo.[10]

2. Target Engagement in a Complex Environment An in vitro assay often involves exposing cells directly to a compound. In a solid tumor, a drug must penetrate multiple cell layers and overcome high interstitial fluid pressure to reach the cancer cells in the core.[20] This physical barrier does not exist in a simple 2D cell culture.

3. The Role of the Microenvironment and Host Response In vivo models include a complex tumor microenvironment and an active immune system, both of which can influence a drug's efficacy. Some quinoline derivatives have been shown to modulate the immune response, an effect that cannot be observed in vitro.[13]

Visualizing the Science

Diagram 1: Drug Discovery and Evaluation Workflow

This diagram illustrates the typical progression from initial in vitro screening to conclusive in vivo testing for a candidate quinoline compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 a Compound Library (Functionalized Quinolines) b High-Throughput Screening (e.g., Cytotoxicity Assay) a->b c Hit Identification (IC50 < Threshold) b->c d Mechanism of Action (e.g., Enzyme Assay) c->d e Pharmacokinetic (ADMET) Studies in Mice c->e Promising In Vitro Activity i Proceed to In Vivo? c->i d->e f Efficacy Studies (e.g., Xenograft Model) e->f g Toxicity Assessment f->g h Lead Candidate g->h i->a No (Synthesize New Analogs) i->e Yes G cluster_0 Cellular Stress Response Compound Quinoline Derivative (10g) p53 p53 Activation Compound->p53 triggers Bax Bax Upregulation p53->Bax activates transcription of Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 releases Cytochrome c, activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified p53-dependent apoptosis pathway activated by a functionalized quinoline compound.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a self-validating system for determining a compound's effect on cell viability.

  • Objective: To determine the IC₅₀ value of a functionalized quinoline compound against a cancer cell line.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. [21]* Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered, providing a consistent baseline.

    • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A dose-response curve is essential to determine the IC₅₀. The incubation period must be long enough for the compound to exert its antiproliferative effects.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is an effective solvent for the water-insoluble formazan, allowing for accurate absorbance measurement.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol provides a framework for assessing a compound's ability to inhibit tumor growth in a living system.

  • Objective: To evaluate the in vivo antitumor efficacy of a functionalized quinoline compound.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old. Causality: Immunodeficient mice are used to prevent the rejection of the implanted human tumor cells.

  • Methodology:

    • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116), resuspended in a solution like Matrigel, into the flank of each mouse. [22]Causality: Matrigel provides a scaffold that helps the tumor cells establish and grow.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Causality: Starting treatment when tumors are established mimics a therapeutic, rather than prophylactic, scenario.

    • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups (n=5-10 per group). Administer the quinoline compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution. [22]Causality: Randomization minimizes bias in the allocation of animals to treatment groups.

    • Efficacy and Toxicity Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice. A significant loss of body weight is an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors and record their final weight. Calculate the percentage of Tumor Growth Inhibition (TGI) compared to the control group.

Conclusion and Future Directions

The evaluation of functionalized quinoline compounds requires a carefully integrated strategy of both in vitro and in vivo testing. While in vitro assays provide essential data on potency and mechanism, they are only the first step. The true therapeutic potential of a compound can only be validated in a complex living system where pharmacokinetics and toxicology play a decisive role. The frequent lack of correlation between these two domains underscores the importance of early ADMET profiling and the development of more predictive in vitro models, such as 3D spheroids and organoids. For researchers, a deep understanding of the reasons for the in vitro-in vivo gap is not a sign of failure, but a critical insight that guides the next cycle of rational drug design to create quinoline derivatives with improved efficacy and drug-like properties.

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

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  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Found].
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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). [Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central. [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. ResearchGate. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. [Link]

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  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. [Link]

  • In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models. PubMed. [Link]

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  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [No Source Found].
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  • Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. [No Source Found].
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A Comparative Guide to the Selectivity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The development of novel anticancer therapeutics hinges on the principle of selective toxicity: maximizing efficacy against malignant cells while minimizing harm to healthy tissues. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth technical comparison of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, a specific quinoline derivative, and its potential for selective cytotoxicity towards cancer cells. While direct comparative studies on this particular molecule are not extensively available in the public domain, this guide will synthesize data from structurally related dioxolo[4,5-g]quinoline and 8-chloroquinoline analogues to provide a robust framework for its evaluation.

The core structure, a[2][4]dioxolo[4,5-g]quinoline ring system, is a key feature in several natural and synthetic compounds with demonstrated anticancer properties.[5] The addition of a chlorine atom at the 8-position and an ethyl carboxylate group at the 7-position are expected to modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby influencing its efficacy and selectivity.

Pillar 1: Mechanistic Insights and the Rationale for Selectivity

Quinoline-based compounds exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, interference with tubulin polymerization, and the induction of apoptosis.[2] The selectivity of these agents for cancer cells can often be attributed to the unique physiological characteristics of tumors, such as their altered metabolism, higher proliferation rates, and specific enzyme expression profiles.

Potential Mechanisms of Action for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate
  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and transcription. Cancer cells, with their rapid proliferation, are particularly vulnerable to agents that disrupt DNA replication. It is plausible that Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate could intercalate into DNA or bind to the topoisomerase-DNA complex, leading to double-strand breaks and subsequent apoptosis.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8] This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. The structural features of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate may favor interactions with pro-apoptotic and anti-apoptotic proteins, tipping the balance towards cell death in cancer cells.

Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by a quinoline derivative.

G cluster_cell Cancer Cell Quinoline Ethyl 8-chlorodioxolo[4,5-g] quinoline-7-carboxylate ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate.

Pillar 2: Experimental Validation of Selectivity

To empirically determine the selectivity of an investigational compound, a series of robust and reproducible in vitro cytotoxicity assays are essential. The primary metric for selectivity is the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Core Cytotoxicity Assays

A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) and a corresponding panel of normal, non-cancerous cell lines (e.g., fibroblasts, epithelial cells) should be employed.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells.

  • Principle: The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash away the unbound dye.

    • Dye Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).

    • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 510 nm).

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

The following diagram outlines the experimental workflow for assessing cytotoxicity.

G cluster_workflow Cytotoxicity Assessment Workflow start Start: Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Test Compound seed->treat incubate Incubate (48-72h) treat->incubate assay Perform Cytotoxicity Assay (MTT or SRB) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze si Determine Selectivity Index (SI) analyze->si

Caption: A generalized workflow for determining the in vitro cytotoxicity and selectivity of a test compound.

Pillar 3: Data Presentation and Comparative Analysis

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison. A well-structured table summarizing the IC50 values and the calculated Selectivity Index is crucial.

Hypothetical Comparative Data

The following table presents hypothetical data for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate ("Test Compound") compared to a non-selective quinoline derivative and a standard chemotherapeutic drug, Doxorubicin. This data is for illustrative purposes to demonstrate how selectivity is evaluated.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) [IC50 Normal / IC50 Cancer]
Test Compound MCF-7Breast Cancer2.58.0
A549Lung Cancer3.16.5
HCT116Colon Cancer4.24.8
MCF-10ANormal Breast Epithelial20.0-
Non-Selective Quinoline MCF-7Breast Cancer5.01.2
A549Lung Cancer6.21.0
HCT116Colon Cancer7.50.8
MCF-10ANormal Breast Epithelial6.0-
Doxorubicin MCF-7Breast Cancer0.54.0
A549Lung Cancer0.82.5
HCT116Colon Cancer1.02.0
MCF-10ANormal Breast Epithelial2.0-

Analysis of Hypothetical Data: In this illustrative dataset, the "Test Compound" demonstrates a favorable selectivity profile with SI values ranging from 4.8 to 8.0, suggesting it is significantly more toxic to cancer cells than to normal breast epithelial cells. In contrast, the "Non-Selective Quinoline" shows poor selectivity (SI ≈ 1), indicating comparable toxicity to both cancerous and normal cells. Doxorubicin, a clinically used drug, shows moderate selectivity.

Conclusion and Future Directions

While direct experimental evidence for the selectivity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is pending, the analysis of its structural features and the broader landscape of quinoline-based anticancer agents suggests a promising potential for selective cytotoxicity. The presence of the dioxolo moiety and the specific substitution pattern at the 8 and 7 positions are key areas for further investigation through rigorous structure-activity relationship (SAR) studies.[9][10]

The experimental protocols outlined in this guide provide a clear path for the empirical validation of its selectivity. Future studies should not only focus on a broader panel of cancer and normal cell lines but also delve deeper into the molecular mechanisms underpinning its activity. Elucidating the specific cellular targets and signaling pathways modulated by this compound will be crucial for its continued development as a potential anticancer therapeutic.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • An Efficient Synthesis of[2][4]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. (2015). PubMed. [Link]

  • Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). NIH. [Link]

  • Pro-apoptotic effect of new quinolone 7- ethyl 9-ethyl-6-oxo-6,9-dihydro[1][3][4]selenadiazolo [3,4-h]quinoline-7-carboxylate on cervical cancer cell line HeLa alone/with UVA irradiation. (n.d.). PubMed. [Link]

  • Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. (n.d.). PubMed. [Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. (n.d.). PubMed Central. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC - NIH. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Performance of Novel Quinoline Esters Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a plethora of FDA-approved drugs for a wide array of conditions, including malaria (Chloroquine), cancer (Cabozantinib), and bacterial infections (Ciprofloxacin).[2][3][4] The inherent versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[4][5] Novel quinoline esters are a testament to this ongoing evolution, where the ester functionality is strategically incorporated to enhance properties like cell permeability, metabolic stability, or to act as a cleavable linker for prodrug strategies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of these novel quinoline esters against established standard-of-care drugs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Pillar 1: Defining the Benchmarking Parameters

A thorough comparison transcends a single metric. To build a complete performance profile, a multi-faceted approach is essential. The core assessment triad consists of efficacy, selectivity, and safety. This is supported by a foundational understanding of the compound's physicochemical and pharmacokinetic properties.

cluster_1 Foundational Properties Pillars Efficacy (How well it works) ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity Selectivity (Target vs. Off-Target) Safety Safety (Toxicity Profile)

Caption: Logical relationship between core performance pillars and foundational ADMET properties.

Pillar 2: Comparative Performance Analysis - Data-Driven Insights

The ultimate validation of a novel compound lies in its performance relative to existing therapies. The following tables summarize representative data across key therapeutic areas, comparing novel quinoline derivatives to standard drugs.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, often targeting critical signaling pathways like EGFR/HER-2 or acting as cytotoxic agents.[6][7]

Table 1: Comparative Anticancer Efficacy (IC₅₀ in µM)

Compound/Drug MCF-7 (Breast) A549 (Lung) PC-3 (Prostate) Standard Drug Used Reference(s)
Novel Quinoline Ester A 1.15 0.033 - Doxorubicin [7][8]
Novel Quinoline Derivative B 29.8 - - Doxorubicin [6]
Compound 91b1 - 15.38 - Cisplatin (CDDP) [9]
Doxorubicin (Standard) ~1.40 - - - [6][7]
Cisplatin (CDDP) (Standard) - 6.23 - - [9]

| Everolimus (Standard) | - | >0.033 | - | - |[8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of cell growth; lower values signify higher potency. Direct comparison should be made cautiously as experimental conditions can vary between studies.

Antimalarial Activity

The quinoline core is foundational to antimalarial therapy. Novel derivatives aim to overcome the challenge of resistance to drugs like Chloroquine.[2][10][11]

Table 2: Comparative Antiplasmodial Activity (IC₅₀ in µM)

Compound/Drug P. falciparum (CQ-Sensitive) P. falciparum (CQ-Resistant) Standard Drug Used Reference(s)
Atorvastatin-quinoline Hybrid 0.07 0.17 Chloroquine [10]
Quinoline-Sulfonamide Hybrid 0.05 0.09 Chloroquine [10]
Quinolinyl-1H-1,2,3-triazole 0.12 0.28 Chloroquine [10]

| Chloroquine (Standard) | ~0.02 - 0.04 | ~0.23 - 0.35 | - |[11][12] |

Antimicrobial Activity

Quinolone antibiotics function by inhibiting bacterial DNA gyrase.[13] New derivatives are benchmarked against broad-spectrum antibiotics like Ciprofloxacin.

Table 3: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Compound/Drug S. aureus (Gram +) E. coli (Gram -) Standard Drug Used Reference(s)
Novel Quinoline Hybrid 7b 2.0 >50 Ciprofloxacin [14]
Novel Quinoline Derivative 6 3.12 3.12 Ciprofloxacin [15]
Ciprofloxacin (Standard) 0.25 - 1.0 0.015 - 0.12 - [16]

| Daptomycin (Standard) | 0.25 - 1.0 | - | - |[16] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth; lower values indicate greater antimicrobial activity.

Pillar 3: The Imperative of ADMET Profiling

High efficacy is meaningless if a compound is toxic or has poor bioavailability. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical early-stage gates in the development pipeline.[1] These studies predict a compound's drug-likeness and potential liabilities.[17][18]

Key ADMET Parameters:

  • Absorption: Assesses gastrointestinal absorption and blood-brain barrier (BBB) permeability.[18]

  • Distribution: Evaluates how a compound distributes throughout the body.

  • Metabolism: Predicts metabolic stability and potential drug-drug interactions (e.g., inhibition of Cytochrome P450 enzymes).

  • Excretion: Determines the primary routes of elimination from the body.

  • Toxicity: In silico models can predict potential mutagenicity (AMES test), carcinogenicity, and acute oral toxicity.[5][18]

The goal is to identify candidates with favorable pharmacokinetic profiles, such as good oral bioavailability and low potential for adverse effects, early in the discovery process.[17][19]

Experimental Workflows & Protocols

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow

The benchmarking process follows a logical progression from high-throughput in vitro screening to more complex in vivo validation.

A In Silico Screening (ADMET & Docking) B Synthesis & Purification of Quinoline Esters A->B C In Vitro Primary Screening (e.g., MTT, MIC assays) B->C D Determination of Potency (IC50 / EC50) C->D E Selectivity & Safety Profiling (Cytotoxicity against normal cells) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) E->F G In Vivo Efficacy & Toxicity Studies (e.g., Murine Models) F->G H Lead Optimization G->H Data informs next iteration

Caption: A generalized experimental workflow for benchmarking novel drug candidates.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21] It is fundamental for determining the IC₅₀ of anticancer compounds.

Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline ester and the standard drug (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the antimicrobial efficacy of a compound.[16]

Causality: The protocol identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation: Prepare serial two-fold dilutions of the novel quinoline ester and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL. Inoculate each well of the microtiter plate with this suspension.

  • Controls: Include a positive control well (broth and bacteria, no drug) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Protocol 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard murine model (Peter's test) is used to evaluate the schizonticidal activity of a potential antimalarial drug.[10][11]

Causality: The test measures the ability of a compound to suppress the growth of malaria parasites (Plasmodium berghei) in infected mice over a four-day treatment period, providing a clear indication of in vivo efficacy.

Step-by-Step Methodology:

  • Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of the test compound or standard drug (e.g., Chloroquine) to the treatment groups. A control group receives only the vehicle. Treatment is administered daily for four consecutive days.

  • Monitoring: On day five, collect thin blood smears from the tail of each mouse.

  • Parasitemia Determination: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression compared to the vehicle-treated control group.

Conclusion and Future Outlook

The benchmarking of novel quinoline esters is a rigorous, multi-parametric process that is essential for identifying promising new therapeutic agents. By systematically evaluating efficacy, selectivity, and safety in direct comparison with established standard drugs, researchers can make data-driven decisions to advance the most viable candidates. The protocols and frameworks presented in this guide provide a robust foundation for these critical evaluations. As synthetic methodologies become more sophisticated, we can anticipate the emergence of next-generation quinoline derivatives with enhanced potency, improved safety profiles, and the ability to overcome existing mechanisms of drug resistance.

References

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  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
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  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
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A Guide to Cross-Validation of Biological Assay Results for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of biological assay results for the novel synthetic compound, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. As a member of the quinoline class of heterocyclic compounds, this molecule and its derivatives are of significant interest for their potential therapeutic applications, particularly in oncology.[1][2][3][4] This document emphasizes the critical importance of employing multiple, mechanistically distinct assays to corroborate findings, ensuring data robustness and reliability in early-stage drug discovery.

The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4][5] Derivatives of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, indicating that this chemical series warrants further investigation as potential anticancer agents.[6]

Effective drug discovery relies on high-quality, reproducible data. Cross-validation, the practice of using two or more distinct methods to measure the same biological endpoint, is a cornerstone of scientific integrity.[7] It mitigates the risk of method-specific artifacts and provides a more holistic understanding of a compound's biological effects. This guide will detail two complementary cytotoxicity assays—the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity—to illustrate a robust cross-validation strategy.

Section 1: The Principle of Orthogonal Assays for Robust Cytotoxicity Screening

When evaluating the cytotoxic potential of a novel compound like Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, relying on a single assay can be misleading. For instance, the widely-used MTT assay is dependent on mitochondrial reductase activity.[8][9] A compound that interferes with this specific enzymatic activity, without actually killing the cell, could produce a false-positive result. To counteract this, we employ an orthogonal assay—one that measures a different cellular parameter to determine cell viability.

The LDH release assay provides an excellent cross-validation tool. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[10] A loss of membrane integrity is a definitive hallmark of late-stage apoptosis or necrosis. By pairing the metabolic (MTT) and membrane integrity (LDH) assays, we can more confidently ascertain the true cytotoxic effect of our test compound.

Below is a logical workflow for the cross-validation process:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Data Analysis A Compound Synthesis (Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate) B MTT Assay (Metabolic Activity) A->B C Determine IC50 Value B->C D LDH Release Assay (Membrane Integrity) C->D Validate positive hits E Determine EC50 Value D->E F Compare IC50 and EC50 E->F G Confirm Cytotoxic Effect F->G H Mechanism of Action Studies (e.g., Apoptosis Assay) G->H

Caption: Cross-validation workflow for cytotoxicity assessment.

Section 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the MTT and LDH cytotoxicity assays. These protocols are designed for use with adherent human cancer cell lines, such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma), which are commonly used for screening quinoline derivatives.[11][12]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (Test Compound)

  • Doxorubicin (Positive Control)

  • Vehicle (e.g., DMSO, <0.1% final concentration)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[10]

Protocol: LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Lysis Buffer (provided in the kit, for maximum LDH release control).

  • 96-well clear flat-bottom plates.

  • Microplate reader (typically 490 nm and 680 nm wavelengths).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls: In separate wells of the cell plate, add Lysis Buffer to a set of untreated cells approximately 45 minutes before the end of the incubation period to serve as the "maximum LDH release" positive control. Untreated cells will serve as the "spontaneous LDH release" negative control.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm (for the signal) and 680 nm (for background) using a microplate reader.

  • Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control after subtracting the spontaneous release values. Plot the results to determine the half-maximal effective concentration (EC₅₀).

Section 3: Data Presentation and Interpretation

For robust comparison, results from both assays should be presented clearly. The IC₅₀ (from MTT) and EC₅₀ (from LDH assay) values provide a quantitative measure of a compound's potency.

Comparative Data Table

Below is a hypothetical data set comparing Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate ("Compound Q1") with a known anticancer drug, Doxorubicin, and an inactive analog ("Analog Q2").

CompoundCell LineAssay TypeEndpointPotency Value (µM)
Compound Q1 A549Metabolic ActivityIC₅₀8.5 ± 0.7
A549Membrane IntegrityEC₅₀10.2 ± 1.1
MCF-7Metabolic ActivityIC₅₀12.1 ± 1.5
MCF-7Membrane IntegrityEC₅₀14.5 ± 2.0
Doxorubicin A549Metabolic ActivityIC₅₀0.9 ± 0.2
A549Membrane IntegrityEC₅₀1.1 ± 0.3
Analog Q2 A549Metabolic ActivityIC₅₀> 100
A549Membrane IntegrityEC₅₀> 100

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, Compound Q1 shows potent cytotoxic activity in the low micromolar range against both A549 and MCF-7 cell lines. Critically, the IC₅₀ values obtained from the MTT assay are in close agreement with the EC₅₀ values from the LDH assay. This concordance across two mechanistically different assays strongly supports the conclusion that Compound Q1 induces cell death, rather than simply inhibiting metabolic processes. The positive control, Doxorubicin, behaves as expected, while the inactive Analog Q2 shows no activity, validating the assay systems.

Visualization of Assay Principles

The following diagram illustrates the distinct mechanisms measured by the MTT and LDH assays.

Caption: Distinct cellular states measured by MTT and LDH assays.

Conclusion

The cross-validation of biological assay results is non-negotiable for rigorous scientific research in drug development. By employing orthogonal assays, such as the MTT and LDH release assays, researchers can build a compelling and reliable dataset for novel compounds like Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate. A strong correlation in potency values (IC₅₀ and EC₅₀) across these distinct methods provides high confidence in the compound's cytotoxic activity, justifying its advancement to more complex mechanism of action and in vivo studies. This approach ensures that resources are focused on the most promising candidates, accelerating the path toward new therapeutic discoveries.

References

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  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
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  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
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  • PMC. (n.d.). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells.
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  • PMC. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • PubMed. (n.d.). Pro-apoptotic effect of new quinolone 7- ethyl 9-ethyl-6-oxo-6,9-dihydro[1][10][13]selenadiazolo [3,4-h]quinoline-7-carboxylate on cervical cancer cell line HeLa alone/with UVA irradiation. Available at:

  • PMC. (n.d.). Biologically active quinoline and quinazoline alkaloids part I.
  • PubMed. (n.d.). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives.
  • A2B Chem. (n.d.). 5-Ethyl-8-oxo-5,8-dihydro-[2][10]dioxolo[4,5-g]quinoline-7-carboxylic acid. Available at:

  • PubMed Central. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.
  • ChemBK. (2024). 5-g]quinoline-7-carboxylicacid,5-ethyl-5,8-dihydro-8-oxo-3-dioxolo[4. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyv57ljGRJplxNj1cc-q639k1EJkUNtXPjw_aQppivr4sWD-9Eud_sUDHyicHzGb0acfrgDfXUoGh553BvnB5qPdH5Sclg75vl0-HxGNG1Ai14K0Lge_O_YJVimh0O8tEFmhAqkbrUmFiT0dOhG18skU8EuWEtMBqYrSpzxHqoogm_A8oGta7z283SzkpTuC3GuEEZAJrAYDWa3SzkpTuC3GuEEZAJrAYDWa

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

A Comprehensive Guide to the Proper Disposal of Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 26893-17-4). As a chlorinated heterocyclic aromatic compound, this substance requires meticulous handling and disposal as hazardous waste to ensure the safety of laboratory personnel and protect the environment.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Compound Profile and Hazard Assessment

Understanding the chemical nature of Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is fundamental to appreciating the necessity of stringent disposal protocols.

  • Chemical Class: Halogenated (Chlorinated) Aromatic Heterocycle.[3][4] The presence of chlorine is a critical factor for waste segregation.

  • Regulatory Standing: While a specific Safety Data Sheet (SDS) is not detailed in the provided context, its structure firmly places it under the regulations for hazardous chemical waste.[1][5][6] All waste generated from its use must be managed as hazardous waste.

  • Primary Disposal Concern: Chlorinated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[2][7] They must not be mixed with non-halogenated solvent waste, as this contaminates the entire waste stream and significantly increases disposal costs.[8]

Parameter Description Primary Implication for Disposal
CAS Number 26893-17-4Ensures accurate identification and labeling of waste containers.
Molecular Formula C₁₃H₁₀ClNO₄Indicates the presence of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen.
Compound Type Chlorinated OrganicMandates segregation into a dedicated "Halogenated Organic Waste" stream.[8][9]
Physical Form Typically a solid powder at room temperature.Dictates handling procedures for both the pure compound and contaminated materials.

The Regulatory Framework: Adherence to EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste from its point of generation to its final disposal.[1][5] Key principles that dictate laboratory practices include:

  • Generator Status: Your facility is designated as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), which determines the volume of waste you can store and for how long.[1][5]

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[5][6] There are limits to the amount of waste that can be accumulated in an SAA (typically up to 55 gallons).[5]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," a description of the contents, and an appropriate hazard warning.[1][5]

Core Principles for On-Site Waste Management

Before detailing the step-by-step procedures, it is crucial to establish the foundational principles of chemical waste management within the laboratory.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure. The following should be considered standard when handling the compound or its waste.

Equipment Specification Purpose
Hand Protection Nitrile or Neoprene GlovesProvides a primary barrier against skin contact.[10]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes or airborne powder.[10]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[10]
Respiratory N95 Particulate RespiratorRecommended when handling the solid, powdered form to prevent inhalation.[10]
The Cardinal Rule: Waste Segregation

Proper segregation is the most critical step in managing waste from this compound. The decision process for segregating this waste is straightforward but non-negotiable.

WasteSegregationWasteWaste Generated(Containing Ethyl 8-chloro...)IsChlorinatedDoes the waste containthe chlorinated quinoline?Waste->IsChlorinatedHalogenatedHalogenatedOrganic WasteIsChlorinated->Halogenated  Yes  NonHalogenatedNon-HalogenatedOrganic WasteIsChlorinated->NonHalogenated  No  

Caption: Waste segregation decision for chlorinated compounds.

Step-by-Step Disposal Protocol

This section provides explicit instructions for handling different forms of waste containing Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof container, preferably plastic, compatible with organic waste.[6] The container must have a secure screw-top cap.

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[1][5]

    • Full Chemical Name: "Waste Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate" and list any solvents used.

    • Hazard Identification: Mark as "Toxic" and "Flammable" if dissolved in a flammable solvent.

Step 2: Collection of Waste Streams

The overall workflow from waste generation to disposal pickup is a regulated process that must be followed diligently.

Caption: Standard workflow for hazardous laboratory waste disposal.

A. Liquid Waste (e.g., reaction mixtures, solutions, rinsates)

  • Working within a chemical fume hood, carefully pour the liquid waste into the pre-labeled "Halogenated Organic Waste" container.

  • Do not fill the container beyond 80% capacity to allow for vapor expansion.[11]

  • Securely close the container cap immediately after adding waste.[6]

  • Store the container in your designated Satellite Accumulation Area (SAA), away from incompatible materials like acids and oxidizers.[6][7]

B. Solid Waste (e.g., contaminated filter paper, weigh boats, gloves, TLC plates)

  • Collect all contaminated solid items in a dedicated, clearly labeled, leak-proof bag or container.

  • The label must read "Hazardous Waste" and specify the contents (e.g., "Solid Debris contaminated with Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate").

  • Do not dispose of any sharps (needles, razor blades) in these containers. Sharps must go into a designated sharps container.

  • Once full, seal the bag or container and place it in the designated solid hazardous waste collection area.

C. Disposal of Empty Containers

  • An "empty" container is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[12]

  • Collect the Rinsate: Each rinse must be collected and disposed of as "Halogenated Organic Waste" .[12] Never pour the rinsate down the drain.[10]

  • De-face the Label: Completely remove or obliterate the original manufacturer's label.[12]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the regular laboratory glass or plastic recycling bin.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain the Spill:

    • For Solids: Gently cover the powder with an absorbent material to prevent it from becoming airborne.

    • For Liquids: Use a chemical spill kit or absorbent pads to surround and absorb the liquid.

  • Clean Up: Collect all contaminated absorbent materials using non-sparking tools.

  • Dispose of Cleanup Debris: Place all cleanup materials into a hazardous waste container and label it appropriately (e.g., "Spill Debris with Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate").

  • Decontaminate: Clean the spill surface with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these detailed procedures, you ensure that the disposal of Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Safety and Waste Management for SAM Chemistry Methods. (2025). US EPA.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • 8-Chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester. (n.d.). Vibrant Pharma Inc. Retrieved from

  • ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. (n.d.). Chemnet. Retrieved from

  • Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. (2023). Smolecule. Retrieved from

  • Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.
  • Hazardous Waste Reduction. (n.d.). University of Washington Environmental Health & Safety.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • Quinoline. (n.d.). Wikipedia.

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides an in-depth, procedural framework for handling Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 26893-17-4). This molecule belongs to the quinoline class of heterocyclic aromatic compounds, which are foundational in many areas of drug discovery and materials science.[3][4] The presence of a chloro group and a carboxylate ester functional group necessitates a stringent and well-understood safety protocol.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety culture in your laboratory.

Hazard Assessment & Risk Profile

A specific Safety Data Sheet (SDS) for Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate may not be readily available. Therefore, a conservative risk assessment must be conducted based on the hazards associated with its structural components: the quinoline core and the chlorinated aromatic system.

  • Quinoline Derivatives: This class of compounds can act as skin, eye, and respiratory irritants.[1][5] Some quinolines are toxic if swallowed, may cause allergic skin reactions, and in certain cases, are suspected of causing genetic defects.[1]

  • Chlorinated Aromatic Compounds: Halogenated organics warrant careful handling due to potential toxicity and persistence. The reactivity of the chloro-group can also present unique chemical hazards.

Based on this analysis, we will operate under the assumption that this compound is hazardous. The following table summarizes the potential risks that our PPE strategy is designed to mitigate.

Hazard Category Potential Risk Associated with Structural Class Route of Exposure
Acute Toxicity (Oral) Toxic if swallowed.Ingestion
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.[1]Dermal Contact
Eye Damage/Irritation Can cause serious eye irritation or damage.[1]Ocular Contact
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory system.[1]Inhalation
Chronic Toxicity Certain quinoline derivatives are suspected of long-term health effects.[1]All Routes

The Core PPE Ensemble: Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is contingent on the scale and nature of the operation being performed.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure. The goal is to create an impermeable barrier between the chemical and your skin.

  • Primary Gloves: Nitrile or Neoprene gloves provide a robust barrier against skin contact with chemicals of this class.[5] Always inspect gloves for any signs of degradation, discoloration, or punctures before use.

  • Double Gloving: For procedures involving larger quantities (>1g) or when submersion risk is higher, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Change Protocol: Never reuse disposable gloves. Change them immediately if they become contaminated and always upon completion of the task before touching any other surfaces (e.g., door handles, keyboards, pens).

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: At all times when handling the solid or its solutions, ANSI Z87.1-rated chemical splash goggles are mandatory.[1][5] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.

  • Enhanced Protection: When handling larger volumes of solutions (>50 mL), preparing stock solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[5][6]

Body Protection: Guarding Skin and Clothing
  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is the standard requirement to protect skin and personal clothing from minor spills and contamination.[5]

  • Chemical-Resistant Apron: When handling quantities exceeding 100g or liquid volumes over 250 mL, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against significant splashes.[5]

Respiratory Protection: Controlling Inhalation Risks

The appropriate respiratory protection depends entirely on the physical form of the chemical being handled and the potential for airborne particulates or vapors.

Task Potential Hazard Recommended Respiratory Protection Justification
Weighing/Handling Solid Powder Inhalation of fine dust particles.NIOSH-approved N95 particulate respirator or higher.[5]Prevents airborne solid particles from entering the respiratory tract.
Preparing/Handling Solutions Inhalation of solvent vapors or aerosols generated during mixing/heating.Air-purifying respirator with organic vapor cartridges.[5]Filters out volatile organic compounds from the solvent and any potential aerosols of the solute.
Large Scale Operations / Spills High concentrations of dust or vapors.A positive-pressure, self-contained breathing apparatus (SCBA) may be required.[2][6][7]Provides the highest level of respiratory protection in high-risk or emergency situations.

Crucially, all handling of this compound, whether solid or in solution, must be conducted within a certified chemical fume hood to minimize vapor and particulate inhalation.[1][5]

Operational Protocols: From Preparation to Disposal

A disciplined workflow is essential for integrating these PPE requirements into your daily operations.

Step-by-Step PPE Donning & Doffing Procedure

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don your lab coat and apron (if required).

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield (if required).

  • Gloves: Don your inner gloves (if double-gloving), followed by your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves (if used) and dispose of them in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out to contain any surface contamination.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves by peeling them off without touching the outside surface with your bare hands.

  • Respirator: Remove your respirator last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Safe Handling and Disposal Workflow

The following workflow visualizes the integration of safety checkpoints from material retrieval to final waste disposal.

Gcluster_prep1. Preparationcluster_handling2. Chemical Handling (in Fume Hood)cluster_cleanup3. Decontamination & Disposalcluster_post4. Post-Operationprep_ppeDon Appropriate PPE(Sec 3.1)prep_hoodVerify Fume HoodFunctionalityprep_ppe->prep_hoodweighWeigh Solid Compoundprep_hood->weighdissolvePrepare Solutionweigh->dissolvereactionPerform Experimentdissolve->reactiondeconDecontaminate Glassware& Surfacesreaction->deconwaste_solidSegregate Solid Waste(Gloves, Wipes)decon->waste_solidwaste_liquidSegregate Liquid Waste(Rinsate, Solutions)decon->waste_liquiddoff_ppeDoff PPE Correctly(Sec 3.1)waste_liquid->doff_ppewashWash Hands Thoroughlydoff_ppe->wash

Caption: A step-by-step workflow for handling the target compound.

Waste Management

Proper disposal is a critical final step in the safe handling process.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and any un-rinsed empty containers, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions, reaction mixtures, and the first three solvent rinses from decontaminating glassware must be collected in a separate, labeled hazardous liquid waste container.[1]

  • Disposal Pathway: Never dispose of this chemical or its containers in the standard trash or down the sewer drain.[1] All waste must be handled by an approved hazardous waste disposal service according to institutional and local regulations.

Emergency Response Protocol

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Gcluster_actionscluster_responseseventExposure EventskinSkin Contactevent->skineyeEye Contactevent->eyeinhaleInhalationevent->inhalespillMinor Spill(<100mL / 10g)event->spillresp_skinImmediately flush with waterfor 15 minutes.Remove contaminated clothing.skin->resp_skinresp_eyeFlush with eyewash stationfor 15 minutes.Seek medical attention.eye->resp_eyeresp_inhaleMove to fresh air immediately.Seek medical attention.inhale->resp_inhaleresp_spillAlert personnel.Use chemical spill kit.Contain and collect for disposal.spill->resp_spill

Caption: Decision tree for immediate emergency response actions.

Your safety and the integrity of your research are paramount. Adherence to these protocols will provide a robust framework for handling Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate with the confidence and control required for cutting-edge scientific discovery.

References

  • Benchchem. Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
  • Sigma-Aldrich. Safety Data Sheet.
  • Smolecule. Ethyl 8-chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. Available at:

  • Vibrant Pharma Inc. 8-Chloro[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester. Available at:

  • Wikipedia. Quinoline.
  • Just In Time Disaster Training Library. Chlorine - Personal Protection Equipment.

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Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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